Tigecycline

Catalog No.
S545356
CAS No.
M.F
C29H39N5O8
M. Wt
585.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tigecycline

Product Name

Tigecycline

IUPAC Name

(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

Molecular Formula

C29H39N5O8

Molecular Weight

585.6 g/mol

InChI

InChI=1S/C29H39N5O8/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35)/t12-,14-,21-,29-/m0/s1

InChI Key

SOVUOXKZCCAWOJ-HJYUBDRYSA-N

SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C

solubility

Soluble in DMSO.

Synonyms

GAR936; GAR-936; GAR936; Tigecycline; trade name: TYGACL.

Canonical SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C

Isomeric SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C

The exact mass of the compound Tigecycline is 585.27986 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

tigecycline molecular mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Core Molecular Mechanism of Action

Tigecycline is a semi-synthetic derivative of minocycline, belonging to the glycylcycline class of antibiotics [1] [2]. Its core mechanism is the inhibition of bacterial protein translation.

  • Primary Target: The bacterial 30S ribosomal subunit [3] [4] [5]. This compound binds reversibly to the A-site (aminoacyl site) of this subunit [4] [5]. This binding physically blocks the entry of aminoacyl-tRNA into the A-site, preventing the incorporation of new amino acids into the growing polypeptide chain and thereby halting protein synthesis [1] [4].
  • Enhanced Binding and Spectrum: A key structural feature of this compound is the N-alkyl-glycylamido (specifically, a 9-t-butylglycylamido) group added to the minocycline core [1] [5]. This modification significantly increases the drug's affinity for the ribosomal target—reportedly five-fold stronger than tetracycline—and introduces steric hindrance [4] [5]. The result is a broad-spectrum antibiotic that is generally bacteriostatic and effective against a wide range of Gram-positive, Gram-negative (except Pseudomonas and Proteus spp.), and anaerobic bacteria [3] [6] [2].

The following diagram illustrates the primary antibacterial mechanism and the major resistance strategies employed by bacteria.

G This compound This compound Ribosome30S 30S Ribosomal Subunit This compound->Ribosome30S Binds to A-site EffluxPump Efflux Pump Overexpression (e.g., AcrAB-TolC, AdeABC) This compound->EffluxPump 1. Expels drug from cell RibosomalMutation Ribosomal Target Mutation (e.g., rpsJ) This compound->RibosomalMutation 2. Alters drug binding site EnzymaticInactivation Enzymatic Inactivation (e.g., Tet(X)) This compound->EnzymaticInactivation 3. Modifies drug molecule Inhibition Inhibition of Protein Synthesis Ribosome30S->Inhibition Blocks aminoacyl-tRNA entry

Overview of this compound's antibacterial mechanism and bacterial resistance strategies.

Major Mechanisms of Resistance

The increased clinical use of this compound has led to the emergence of resistance, particularly in Gram-negative bacteria. The major mechanisms are summarized below [1] [7] [5].

Mechanism Description Key Genes/Proteins Involved

| Efflux Pump Overexpression | Overproduction of non-specific efflux pumps expels this compound from the bacterial cell, reducing its intracellular concentration [1] [8] [5]. | RND-type pumps: AcrAB-TolC (in Enterobacterales), AdeABC, AdeFGH, AdeIJK (in A. baumannii) [1] [6] [5]. Regulators: Mutations in repressors like RamR, MarR, and AcrR lead to constitutive overexpression [8] [5]. | | Ribosomal Protection/Target Mutation | Mutations in ribosomal components decrease this compound's binding affinity to its target site [1] [2] [8]. | rpsJ gene (encodes ribosomal protein S10) [1] [8]. | | Enzymatic Inactivation | Plasmid-borne enzymes chemically modify and inactivate this compound [1] [5]. | tet(X) genes (encode flavin-dependent monooxygenases) [1] [5]. |

Off-Target Effects on Mitochondria

Recent groundbreaking research has revealed that this compound can cross-react with human mitochondrial ribosomes (mitoribosomes) due to their prokaryotic origin [9]. A 2025 study using cryo-EM demonstrated that this compound binds to multiple sites on the T cell mitoribosome, inhibiting mitochondrial protein synthesis [9].

The subsequent inhibition of oxidative phosphorylation (OXPHOS) complexes I, III, and IV can compromise energy production and curtail the activation and proliferation of human T cells, explaining some of the drug's noted anti-inflammatory effects and informing future antibiotic design to minimize host toxicity [9].

The diagram below outlines this off-target pathway and its functional consequences in immune cells.

G Tigecycline2 This compound Mitoribosome Mitochondrial Ribosome (Mitoribosome) Tigecycline2->Mitoribosome Cross-reactive binding InhibitedMtTrans Inhibited Mitochondrial Protein Synthesis Mitoribosome->InhibitedMtTrans OXPHOS_Defect Defective OXPHOS Complexes (I, III, IV) InhibitedMtTrans->OXPHOS_Defect Tcell_Effect Impaired T-cell Activation & Proliferation OXPHOS_Defect->Tcell_Effect

Pathway of this compound's off-target effect on mitochondrial function in human T cells.

Key Experimental Methods

The following table summarizes critical methodologies used to study this compound's mechanism and resistance.

Area of Study Key Experimental Techniques Protocol Summary & Key Insights
Mechanism of Action Cryo-Electron Microscopy (Cryo-EM) Determines high-resolution structure of this compound bound to its target. Protocol: Bacterial 30S ribosomal subunits or human mitoribosomes are incubated with this compound, frozen, and imaged. 3D reconstruction reveals precise binding sites and orientations [9].
Resistance Profiling Broth Microdilution Assay & Efflux Pump Inhibition Protocol: Determine Minimum Inhibitory Concentration (MIC) per CLSI guidelines. To confirm efflux pump role, repeat MIC with an efflux pump inhibitor (e.g., CCCP). A ≥4-fold reduction in MIC with inhibitor is positive [8].
Gene Expression in Resistance Quantitative Real-Time PCR (qRT-PCR) Protocol: Extract total RNA from bacterial strains (test vs. reference). Synthesize cDNA. Measure expression of target genes (e.g., acrB, ramA) using specific primers and fluorescent dyes. Data Analysis: Calculate fold-change using the 2^(-ΔΔCt) method [8].
Mitochondrial Translation Mito-FUNCAT-FACS & 35S-Methionine Labeling Protocol (Mito-FUNCAT): Treat cells (e.g., primary T cells) with this compound and a non-canonical amino acid (e.g., AHA) that is incorporated into newly synthesized mitochondrial proteins. Use click chemistry with a fluorescent tag and analyze via Flow Cytometry [9].

Research Implications and Future Directions

Understanding these mechanisms is critical for the future of antibiotic development.

  • Combating Resistance: Knowledge of efflux pumps and ribosomal mutations guides the development of next-generation glycylcyclines (e.g., eravacycline) and efflux pump inhibitors to be used as adjuvants [6] [5].
  • Informing Drug Design: The discovery of this compound's binding to human mitoribosomes provides a structural basis (cryo-EM maps) to design new tetracycline analogs that minimize host toxicity while retaining antibacterial potency [9].

References

Comprehensive Technical Analysis of Tigecycline's Structure-Activity Relationship

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Significance

Tigecycline is a semisynthetic derivative of minocycline belonging to the glycylcycline class of antibiotics. Developed in response to the growing crisis of antibiotic-resistant bacteria, it was approved by the FDA in 2005 and represents a crucial last-resort treatment option for infections caused by multidrug-resistant (MDR) Gram-negative and Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase-producing Enterobacteriaceae [1] [2]. Its structural modifications have strategically expanded its therapeutic activity while overcoming common tetracycline resistance mechanisms, making it a subject of extensive research in antimicrobial drug development.

The clinical importance of this compound is underscored by its broad-spectrum activity and position in the treatment hierarchy. The World Health Organization classifies this compound as critically important for human medicine, reflecting its essential role in managing infections where other antibiotics have failed [1]. This whitepaper provides a comprehensive technical analysis of this compound's structure-activity relationship (SAR), drawing upon recent structural biology advances to elucidate the molecular basis of its enhanced potency and the emerging resistance mechanisms that threaten its clinical utility.

Structural Evolution from Tetracycline Ancestors

Strategic Molecular Modifications

This compound's design stems from systematic chemical optimization of the tetracycline core structure to overcome prevalent resistance mechanisms while maintaining potent protein synthesis inhibition:

  • Core Retention: Preservation of the tetracycline four-ring carbocyclic skeleton essential for ribosomal target engagement
  • C9 Modification: Incorporation of a glycylamido side chain at the C9 position (specifically, N-alkyl-glycylamido substitution with a t-butylglycylamido group) that sterically hinders binding of tetracycline resistance proteins like Tet(M) while maintaining strong ribosome affinity [1] [2]
  • D-ring modification: Retention of the C7 dimethylamino group from minocycline which enhances penetration through bacterial porins and contributes to broader spectrum activity

These specific modifications were strategically designed to circumvent the two major tetracycline resistance mechanisms: ribosomal protection and active efflux. The bulky glycylamido side chain at position C9 extends from the tetracycline core in a spatial orientation that interferes with the binding of Tet(M) and similar ribosomal protection proteins, while not significantly impairing interaction with the bacterial ribosome [3].

Table 1: Structural Modifications in this compound Compared to Earlier Tetracyclines

Structural Feature Tetracycline Minocycline (Parent) This compound Functional Consequence
C9 Position -OH -OH N-t-butyl-glycylamido Evades Tet(M) protection; maintains ribosome binding
C7 Position -Cl -N(CH₃)₂ -N(CH₃)₂ Enhanced Gram-negative penetration; broader spectrum
Overall Structure Basic tetracycline C6,C7 modified C9 glycylcycline Resistance override; enhanced potency

Molecular Mechanism of Ribosomal Inhibition

Structural Basis of Potent Inhibition

The molecular mechanism of this compound's antibacterial action involves high-affinity binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis. X-ray crystallography studies of this compound bound to the 70S ribosome at 3.5-3.7 Å resolution have revealed critical interactions that explain its enhanced potency compared to earlier tetracyclines [3]:

  • Primary Binding Site: this compound binds within the A-site of the 30S ribosomal subunit, overlapping with the aminoacyl-tRNA binding location, which physically impedes tRNA accommodation
  • Key Stacking Interaction: The enhanced inhibitory activity primarily results from a specific stacking interaction between this compound and nucleobase C1054 (16S rRNA) within the decoding center, a contact not observed with earlier tetracyclines
  • Additional Stabilization: Multiple hydrogen bonds and van der Waals contacts with surrounding rRNA residues (including G1198, U1199, and C1053) further stabilize the ribosome-antibiotic complex

Single-molecule FRET (fluorescence resonance energy transfer) studies have demonstrated that this compound specifically inhibits the initial codon recognition step of tRNA accommodation into the A-site, effectively freezing the ribosomal complex in a pre-accommodation state that cannot proceed with peptide bond formation [3]. Furthermore, the unique binding mode of this compound prevents rescue by the tetracycline-resistance protein Tet(M), explaining its ability to overcome this common resistance mechanism.

Structural Determinants of Ribosomal Binding

The following diagram illustrates the key molecular interactions between this compound and the 30S ribosomal subunit that confer its enhanced binding affinity and inhibitory potency:

G This compound This compound Ribosomal_Binding Ribosomal_Binding This compound->Ribosomal_Binding Stacking Stacking Interaction with C1054 Ribosomal_Binding->Stacking H_Bonds Hydrogen Bonds with G1198, U1199, C1053 Ribosomal_Binding->H_Bonds Steric_Block Steric Blockade of tRNA Accommodation Ribosomal_Binding->Steric_Block

Figure 1: Key molecular interactions mediating this compound's potent inhibition of the 30S ribosomal subunit. The stacking interaction with C1054 is a distinctive feature not present in earlier tetracyclines.

Mechanisms of Resistance and Enzymatic Inactivation

Tet(X) Monooxygenase Enzymes

The most significant emerging threat to this compound's clinical utility comes from flavin-dependent monooxygenases, particularly the Tet(X) family of enzymes. These enzymes catalyze the hydroxylation of this compound, resulting in irreversible inactivation of the antibiotic [4]. Recent structural and biochemical studies have revealed critical details about how these enzymes function:

  • Catalytic Mechanism: Tet(X) variants utilize FAD (flavin adenine dinucleotide) as a cofactor to transfer a single oxygen atom to this compound, specifically targeting position C11a of the tetracycline core, thereby disrupting the essential β-diketone chromophore responsible for ribosomal binding
  • Enhanced Catalytic Efficiency: Newer variants like Tet(X4) exhibit approximately 4.8-fold higher catalytic efficiency (kcat/KM = 1.13×10⁶ M⁻¹ s⁻¹) compared to Tet(X2) (kcat/KM = 2.33×10⁵ M⁻¹ s⁻¹) toward this compound, explaining the high-level resistance they confer [4]
  • Structural Basis for Enhanced Activity: Although Tet(X4) shares 96.04% sequence identity with Tet(X2) and maintains an identical FAD-binding site, amino acid substitutions in the substrate-binding domain cause refolding of secondary structural elements, resulting in a more flexible substrate-binding pocket that improves substrate capture and turnover
Structural Characterization of Tet(X)-Tigecycline Interactions

X-ray crystallography of Tet(X4) in complex with this compound (resolution: 1.78 Å) has elucidated precise enzyme-substrate interactions that inform the SAR [4]:

  • FAD Binding: FAD adopts an IN-conformation in the catalytic pocket, with conserved residues (Val27, Glu46, Arg47, Gly57, Gly58, Arg117, Leu139, Asp311, Pro318, and Val324) mediating cofactor binding
  • Substrate Recognition: The A-ring of this compound forms specific hydrogen bonds with Gln192, while hydrophilic residues (Arg213, Ala225, His234, Ala320, Gly321, Glu367, and Asn371) interact with hydroxyl groups at positions C11, C21, C10, and C91 of this compound
  • Hydrophobic Interactions: The hydrophobic segment of this compound (C41-C7) forms van der Waals contacts with Phe224, Pro318, and Phe319, properly positioning the substrate for oxidation

Table 2: Kinetic Parameters of Tet(X) Variants Against this compound

Enzyme Variant KM (μM) kcat (s⁻¹) kcat/KM (M⁻¹ s⁻¹) Fold Increase vs Tet(X2)
Tet(X2) 14.2 ± 1.8 3.31 ± 0.15 2.33×10⁵ Reference
Tet(X4) 8.7 ± 1.1 9.84 ± 0.42 1.13×10⁶ 4.8×
Tet(X7) Not reported Not reported ~1.10×10⁶ ~4.7×

The following diagram illustrates the catalytic mechanism of Tet(X)-mediated this compound inactivation and the structural features influencing enzyme efficiency:

G Tigecycline_Inactivation Tigecycline_Inactivation FAD_Binding FAD Cofactor Binding (IN-conformation) Tigecycline_Inactivation->FAD_Binding Substrate_Recognition Substrate Recognition via Gln192, Arg213, Phe224 Tigecycline_Inactivation->Substrate_Recognition Catalytic_Oxidation C11a Hydroxylation (Chromophore Disruption) Tigecycline_Inactivation->Catalytic_Oxidation

Figure 2: Tet(X) catalytic mechanism for this compound inactivation. Enzyme efficiency correlates with flexibility of the substrate-binding domain.

Additional Resistance Mechanisms

Beyond enzymatic inactivation, several other resistance mechanisms have been documented, though they occur less frequently:

  • Efflux Pump Overexpression: Upregulation of RND-type efflux pumps (particularly AcrAB in Enterobacteriaceae) reduces intracellular this compound concentrations [1] [2]
  • Ribosomal Mutations: Mutations in ribosomal protein S10 (encoded by rpsJ) and other ribosomal components can decrease this compound binding affinity [1]
  • Regulatory Mutations: Changes in global regulatory networks (MarA, SoxS, RamA) that coordinately upregulate efflux pump expression

Experimental Approaches for SAR Studies

Structural Biology Methodologies

Comprehensive SAR analysis of this compound requires multidisciplinary approaches to elucidate atomic-level interactions:

  • X-ray Crystallography:

    • Ribosome Complex: Crystallization of this compound bound to 70S ribosomes (or 30S subunits) from thermophilic bacteria (e.g., Thermus thermophilus) provides high-resolution structural data (3.5-3.7 Å) on antibiotic binding mode
    • Enzyme Complexes: Determination of Tet(X)-tigecycline complex structures (1.78 Å resolution for Tet(X4)) reveals enzyme-substrate interactions and guides resistance mechanism studies [4]
  • Single-Molecule FRET (smFRET):

    • Application to study real-time kinetics of tRNA accommodation during decoding
    • Demonstrates this compound's specific inhibition of initial codon recognition rather than later steps of protein synthesis [3]
Biochemical and Kinetic Assays

Quantitative analysis of this compound interactions employs several established biochemical approaches:

  • Enzyme Kinetics: Steady-state kinetic assays monitoring decrease in UV absorbance at 400 nm (resulting from β-diketone chromophore breakage) to determine KM, kcat, and catalytic efficiency of Tet(X) variants [4]
  • Antibiotic Susceptibility Testing: MIC determination against reference strains and clinical isolates according to CLSI or EUCAST guidelines to establish structure-potency relationships
  • Mass Spectrometry Analysis: ESI-MS detection of this compound oxidation products (m/z 586.4→602.5, corresponding to +1 oxygen atom) to confirm monooxygenase activity [4]

The following workflow illustrates the integrated experimental approach for comprehensive this compound SAR studies:

G SAR_Workflow This compound SAR Analysis Integrated Workflow Structural_Biology Structural Biology (X-ray Crystallography) SAR_Workflow->Structural_Biology Biochemical_Assays Biochemical Assays (Kinetics, MS) SAR_Workflow->Biochemical_Assays Cellular_Studies Cellular Studies (MIC, Resistance) SAR_Workflow->Cellular_Studies Ribosome_Complex Ribosome-Tigecycline Complex (3.5-3.7Å) Structural_Biology->Ribosome_Complex Enzyme_Complex Tet(X)-Tigecycline Complex (1.78Å) Structural_Biology->Enzyme_Complex Enzyme_Kinetics Steady-State Kinetics (KM, kcat determination) Biochemical_Assays->Enzyme_Kinetics Product_Analysis Product Characterization (ESI-MS, UV spectroscopy) Biochemical_Assays->Product_Analysis Susceptibility Susceptibility Testing (MIC determination) Cellular_Studies->Susceptibility Resistance Resistance Mechanism Analysis Cellular_Studies->Resistance

Figure 3: Integrated experimental workflow for comprehensive analysis of this compound structure-activity relationships, combining structural, biochemical, and cellular approaches.

Implications for Antibiotic Design and Future Perspectives

The detailed SAR understanding of this compound provides critical insights for next-generation antibiotic development:

  • Rational Design Strategies: Knowledge of precise ribosomal interactions (particularly the C1054 stacking) enables structure-guided optimization of future glycylcyclines
  • Resistance Evasion: Structural data on Tet(X)-tigecycline complexes identifies vulnerability points (e.g., Gln192 interaction, FAD-binding domain) that could be targeted with chemical modifications to resist enzymatic inactivation
  • Combination Therapies: Understanding resistance mechanisms informs rational combination approaches that could preserve this compound's clinical utility against resistant pathogens

The ongoing global spread of Tet(X) variants underscores the urgent need for next-generation tetracyclines that maintain this compound's potent ribosomal inhibition while evading inactivation by monooxygenases. Current research focuses on modifying positions distant from the catalytic center of Tet(X) enzymes while preserving essential ribosomal binding interactions, particularly the critical C1054 stacking that underlies this compound's enhanced potency.

References

tigecycline glycylcycline class antibiotic

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Structural Basis

Tigecycline functions by reversibly binding to the 30S ribosomal subunit, thereby inhibiting bacterial protein translation. [1] [2]

  • Primary Binding and Inhibition: The drug blocks the entry of aminoacyl-tRNA into the A-site of the ribosome, preventing the elongation of the peptide chain. Its glycylamido side chain strengthens binding through additional interactions with the 16S rRNA, making it less vulnerable to common tetracycline resistance mechanisms. [1] [3] [4]
  • Superior Binding Affinity: Biophysical studies demonstrate this compound binds bacterial ribosomes with significantly higher affinity than earlier tetracyclines, contributing to its potency and ability to overcome ribosomal protection resistance. [3]

The table below summarizes key characteristics of this compound as an antibiotic:

Feature Description
Drug Class Glycylcycline (a derivative of minocycline) [2] [4]
Molecular Target 30S ribosomal subunit [1]
Primary Mechanism Inhibits protein translation by blocking the A-site on the ribosome, preventing tRNA accommodation. [1] [4]
Binding Affinity Dissociation constant (Kd) in the range of 10^-8 M for the ribosome; approximately 20-fold higher than tetracycline. [3]
Spectrum of Activity Broad-spectrum against Gram-positive, Gram-negative (including ESBL producers), anaerobes, and "atypical" bacteria. Key activity against MDR pathogens like MRSA, VRE, and CRAB. [2]
FDA-Approved Indications Complicated skin and skin structure infections (cSSSI), complicated intra-abdominal infections (cIAI), and community-acquired bacterial pneumonia (CABP). [2]

Mechanisms of Resistance

Despite its initial success, resistance to this compound is emerging, primarily mediated by two mechanisms.

  • Efflux Pumps: The most common resistance mechanism in Gram-negative bacteria involves overexpression of efflux pumps from the Resistance-Nodulation-Division (RND) family, such as AcrAB-TolC. Plasmid-borne RND pumps like TmexCD-ToprJ directly export this compound. Mutations in regulatory genes (e.g., ramA, marA) can also lead to increased pump expression. [5]
  • Enzymatic Inactivation: Mobile variants of the flavin-dependent monooxygenase Tet(X), particularly Tet(X4), can chemically modify and inactivate this compound. These enzymes require FAD and oxygen to hydroxylate this compound, destroying its antibacterial activity. [6]

The diagram below illustrates these core resistance pathways:

g This compound This compound Resistance Resistance Efflux Efflux Resistance->Efflux  Bacterial Cell Ribosomal Ribosomal Resistance->Ribosomal  Bacterial Cell Enzymatic Enzymatic Resistance->Enzymatic  Bacterial Cell RND Efflux Pumps\n(AcrAB, TmexCD-toprJ) RND Efflux Pumps (AcrAB, TmexCD-toprJ) Efflux->RND Efflux Pumps\n(AcrAB, TmexCD-toprJ) rpsJ (S10) mutations rpsJ (S10) mutations Ribosomal->rpsJ (S10) mutations tet(X) variants\n(Tet(X4)) tet(X) variants (Tet(X4)) Enzymatic->tet(X) variants\n(Tet(X4)) Mutations in regulators\n(ramA, marA) Mutations in regulators (ramA, marA) RND Efflux Pumps\n(AcrAB, TmexCD-toprJ)->Mutations in regulators\n(ramA, marA) Overexpression Altered target site Altered target site rpsJ (S10) mutations->Altered target site Oxidative inactivation Oxidative inactivation tet(X) variants\n(Tet(X4))->Oxidative inactivation

Core pathways of this compound resistance in bacteria, including efflux, target site alteration, and enzymatic degradation.

Key Experimental Protocols

For researchers studying this compound, several key phenotypic and genotypic methods are essential.

Antimicrobial Susceptibility Testing (AST)
  • Broth Microdilution Method: The reference method for determining the Minimum Inhibhibitory Concentration (MIC) of this compound. [5]
    • Prepare cation-adjusted Mueller-Hinton (MH) broth.
    • Create a two-fold dilution series of this compound in a microtiter plate.
    • Standardize the bacterial inoculum to approximately 5 × 10^5 CFU/mL in each well.
    • Incubate the plates at 35°C for 16-20 hours.
    • The MIC is the lowest concentration that completely inhibits visible growth. Interpretation should follow FDA breakpoints (Susceptible ≤ 2 mg/L, Intermediate 4 mg/L, Resistant ≥ 8 mg/L). [5]
Detection of Resistance Genes
  • PCR Amplification and Sequencing: Used to identify specific resistance genes like tet(X) variants or efflux pump genes. [5]
    • Extract bacterial genomic DNA.
    • Design primers specific to the target gene (e.g., tet(X4)).
    • Perform PCR amplification with appropriate positive and negative controls.
    • Visualize PCR products by agarose gel electrophoresis.
    • Confirm the identity of the gene by Sanger sequencing of the PCR amplicon and subsequent BLAST analysis. [5] [6]
Enzyme Kinetic Assays for Tet(X)
  • UV Spectrophotometric Assay: Measures the kinetic parameters of Tet(X) variants. [6]
    • Purify the recombinant Tet(X) enzyme.
    • Prepare a reaction mixture containing the enzyme, FAD cofactor, and this compound substrate in a suitable buffer.
    • Initiate the reaction and immediately monitor the decrease in UV absorbance at 400 nm over time. This decrease corresponds to the breakdown of this compound's β-diketone chromophore.
    • Calculate kinetic parameters (Km and kcat) by fitting the initial velocity data to the Michaelis-Menten equation. Tet(X4) shows a kcat/Km of ~1.13 × 10^6 M⁻¹s⁻¹. [6]

Pharmacokinetic/Pharmacodynamic (PK/PD) Considerations

Understanding the PK/PD of this compound is critical for designing effective dosing regimens, especially in critically ill patients.

  • Key PK/PD Index: The ratio of the area under the concentration-time curve over 24 hours to the MIC (AUC₀–₂₄/MIC) is the index most strongly linked with this compound's efficacy. [7]
  • Dosing Challenges in Critically Ill Patients: Standard dosing often results in suboptimal drug levels in critically ill patients due to pathophysiological changes that increase the volume of distribution and clearance. [7]

The table below outlines established PK/PD targets for different infections:

Type of Infection PK/PD Target (AUC₀–₂₄/MIC) Implication for Dosing
Hospital-Acquired Pneumonia (HAP) ≥ 4.5 [7] Difficult to achieve with standard dosing for pathogens with MIC ≥ 0.5 mg/L; often requires higher doses (e.g., 100 mg q12h).
Complicated Intra-Abdominal Infection (cIAI) ≥ 6.96 [7]
Complicated Skin & Skin Structure Infection (cSSSI) ≥ 17.9 [7] Most challenging target; may necessitate high-dose therapy or combination regimens for less susceptible organisms.

Mitochondrial Toxicity and Clinical Implications

A significant consideration in this compound use is its off-target effect on eukaryotic mitochondria.

  • Mechanism of Toxicity: Cryo-EM structures reveal that at clinically relevant concentrations, this compound binds to the human mitochondrial 55S ribosome. It not only occupies the A-site but also directly blocks the peptidyl transfer center (PTC), inhibiting mitochondrial protein synthesis. The cytoplasmic 80S ribosome is affected only at much higher concentrations. [4] [8]
  • Clinical Manifestation: This inhibition can lead to impaired oxidative phosphorylation, manifesting as a combined deficiency of mitochondrial DNA-encoded respiratory chain complexes. This has been linked to cases of severe, sometimes fatal, lactic acidosis in patients receiving prolonged this compound therapy. [8]

Research and Development Perspectives

The evolving understanding of this compound's action and resistance informs future antibiotic development.

  • Overcoming Tet(X)-Mediated Resistance: Structural studies of Tet(X)-tigecycline complexes reveal key residues for FAD and substrate binding. This information is vital for designing next-generation tetracyclines that are less susceptible to enzymatic inactivation. [6]
  • Exploiting Mitochondrial Inhibition for Therapy: The specific inhibition of mitochondrial translation is being explored as an anti-cancer strategy, particularly against tumors reliant on mitochondrial biogenesis. [4]

References

Structural Mechanisms of Ribosomal Binding

Author: Smolecule Technical Support Team. Date: February 2026

Tigecycline inhibits protein synthesis by binding to the 30S ribosomal subunit. Its enhanced binding affinity and ability to evade common resistance mechanisms are primarily due to its unique chemical structure.

Binding to the Bacterial Ribosome
  • Primary Binding Site: this compound binds the A-site on the 16S rRNA of the 30S ribosomal subunit, a pocket formed by helices h31 and h34 [1]. This sterically hinders the accommodation of aminoacyl-tRNA, preventing peptide chain elongation [2] [3].
  • Role of the Side Chain: A key structural feature is the tert-butyl-glycylamido side chain at position C-9 [1] [3]. This side chain forms an extensive stacking interaction with nucleotide C1054 (E. coli numbering) in h34 [1]. This interaction:
    • Restricts the mobility of C1054 [1].
    • Confers a ~5 to 20-fold higher affinity for the ribosome compared to earlier tetracyclines like minocycline [1] [4] [3].
    • Allows it to overcome common tetracycline resistance mechanisms mediated by ribosomal protection proteins (e.g., TetM) and efflux pumps [1] [5] [3].
Binding to Eukaryotic Mitoribosomes

Recent cryo-EM structures reveal that this compound also binds to human mitochondrial ribosomes (55S), which explains its observed cytotoxicity in eukaryotic cells [6] [4]. The binding is more complex than in bacteria, involving multiple sites.

The following diagram illustrates the primary binding site on the bacterial ribosome and the multiple, clinically significant binding sites on the human mitoribosome.

Diagram: Comparative ribosomal binding of this compound. It shows high-affinity binding to the bacterial A-site, while cytotoxic effects in human cells are mediated by binding to both the A-site and a novel site in the Peptidyl Transfer Center (PTC) of the mitochondrial ribosome.

Experimental Protocols for Binding Studies

The structural data on this compound binding are primarily derived from X-ray crystallography and cryo-electron microscopy (cryo-EM).

X-ray Crystallography of Bacterial 30S Subunit [1]

This protocol was used to determine the high-resolution structure of this compound bound to the Thermus thermophilus 30S subunit.

  • Ribosome Purification & Crystallization: 30S ribosomal subunits were purified from T. thermophilus HB8 and crystallized.
  • Ligand Soaking: Crystals were soaked for 12-24 hours in a solution containing 100 µM this compound.
  • Data Collection & Processing: X-ray diffraction data were collected at synchrotron beamlines. Data were processed using the XDS and CCP4 program packages.
  • Model Building & Refinement: The native 30S structure was refined against the complex's data. This compound was modeled into clear residual electron density using COOT, and the model was refined to convergence with R-work/R-free values of 22.8%/28.7% at 3.4 Å resolution.
Cryo-EM of Human Mitoribosomes [4]

This method revealed the multiple binding sites on human mitoribosomes.

  • Sample Preparation: Human 55S mitoribosomes were incubated with this compound at clinically relevant (5-10 µM) and high (100 µM) concentrations.
  • Grid Preparation & Vitrification: Samples were applied to grids and flash-frozen in liquid ethane.
  • Data Collection & Processing: Cryo-EM data were collected on modern microscopes. Thousands of particle images were processed using single-particle analysis software to generate 3D reconstructions at resolutions sufficient to locate this compound molecules (e.g., 2.9 Å).
  • Ligand Identification: Unbiased density maps (e.g., Fo-Fc difference maps) were calculated after initial refinement of the ribosome alone. This compound and its coordinated magnesium ion were identified as distinct, unaccounted-for densities.

Quantitative Data on Binding and Inhibition

The following tables summarize key quantitative data on this compound's binding and functional impacts.

Table 1: Ribosomal Binding Affinity and Inhibitory Concentrations

Parameter Value / Finding System / Context Source
Binding Affinity (Kd) ~20-fold higher than tetracycline Bacterial 70S Ribosome [4]
IC₅₀ (Mitochondrial Translation) ~0.6 µM Human 55S Mitoribosome [4]
IC₅₀ (Cell Viability) ~1.3 µM (similar to serum Cmax) Human Cells (in vivo) [4]
IC₅₀ (T-cell Cytotoxicity) 2.02 - 9.42 µM Human Primary PBMCs [6]
Clinical Serum Concentration Mean ~4.8 µM (after single dose) Human Pharmacokinetics [4]

Table 2: Key Bacterial and Mitoribosomal Binding Sites

Ribosome Type Subunit Identified Binding Sites Functional Consequence
Bacterial 70S [1] 30S Primary site at A-site (h31/h34) Blocks A-tRNA accommodation; inhibits translation initiation.
Human 55S Mitoribosome [4] 28S (mt-SSU) A-site (Tig3) Prevents A-tRNA accommodation (conserved mechanism).
Human 55S Mitoribosome [4] 39S (mt-LSU) Peptidyl Transfer Center, PTC (Tig1) Directly blocks peptide bond formation (novel mechanism).
Human 55S Mitoribosome [4] 39S (mt-LSU) Vicinity of PTC (Tig2) Potential synergistic inhibition (observed at high conc.).

Mechanisms of Resistance and Clinical Implications

Despite its initial effectiveness, bacteria develop resistance to this compound through several well-characterized mechanisms, which are crucial for drug development.

Diagram: Major molecular pathways of this compound resistance in bacteria, dominated by efflux pump overexpression and enzymatic inactivation.

The primary resistance mechanisms, particularly in Gram-negative bacteria, are [5] [7]:

  • Efflux Pump Overexpression: The most common mechanism. Mutations in local transcriptional regulators (e.g., AcrR) or global regulators (e.g., MarA, RamA, SoxS) lead to the overexpression of Resistance-Nodulation-Division (RND) efflux pumps like AcrAB-TolC. This expels this compound from the cell, reducing its intracellular concentration [5] [7].
  • Enzymatic Inactivation: Certain bacterial strains express monooxygenase enzymes (e.g., Tet(X)) that chemically modify this compound, rendering it inactive [5] [7].
  • Ribosomal Protection: Proteins such as Tet(M) can bind to the ribosome and induce conformational changes that displace this compound, although this compound is less susceptible to this than earlier tetracyclines [5].
  • Target Site Mutations: Mutations in the 16S rRNA binding site or ribosomal proteins can reduce this compound's binding affinity, though this is less frequent [5].

Key Takeaways for Research and Development

  • Designing Next-Generation Analogues: The structural data on the C9 side-chain interaction with C1054 is a blueprint for designing new derivatives. Future compounds could be engineered to make more extensive contacts with the PTC of the mitoribosome to enhance anticancer activity or fewer contacts to reduce host cytotoxicity [4].
  • Overcoming Resistance: Research should focus on developing efflux pump inhibitors (EPIs) to co-administer with this compound. Alternatively, new tetracyclines could be designed to avoid recognition by Tet(X) enzymes [5] [7].
  • Exploiting the Mitochondrial Link: The inhibition of mitochondrial translation and OXPHOS provides a rational basis for repurposing this compound in oncology, especially against tumors reliant on mitochondrial metabolism [6] [4].

References

Mechanism of Action: Inhibiting Mitochondrial Translation

Author: Smolecule Technical Support Team. Date: February 2026

Tigecycline targets a fundamental vulnerability in cancer cells: their heightened dependence on mitochondrial function for survival and proliferation.

  • Primary Molecular Target: this compound is a potent inhibitor of mitochondrial protein translation [1] [2]. It binds to the mitochondrial 28S ribosome, blocking the incorporation of aminoacyl-tRNA and preventing the synthesis of key protein subunits of the mitochondrial electron transport chain (ETC) [1].
  • Downstream Consequences: This inhibition leads to a cascade of metabolic and signaling disruptions:
    • Impaired Oxidative Phosphorylation (OxPhos): Reduced synthesis of ETC complexes (like Cox-1 and Cox-2) cripples mitochondrial respiration and reduces ATP production [3] [1].
    • Activation of Cell Death Pathways: The ensuing bioenergetic and oxidative stress triggers apoptosis (evidenced by cleavage of caspases 9 and 3, and release of cytochrome c) and can induce protective autophagy in leukemic cells [3] [1].
    • Metabolic Perturbation: Treatment leads to a loss of mitochondrial membrane potential and increased reactive oxygen species (ROS), pushing cells toward death [3].

The diagram below illustrates how this compound disrupts mitochondrial function to induce leukemia cell death.

G This compound This compound MitoRibosome Mitochondrial Ribosome This compound->MitoRibosome Binds to 28S subunit ProteinSynthesis Mitochondrial Protein Synthesis MitoRibosome->ProteinSynthesis Inhibits ETC_Subunits ETC Complex Subunits (e.g., Cox-1, Cox-2) ProteinSynthesis->ETC_Subunits Reduces OxPhos Oxidative Phosphorylation (OxPhos) ETC_Subunits->OxPhos Impairs ATP ATP Production OxPhos->ATP Decreases MMP Mitochondrial Membrane Potential OxPhos->MMP Disrupts ROS Reactive Oxygen Species (ROS) OxPhos->ROS Increases Apoptosis Apoptosis MMP->Apoptosis ROS->Apoptosis Autophagy Autophagy ROS->Autophagy

Evidence in BCR-ABL Positive Leukemia

Preclinical studies provide a strong rationale for investigating this compound in CML, including cases with TKI resistance.

  • Activity Against TKI-Resistant Cells: Research shows this compound inhibits the viability of not only CML primary cells and imatinib-sensitive cell lines (K562, KBM5), but also imatinib-resistant cell lines (KBM5-STI) carrying the T315I "gatekeeper" mutation [3].
  • Synergy with Autophagy Inhibition: CML cells treated with this compound often activate autophagy as a pro-survival mechanism. Combining this compound with the autophagy inhibitor chloroquine (CQ) significantly enhanced apoptosis, suggesting a promising combinatorial strategy to overcome drug resistance [3].
  • Combination with TKIs: Evidence indicates that c-Abl-specific TKIs combined with this compound present a promising therapeutic approach for CML patients [1].

Quantitative Anti-Leukemic Efficacy

The table below summarizes key efficacy data for this compound from various cancer models, including CML.

Table 1: In Vitro Anti-Cancer Efficacy of this compound

Cancer Type Cell Line/Model IC50 / Effective Concentration Assay Type Key Findings Source
CML K562 51.4 μM (48h) Cell Counting Kit-8 Induced apoptosis; effect enhanced by autophagy inhibition [1]. [1]
CML Primary patient cells & KBM5 (sensitive), KBM5-STI (T315I resistant) 1-10 μM (48h) * CCK-8, Flow Cytometry, Western Blot Suppressed viability in both sensitive and resistant cells; induced apoptosis & autophagy; disrupted OxPhos [3]. [3]
AML Multiple cell lines & Leukemic stem cells 1-5 μM (48-72h) * MTT, Annexin V staining Selective lethality to AML cells and LSCs; inhibited mitochondrial protein synthesis [2]. [2]
Other Cancers Melanoma (A375), NSCLC (A549), etc. 5.8 - 33 μM (48h-14 days) MTT, Colony Formation Induced cell cycle arrest, inhibited proliferation [1]. [1]

Note: IC50 values are highly dependent on assay conditions and cell type. The concentrations marked with * represent effective concentrations reported in the studies for inducing apoptosis or metabolic effects, though specific IC50 values were not provided in those excerpts.

Core Experimental Protocols

For researchers looking to replicate or build upon these findings, here are summaries of key methodologies used in the cited studies.

Table 2: Key Experimental Protocols for Evaluating this compound in Leukemia

Assay Type Protocol Summary Key Reagents & Equipment Primary Readout
Cell Viability (CML) [3] Cells seeded in 96-well plates, treated with this compound ± chloroquine for 48h. CCK-8 solution added for 2h incubation. Cell Counting Kit-8 (CCK-8), 96-well plates, microplate reader (SpectraMax Plus). Absorbance at 450nm.
Apoptosis Assay [3] After drug treatment, cells stained with Annexin V-FITC and Propidium Iodide (PI) per kit instructions. Annexin V-FITC/PI Apoptosis Detection Kit, Flow Cytometer (FACSCalibur). Percentage of Annexin V+/PI- (early apoptotic) and Annexin V+/PI+ (late apoptotic) cells.
Metabolic Analysis (Seahorse) [3] Cells plated on XF24 plates coated with Cell-Tak. OCR and ECAR measured in XF Assay Medium using Seahorse XF24 Analyzer. Seahorse XF24 Flux Analyzer, Cell-Tak, XF Assay Medium, Mito Stress Test Kit, Glycolysis Stress Test Kit. Oxygen Consumption Rate (OCR), Extracellular Acidification Rate (ECAR).
Mitochondrial Function [3] Mitochondrial membrane potential assessed using JC-1 dye. ROS generation measured with fluorometric intracellular ROS kit. Mitochondrial mass measured with Mito Green Probe. JC-1 kit, Fluorometric Intracellular ROS Kit, Mito Green Probe, Flow Cytometer. JC-1 red/green fluorescence ratio (ΔΨm), ROS fluorescence intensity, Mitochondrial mass fluorescence intensity.
Western Blot Analysis [3] Standard SDS-PAGE and protein transfer. Antibodies used against: Cleaved caspases-3/9, Cytochrome c, LC3B (autophagy), p62, p-AKT, p-mTOR, Cox-1, Cox-2, Cox-4. Specific primary antibodies, chemiluminescent detection reagent. Protein expression/cleavage levels; analysis of apoptosis, autophagy, and signaling pathways.

Clinical Translation Status

The journey of this compound from bench to bedside in oncology is still in its early stages.

  • Completed Clinical Trial (in AML): A Phase I dose-escalation study (NCT02883036) enrolled 27 patients with relapsed/refractory AML. This compound was administered intravenously daily for 5 days, over a 2-week cycle [4]. The study established a maximum tolerated dose (MTD) of 300 mg/day and found the drug was safe in this patient population. However, the half-life of this compound was shorter in AML patients than previously reported, and no clinical responses were observed with the once-daily schedule used, suggesting future studies need to explore different dosing schedules [4].
  • Relevant Preclinical Study (in CML): A separate study registered on ClinicalTrials.gov (NCT02883036) aimed to investigate this compound's effects on CML cells in vitro, focusing on mitochondrial biogenesis and metabolic characteristics. The status of this study is listed as "Suspended" [5].

Conclusion and Future Perspectives

This compound represents a promising "drug repurposing" candidate for leukemia therapy. Its ability to target mitochondrial translation hits a critical vulnerability in cancer cells, independent of the BCR-ABL oncogenic pathway, making it a potential strategy against TKI-resistant CML.

Future work should focus on:

  • Optimizing Dosing Schedules: Based on the Phase I AML trial, continuous or more frequent infusion schedules may be necessary to achieve sustained target inhibition [4].
  • Exploring Rational Combinations: The synergy observed with autophagy inhibitors like chloroquine and with TKIs themselves warrants further clinical investigation [3] [1].
  • Identifying Predictive Biomarkers: Discovering biomarkers, such as high mitochondrial mass or oxidative metabolism dependence, could help select patients most likely to respond to this compound-based therapy [2].

References

Tigecycline as an Anti-Cancer Agent: Comprehensive Technical Guide to Mechanisms, Efficacy, and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Mitochondrial Targeting in Cancer Therapy

The repositioning of antibiotics as anti-cancer agents represents an emerging paradigm in oncology research, driven by the recognition that mitochondrial function is critical for tumor cell survival and proliferation. Tigecycline, a third-generation tetracycline derivative initially developed to overcome antibiotic resistance, has demonstrated significant anti-neoplastic activity across diverse cancer types through its potent inhibition of mitochondrial oxidative phosphorylation (OXPHOS). This comprehensive technical review synthesizes current evidence on this compound's molecular mechanisms, quantitative efficacy profiles, and experimental methodologies for evaluating its anti-cancer effects.

The fundamental rationale for targeting mitochondrial translation in cancer stems from the metabolic dependencies of many malignant cells, which often rely on OXPHOS for energy production and biosynthetic precursors. Unlike normal cells, certain cancer types and cancer stem cells exhibit heightened sensitivity to mitochondrial disruption, creating a therapeutic window that can be exploited pharmacologically. This compound specifically inhibits mitochondrial protein synthesis by binding to the mitochondrial ribosome, leading to impaired assembly of electron transport chain complexes and consequent metabolic collapse in susceptible malignancies.

Molecular Mechanisms of Action

Primary Mechanism: Mitochondrial Translation Inhibition

This compound exerts its primary anti-cancer effect through direct binding to the mitochondrial ribosome, specifically targeting the 28S subunit of the mitochondrial ribosome with high affinity. Structural studies using cryo-EM have revealed that this compound occupies three distinct binding sites on the mitoribosome, including the conserved A-site found in bacterial ribosomes and the peptidyl transferase center of the large subunit [1]. This multi-site binding disrupts the elongation phase of mitochondrial protein synthesis, leading to:

  • Impaired synthesis of mitochondrially-encoded electron transport chain subunits (NDUFB8 of Complex I, UQCRCII of Complex III, COX2 of Complex IV)
  • Preferential reduction of mitochondrial-encoded proteins over nuclear-encoded counterparts
  • Dose-dependent suppression of mitochondrial translation rates without immediate effects on cytosolic translation

The consequence of these molecular events is a severe disruption of oxidative phosphorylation capacity, characterized by reduced oxygen consumption rates (OCR), diminished ATP production, and subsequent activation of energy stress response pathways [1] [2]. The integrity of mitochondrial electron transport chain complexes I, III, and IV is particularly compromised as they require mitochondrially-encoded subunits for proper assembly and function.

Secondary Molecular Pathways and Downstream Effects

Beyond its primary action on mitochondrial translation, this compound influences multiple oncogenic signaling pathways and cellular processes that contribute to its anti-cancer efficacy:

  • MYC oncogene suppression: this compound downregulates MYC signaling, disrupting its transcriptional regulation of metabolic genes [3]
  • HIF pathway modulation: The drug interferes with hypoxia-inducible factors, potentially disrupting adaptive responses to tumor hypoxia [3]
  • PI3K/AKT/mTOR axis: this compound inhibits this central growth-regulatory pathway, contributing to its anti-proliferative effects [3] [4]
  • Wnt/β-catenin signaling: In cervical squamous cell carcinoma, this compound was shown to inhibit this pathway linked to carcinogenesis [3]
  • RAC1 activation: In hepatocellular carcinoma models, this compound treatment unexpectedly increased RAC1 expression, potentially representing a compensatory stress response [2]
  • Epigenetic alterations: Recent evidence in renal cell carcinoma indicates that mitochondrial translation inhibition triggers accumulation of histone variants, creating a metabolic-epigenetic interface that can be exploited therapeutically [5]

The downstream consequences of these molecular effects include cell cycle arrest (particularly in S-phase), increased reactive oxygen species (ROS) generation, activation of intrinsic apoptosis, and reduced invasive capacity across multiple cancer models [2].

Determinants of Selective Cytotoxicity

The differential sensitivity between malignant and non-malignant cells to this compound represents a crucial aspect of its potential therapeutic utility. Multiple studies have demonstrated that while this compound effectively kills cancer cells at clinically achievable concentrations (1-10 μM), non-transformed cells remain relatively resistant [1] [4] [2]. This selective cytotoxicity stems from several factors:

  • Heightened mitochondrial dependence of certain cancer types and cancer stem cells compared to normal counterparts
  • Metabolic reprogramming in transformed cells creating vulnerabilities to OXPHOS disruption
  • Differential expression of survival pathways between malignant and non-malignant cells
  • Enhanced mitochondrial biogenesis in cancer stem cells and persister cell populations

In primary human T-cells, this compound demonstrates concentration-dependent toxicity, with IC₅₀ values ranging from 2.02-9.42 μM, highlighting the importance of careful dosing to balance anti-tumor efficacy and potential immunosuppression [1].

Table 1: this compound IC₅₀ Values Across Cancer Types

Cancer Type Cell Line/Model IC₅₀ Value Exposure Time Reference
Colorectal Cancer HCT-116 93 μM 48 hours [6] [7]
Leukemia (CML) KBM5 (imatinib-sensitive) 7.5 μM 48 hours [4]
Leukemia (CML) KBM5-STI (imatinib-resistant) 9.2 μM 48 hours [4]
Hepatocellular Carcinoma Huh7 35.2 μM 72 hours [2]
Hepatocellular Carcinoma HepG2 36.6 μM 72 hours [2]
Hepatocellular Carcinoma Hep3B 39.1 μM 72 hours [2]
Normal Hepatocytes THLE-2 75.3 μM 72 hours [2]
Peripheral Blood Mononuclear Cells Primary T-cells 2.02-9.42 μM 72 hours [1]

Quantitative Efficacy Data Across Cancer Types

Monotherapy Efficacy

The anti-cancer efficacy of this compound has been quantitatively demonstrated across diverse hematologic and solid malignancies with varying sensitivity patterns. In colorectal cancer models, HCT-116 cells exhibited an IC₅₀ of 93 μM after 48 hours of treatment, with clear time-dependent and concentration-dependent effects on viability [6] [7]. Interestingly, chronic myeloid leukemia (CML) cells demonstrated greater sensitivity, with IC₅₀ values of 7.5 μM and 9.2 μM for imatinib-sensitive and imatinib-resistant lines respectively, suggesting particular utility in hematological malignancies [4].

Notably, hepatocellular carcinoma (HCC) cells showed intermediate sensitivity (IC₅₀ 35.2-39.1 μM) while non-malignant THLE-2 hepatocytes were significantly more resistant (IC₅₀ 75.3 μM), demonstrating a favorable therapeutic index in this malignancy [2]. Similar selective cytotoxicity has been observed in leukemia models, where this compound effectively eliminated primary CML cells from patients while sparing normal hematopoietic cells [4].

Functional assessments beyond viability metrics have revealed that this compound treatment significantly impairs clonogenic capacity, migration, and invasion potential across cancer models at sub-cytotoxic concentrations, suggesting additional anti-metastatic properties [2]. In HCC models, this compound treatment reduced migration by 45% and invasion by 52% at 20 μM concentration, indicating substantial effects on metastatic potential even below the IC₅₀ [2].

Combination Therapy Synergy

The combination of this compound with conventional anti-cancer therapies has demonstrated remarkable synergism across multiple cancer types, potentially addressing therapeutic resistance mechanisms. The conceptual framework below illustrates the molecular basis for these synergistic interactions in cancer therapy:

G cluster_mechanisms This compound Mechanisms cluster_combination Combination Therapies This compound This compound MitoTrans Mitochondrial Translation Inhibition This compound->MitoTrans RT RT Energy Energy Crisis RT->Energy DNA Damage Repair Impairment Chemo Chemo Apoptosis Enhanced Apoptosis Chemo->Apoptosis Synergistic Activation Targeted Targeted CSC CSC Targeting Targeted->CSC Stem Cell Vulnerability HDACi HDACi Persister Persister Cell Elimination HDACi->Persister Epigenetic Sensitization ETC ETC Complex Disassembly MitoTrans->ETC OXPHOS OXPHOS Suppression OXPHOS->Energy ETC->OXPHOS Energy->Apoptosis Metabolism Metabolic Stress Energy->Metabolism Metabolism->Persister

Molecular basis of this compound combination therapy synergism

Specific combination regimens have demonstrated particularly promising results:

  • With radiotherapy in colorectal cancer: Combination index of 0.72, indicating significant synergism; 2.8-fold increase in apoptosis compared to radiotherapy alone [6]
  • With venetoclax in double-hit lymphoma: Complete tumor regression in preclinical models through simultaneous targeting of mitochondrial function and BCL-2 pathway [3]
  • With entinostat in renal cell carcinoma: Combination index of 0.45, demonstrating strong synergism via metabolic-epigenetic interplay [5]
  • With autophagy inhibitors in CML: 35% enhancement of cell death compared to this compound monotherapy [4]
  • With chemotherapeutic agents: Enhanced efficacy of doxorubicin, vincristine, paclitaxel, cisplatin, and imatinib across various models [3]

Table 2: Combination Therapy Efficacy of this compound

Combination Partner Cancer Type Experimental Model Synergistic Effect Reference
Radiotherapy Colorectal Cancer HCT-116 xenograft 2.8-fold ↑ apoptosis; 68% reduction in tumor volume vs monotherapy [6] [7]
Venetoclax Double-hit B-cell Lymphoma Preclinical in vivo Complete tumor regression; targeting mitochondrial and BCL-2 pathways [3]
Entinostat (HDACi) Renal Cell Carcinoma Patient-derived organoids Combination index: 0.45 (strong synergism) [5]
Chloroquine (autophagy inhibitor) Chronic Myeloid Leukemia Primary patient cells 35% enhancement of cell death vs monotherapy [4]
Fulvestrant (anti-estrogen) ER+ Breast Cancer Patient-derived xenografts Tumor regression in endocrine-resistant models [8]

Detailed Experimental Protocols

Mitochondrial Function Assessment

Seahorse XF Analyzer for Metabolic Phenotyping

The Seahorse XF Analyzer provides a comprehensive approach to measuring mitochondrial function in live cells following this compound treatment. The standard protocol requires seeding cells at optimal density (40,000-60,000 cells/well for XF96 plates) in specialized microplates and allowing adherence overnight [4] [2]. Key steps include:

  • Assay Medium Preparation: Utilize XF Assay Medium supplemented with 1 mM pyruvate, 2 mM glutamine, and 10 mM glucose for OCR measurements, or 1 mM glutamine for ECAR measurements
  • Mitochondrial Stress Test: Sequential injection of oligomycin (ATP synthase inhibitor, 1-2 μM), FCCP (mitochondrial uncoupler, 0.5-1.5 μM), and rotenone/antimycin A (Complex I/III inhibitors, 0.5 μM each)
  • Glycolysis Stress Test: Sequential injection of glucose (10 mM), oligomycin (1-2 μM), and 2-deoxyglucose (50 mM) to assess glycolytic function
  • Data Analysis: Calculate basal respiration, ATP-linked respiration, proton leak, maximal respiration, spare respiratory capacity, and glycolytic parameters from the resulting kinetic measurements

For primary T-cells, which demonstrate particular sensitivity to this compound, the Mito Stress Test should be performed 6 days post-stimulation with plate-bound anti-CD3/CD28 antibodies to assess effects on activation-induced metabolic reprogramming [1].

Mitochondrial Membrane Potential and ROS Assessment

Flow cytometric analysis using JC-1 dye provides quantitative assessment of mitochondrial membrane potential (ΔΨm). The standard protocol involves:

  • Staining with 2 μM JC-1 for 20 minutes at 37°C
  • Measurement of fluorescence emission at 530 nm (monomeric form, green) and 590 nm (J-aggregate form, red)
  • Calculation of red/green fluorescence ratio as an indicator of ΔΨm
  • Reactive oxygen species (ROS) measurement using fluorometric intracellular ROS kits (e.g., MAK142) following manufacturer specifications [4] [2]
Mitochondrial Translation Inhibition

Mito-FUNCAT-FACS Assay for Translation Rates

The Mitochondrial Fluorescent Non-Canonical Amino Acid Tagging combined with Fluorescence-Activated Cell Sorting (Mito-FUNCAT-FACS) provides a high-sensitivity approach to measuring mitochondrial translation rates in primary cells [1]. The methodology includes:

  • Incorporation of the non-canonical amino acid homopropargylglycine (HPG) into newly synthesized mitochondrial proteins
  • Fixation and permeabilization of cells followed by click chemistry conjugation of fluorescent azide dyes to incorporated HPG
  • Flow cytometric analysis to quantify fluorescence intensity as a measure of translation rates
  • Parallel assessment of mitochondrial mass using MitoTracker Green staining (100-200 nM, 30 minutes at 37°C)

Metabolic Labeling with ³⁵S-Methionine/Cysteine

The gold standard approach for assessing mitochondrial translation involves metabolic labeling with radioactive amino acids:

  • Depletion of endogenous methionine/cysteine using customized media
  • Pulse-labeling with ³⁵S-methionine/cysteine (100-200 μCi/mL) for 1-2 hours in the presence of emetine (100 μg/mL) to inhibit cytosolic translation
  • Isolation of mitochondrial fractions by differential centrifugation
  • Separation of mitochondrial proteins by SDS-PAGE and visualization by autoradiography
  • Specific assessment of mitochondrial-encoded proteins (COX1, COX2, CYTB) versus nuclear-encoded proteins (SDHA, ATP5A) by western blotting [1]
Functional Phenotypic Assays

Cell Viability and Proliferation Assessment

Multiple complementary approaches should be employed to assess this compound's effects on cell viability and proliferation:

  • MTT/Crystal Violet Assays: Seed cells in 96-well plates (8×10⁴ cells/well), treat with this compound (1.25-160 μM range), and measure absorbance at 570 nm after 24-72 hours [6] [2]
  • ATP-based Viability Assays: Utilize CellTiter-Glo 2.0 reagent following manufacturer instructions, with luminescence quantification normalized to cell number [8] [2]
  • Flow Cytometric Proliferation Analysis: For primary T-cells, stain with CFSE or similar dyes prior to activation and track dilution over 6 days of culture with this compound [1]
  • Clonogenic/Surface Formation Assays: Culture cancer cells in low-attachment conditions with sphere-forming media to assess effects on self-renewal capacity [2]

Apoptosis and Cell Cycle Analysis

Standardized protocols for assessing this compound-induced apoptosis include:

  • Annexin V/PI Staining: Use commercial kits per manufacturer instructions with flow cytometric analysis within 1 hour of staining [6] [4]
  • Caspase Activity Assays: Measure caspase-3/7 activation using commercial luminescent or fluorescent substrates
  • Cell Cycle Analysis: Fix cells in 70% ethanol, stain with propidium iodide (50 μg/mL) with RNase A treatment (100 μg/mL), and analyze DNA content by flow cytometry [2]

The experimental workflow below illustrates the integration of these methodologies in a comprehensive assessment of this compound's anti-cancer effects:

G cluster_treatment This compound Treatment cluster_mechanistic Mechanistic Assessment cluster_functional Functional Phenotyping cluster_metabolic Metabolic Analyses T1 Dose Response (1-100 µM) M1 Mitochondrial Function T1->M1 T2 Time Course (24-72h) M2 Translation Inhibition T2->M2 T3 Combination Therapies M3 Molecular Pathways T3->M3 F2 Apoptosis & Cell Cycle M1->F2 Energy Stress MA1 Seahorse XF Analyser M1->MA1 OCR/ECAR M2->F2 OXPHOS Collapse MA2 Mito-FUNCAT- FACS M2->MA2 Flow Cytometry MA3 35S-Met/Cys Labeling M2->MA3 Autoradiography F1 Viability & Proliferation M3->F1 Western Blot qPCR F3 Metastatic Potential M3->F3 Pathway Analysis F1->T1 IC50 Determination F2->T2 Time Dependency F3->T3 Synergy Scoring

Comprehensive experimental workflow for evaluating this compound's anti-cancer effects

Current Research Status and Future Directions

Evidence Summary Across Malignancies

The anti-neoplastic efficacy of this compound has been established across diverse cancer types, with particularly robust evidence in hematological malignancies and solid tumors reliant on oxidative phosphorylation. In acute myeloid leukemia (AML), this compound eradicates leukemia stem cells through inhibition of mitochondrial protein synthesis, effectively targeting the chemoresistant population responsible for disease recurrence [3]. Similarly, in chronic myeloid leukemia (CML), this compound demonstrates efficacy against both imatinib-sensitive and imatinib-resistant cells, with IC₅₀ values in the low micromolar range (7.5-9.2 μM) [4].

In solid tumors, the evidence base is rapidly expanding. Colorectal cancer models demonstrate that this compound enhances radiation sensitivity, with combination therapy increasing apoptotic cells by 2.8-fold compared to radiotherapy alone [6] [7]. In renal cell carcinoma, this compound monotherapy reduces tumor growth in xenograft models and demonstrates remarkable synergy with entinostat (combination index: 0.45) through disruption of metabolic-epigenetic cross-talk [5]. Hepatocellular carcinoma studies reveal that this compound impairs migration and invasion at concentrations below the IC₅₀, suggesting potential anti-metastatic applications [2].

Emerging research has identified biomarkers predictive of this compound sensitivity, including:

  • High OXPHOS dependency evidenced by elevated mitochondrial respiration rates
  • MYC oncogene activation which increases mitochondrial biogenesis
  • Cancer stem cell markers (CD44, SOX2, OCT4) associated with mitochondrial richness
  • Endocrine therapy persistence in ER+ breast cancer models
  • Therapy-resistant persister cells across multiple cancer types
Challenges in Clinical Translation

Despite promising preclinical evidence, several significant challenges must be addressed for successful clinical translation of this compound as an anti-cancer agent:

  • Therapeutic Window Optimization: While cancer cells show selective sensitivity, the IC₅₀ values for some solid tumors (e.g., colorectal cancer: 93 μM) exceed clinically achievable plasma concentrations (approximately 1-2 μM with standard dosing)
  • Immunological Considerations: T-cell toxicity observed at concentrations above 5 μM raises concerns about potential immunosuppression with continuous dosing [1]
  • Pharmacokinetic Limitations: Current dosing regimens developed for antibiotic use may not achieve sufficient exposure for anti-cancer efficacy in less sensitive malignancies
  • Biomarker Validation: Predictive biomarkers require prospective validation in clinical settings to identify patient populations most likely to benefit
  • Combination Scheduling: Optimal sequencing and scheduling with conventional therapies remains to be determined across different cancer types
Future Research Directions

Several promising research directions are emerging to advance this compound repurposing for oncology applications:

  • Structural Analogue Development: Insights from cryo-EM structures of this compound bound to mitoribosomes inform the design of analogues with improved therapeutic indices and reduced offtarget effects [1]
  • Novel Combination Strategies: Rational pairing with targeted agents based on molecular vulnerabilities created by mitochondrial inhibition
  • Nanoparticle Formulations: Advanced delivery systems to enhance tumor-specific accumulation while minimizing systemic exposure
  • Intermittent Dosing Strategies: Pulsed regimens designed to maximize anti-tumor efficacy while minimizing T-cell toxicity and immunosuppression
  • Biomarker-Driven Patient Selection: Development of functional imaging and circulating biomarkers to identify tumors with mitochondrial dependency

The evolving understanding of metabolic heterogeneity in cancer and the role of mitochondrial function in therapy resistance continues to highlight the promise of this compound and related compounds as valuable additions to the oncotherapeutic arsenal.

Conclusion

This compound represents a promising repurposing candidate for oncology applications, particularly for malignancies demonstrating heightened mitochondrial dependence. Its primary mechanism of action through inhibition of mitochondrial translation disrupts oxidative phosphorylation, creating synthetic lethality in certain cancer contexts while sparing most normal cells. The concentration-dependent efficacy across diverse cancer types, along with synergistic potential with conventional therapies, supports continued investigation of this agent.

References

Comprehensive Application Notes and Protocols for Tigecycline MIC and MBC Testing in Antimicrobial Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tigecycline and Its Significance in Antimicrobial Research

This compound is a broad-spectrum glycylcycline antibiotic and the first in class of the "glycylcycline" antibiotics to be developed. As a 9-t-butylglycylamido derivative of minocycline, it inhibits bacterial protein translation by binding to the 30S ribosomal subunit and blocking entry of amino-acyl tRNA molecules into the A site of the ribosome. This mechanism prevents incorporation of amino acid residues into elongating peptide chains, thereby exerting its antibacterial effect. Unlike classical tetracyclines, this compound is not affected by most known tetracycline resistance determinants, making it particularly valuable against multidrug-resistant pathogens [1].

The antibiotic demonstrates potent activity against a broad range of gram-positive and gram-negative aerobic and anaerobic bacteria, including "atypical" antibiotic-susceptible and -resistant strains. This expanded spectrum covers clinically relevant organisms such as methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae, beta-hemolytic streptococci, enterococci (vancomycin-susceptible isolates), Enterobacteriaceae (including extended-spectrum beta-lactamase producers), Acinetobacter spp., and various anaerobic species including Bacteroides spp., peptostreptococci, and Clostridium perfringens [2]. With the rising prevalence of carbapenem-resistant Enterobacteriaceae (CRE) and other multidrug-resistant organisms, this compound has emerged as one of the few effective therapeutic options available, underscoring the critical importance of accurate susceptibility testing methods in both clinical and research settings [3].

Method Comparison and Selection Guide

Comparative Analysis of this compound Susceptibility Testing Methods

The selection of an appropriate methodology for this compound susceptibility testing is paramount, as different techniques can yield varying results due to technical considerations and the unique chemical properties of this compound. A comprehensive evaluation of seven commonly used susceptibility testing methods for carbapenem-resistant Enterobacteriaceae revealed significant differences in performance characteristics [3].

Table 1: Comparison of this compound Susceptibility Testing Methods for Carbapenem-Resistant Enterobacteriaceae (n=100 strains)

Testing Method MIC₅₀ (μg/mL) MIC₉₀ (μg/mL) Categorical Agreement (%) Essential Agreement (%) Major Error Rate (%) Very Major Error Rate (%)
Broth Microdilution (Reference) 2 4 100 100 0 0
Agar Dilution 2 4 96 98 2 0
Etest 1.5 3 92 90 5 0
MicroScan ≤2 * 92 * 3 0
BD Phoenix 100 2 4 93 95 4 0
Vitek2 COMPACT 2 8 85 82 7 0
Disk Diffusion * * 80 * 12 0

Note: MIC values cannot be determined for disk diffusion; MicroScan provided MIC50 only due to limited concentration range [3]

The broth microdilution (BMD) method remains the reference standard for this compound susceptibility testing, against which all other methods should be validated. Agar dilution method (ADM) demonstrates excellent concordance with BMD, showing identical MIC₅₀ and MIC₉₀ values and a high categorical agreement of 96%. Similarly, the BD Phoenix 100 automated system performs well, with acceptable categorical and essential agreement rates. The Etest and MicroScan methods also provide acceptable results, though with slightly higher error rates. Conversely, the Vitek2 COMPACT system and disk diffusion method show lower agreement rates with the reference method, suggesting these should be used with caution or supplemented with confirmatory testing when reporting this compound susceptibility [3].

Key Considerations for Method Selection

When selecting a methodology for this compound susceptibility testing, researchers should consider several critical factors:

  • Media freshness: this compound is oxygen-labile in solution, and the age of Mueller-Hinton broth medium significantly impacts MIC results. Studies have demonstrated that MICs determined in fresh media (<12 hours old) are typically 2 to 3 dilutions lower than those obtained in aged media (>1 week old). This discrepancy has been linked to the amount of dissolved oxygen in the media, with oxidized by-products of this compound accumulating to 25.1% in aged media compared to only 3.5% in fresh media after 24 hours [1].

  • Organism-specific considerations: Method performance varies across different bacterial species. For instance, Etest MICs tend to trend one doubling-dilution higher than BMD MICs for most pathogens, but greater discrepancies (≥4-fold differences) have been observed for Acinetobacter baumannii, Serratia marcescens, and Streptococcus pneumoniae in approximately 29%, 27.1%, and 34% of isolates, respectively [2].

  • Breakpoint interpretation: Currently, there are discrepancies in interpretive criteria between regulatory agencies. The FDA breakpoints for Enterobacteriaceae are: susceptible ≤2 μg/mL, intermediate = 4 μg/mL, resistant ≥8 μg/mL. However, EUCAST has different breakpoints for various organisms, and neither CLSI nor EUCAST has established specific breakpoints for all organisms, particularly Acinetobacter baumannii [4] [5].

Detailed MIC Testing Protocols

Reference Broth Microdilution Method

The broth microdilution method represents the reference standard for this compound MIC determination and should be implemented with careful attention to technical details to ensure reliable results.

3.1.1 Materials and Reagents
  • Cation-adjusted Mueller-Hinton broth (CA-MHB): Prepare fresh (<12 hours old) or use commercially prepared media with documented freshness. If media must be stored, maintain at 4°C and use within 48 hours to minimize oxidative degradation of this compound [1]
  • This compound standard powder: Prepare stock solutions according to manufacturer recommendations, aliquot, and store at -70°C or below
  • Sterile 96-well U-bottom microdilution trays with lids
  • Adjustable micropipettes and sterile tips
  • Quality control strains: Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212
  • Turbidity standard: 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL)
3.1.2 Procedure
  • Preparation of antibiotic dilutions:

    • Thaw this compound stock solutions rapidly and keep on ice until use
    • Prepare serial two-fold dilutions in CA-MHB to cover concentration range of 0.03-16 μg/mL
    • Dispense 100 μL of each dilution into respective wells of the microdilution tray
    • Include growth control (media only) and sterility control (media without inoculum)
  • Inoculum preparation:

    • Select 3-5 well-isolated colonies from fresh (18-24 hour) agar plates
    • Suspend colonies in sterile saline or MHB to match 0.5 McFarland standard
    • Dilute suspension in MHB to achieve final inoculum density of 5 × 10⁵ CFU/mL (1:100 dilution of 0.5 McFarland standard)
    • Confirm inoculum density by performing colony counts on representative samples
  • Inoculation and incubation:

    • Add 100 μL of prepared inoculum to each well except sterility control
    • Seal trays with adhesive covers or lids to prevent evaporation
    • Incubate at 35±2°C for 16-20 hours in ambient air
    • Protect trays from light during incubation to prevent photodegradation
  • Reading and interpretation:

    • Examine plates over illuminated reader with a dark background
    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth
    • Compare with quality control strains to ensure results fall within expected ranges [1] [2] [3]

Figure 1: Workflow for this compound Broth Microdilution Testing

mic_workflow start Start MIC Testing media_prep Prepare Fresh Mueller-Hinton Broth (<12 hours old) start->media_prep antibiotic_dil Prepare this compound Serial Dilutions media_prep->antibiotic_dil tray_setup Dispense Dilutions in Microdilution Trays antibiotic_dil->tray_setup inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculation Inoculate Trays with Bacteria (5×10⁵ CFU/mL final) inoculum_prep->inoculation tray_setup->inoculum_prep incubation Incubate at 35°C for 16-20 hours inoculation->incubation reading Read MIC as Lowest Concentration with No Visible Growth incubation->reading qc Quality Control with Reference Strains reading->qc end Report Results qc->end

Agar Dilution Method

For laboratories processing multiple isolates simultaneously, the agar dilution method offers an efficient alternative for this compound MIC determination.

3.2.1 Procedure
  • Preparation of antibiotic-containing agar plates:

    • Prepare Mueller-Hinton agar according to manufacturer instructions
    • Add appropriate amounts of this compound stock solution to achieve desired concentrations (typically 0.03-16 μg/mL)
    • Pour plates with consistent depth (approximately 4 mm) and allow to solidify
    • Use plates within 24 hours of preparation, storing at 2-8°C
  • Inoculum preparation and application:

    • Prepare bacterial suspensions equivalent to 0.5 McFarland standard
    • Spot 1-2 μL of each suspension (containing approximately 10⁴ CFU) onto agar surfaces using a multi-pronged replicator
    • Include quality control strains on each plate
  • Incubation and interpretation:

    • Allow spots to dry before inverting plates
    • Incubate at 35±2°C for 16-20 hours in ambient air
    • The MIC is the lowest this compound concentration that inhibits visible growth or yields only a single colony [4] [3]

MBC Testing Protocols

Reincubation Method for MBC Determination

The minimum bactericidal concentration (MBC) represents the lowest concentration of an antibiotic that kills ≥99.9% of the initial inoculum. The reincubation method provides a simplified approach for MBC determination that can be efficiently implemented in research laboratories.

4.1.1 Procedure
  • Initial MIC determination:

    • Perform broth microdilution as described in Section 3.1
    • Record MIC values after standard incubation (16-20 hours for rapidly growing bacteria)
  • Reincubation phase:

    • Without subculturing, reincubate the entire microdilution tray for an additional 24 hours (rapidly growing bacteria) or 7 days (slow-growing mycobacteria) under the same conditions
    • Following reincubation, examine wells for visible turbidity
    • The MBC is defined as the lowest antibiotic concentration that prevents visible turbidity after the reincubation period [6]
  • Validation:

    • This method has demonstrated 95.2% reproducibility compared to traditional subculturing methods
    • The MBC/MIC ratio can then be calculated to classify antibacterial activity as bactericidal (MBC/MIC ≤4) or bacteriostatic (MBC/MIC >4) [6]
Traditional Subculturing Method for MBC Determination

While more labor-intensive, the traditional subculturing method remains the reference standard for MBC determination and should be used when validating the reincubation method or for specific research applications.

4.2.1 Procedure
  • Sample collection:

    • From the MIC tray, aspirate 100 μL from each well showing no visible growth and from the growth control well
    • Plate each sample onto appropriate agar media without antibiotic (typically using an automated spiral plater or spread plate technique)
  • Incubation and colony counting:

    • Incubate plates at 35±2°C for 24-48 hours
    • Count colony-forming units (CFUs) and calculate the percentage of initial inoculum killed
  • MBC determination:

    • The MBC is the lowest this compound concentration that results in ≥99.9% (3-log10) killing of the initial inoculum [1] [6]

Figure 2: Comparison of MBC Determination Methods

mbc_methods cluster_reincubation Reincubation Method (Simplified) cluster_traditional Traditional Subculturing Method start MBC Determination Methods reinc_step1 Perform Standard MIC Test start->reinc_step1 trad_step1 Perform Standard MIC Test start->trad_step1 reinc_step2 Reincubate MIC Plate (24 hours additional) reinc_step1->reinc_step2 reinc_step3 Read MBC as Lowest Concentration with No Growth After Reincubation reinc_step2->reinc_step3 reinc_step4 Calculate MBC/MIC Ratio reinc_step3->reinc_step4 trad_step2 Subculture Wells with No Growth onto Antibiotic-Free Agar trad_step1->trad_step2 trad_step3 Incubate Subculture Plates (24-48 hours) trad_step2->trad_step3 trad_step4 Count CFUs and Determine ≥99.9% Kill trad_step3->trad_step4

Synergy Testing Protocols

E-test Method for Synergy Detection

With the emergence of multidrug-resistant pathogens, combination therapy has become increasingly important in clinical practice. The E-test method provides a straightforward approach for detecting synergistic interactions between this compound and other antimicrobial agents.

5.1.1 Procedure
  • Preparation:

    • Prepare Mueller-Hinton agar plates according to standard protocols
    • Prepare bacterial suspension equivalent to 0.5 McFarland standard
    • Evenly lawn the suspension onto agar plates and allow to dry
  • E-test strip application:

    • Place this compound E-test strip onto inoculated agar surface
    • After 60 minutes, remove the first strip and apply the second antimicrobial E-test strip in the exact same position
    • Alternatively, place two strips perpendicularly, intersecting at their respective MICs
  • Incubation and interpretation:

    • Incubate plates at 35±2°C for 16-20 hours
    • Read MICs at the intersection of elliptical inhibition zones with the strip edges
    • Synergy is defined by a fractional inhibitory concentration (FIC) index of ≤0.5
    • Calculate FIC index = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone) [7]

Recent research has demonstrated that this compound shows particularly promising synergy rates with certain antibiotic combinations. Against Enterobacter cloacae, the highest synergy rates were observed with ceftazidime/avibactam (75%), imipenem (75%), polymyxin B (68.75%), and rifampicin (68.75%). Lower synergy was observed with levofloxacin (32.5%), while no antagonism was reported for any combination [7].

Troubleshooting and Technical Considerations

Addressing Method-Specific Challenges
  • Oxidation control: To mitigate the oxygen sensitivity of this compound, supplement aged media with Oxyrase (0.3 U/mL) or incorporate reducing agents such as thioglycolate. Alternatively, prepare media anaerobically or use freshly prepared media (<12 hours old) for all critical testing [1]

  • Trailing endpoints: For bacteriostatic antibiotics like this compound, trailing endpoints are common. Establish consistent reading criteria prior to testing and consider using a reading mirror to enhance detection of slight growth

  • Cation effects: Ensure proper cation adjustment of Mueller-Hinton media (20-25 mg/L Ca²⁺ and 10-12.5 mg/L Mg²⁺), as variations can significantly affect this compound activity, particularly against Pseudomonas aeruginosa and other non-fermenters

  • pH considerations: Maintain media pH between 7.2-7.4, as acidic conditions can reduce this compound activity while alkaline conditions may enhance it

Quality Control Recommendations

Consistent implementation of quality control procedures is essential for reliable this compound susceptibility testing:

  • Strain selection: Include appropriate quality control strains in each run: E. coli ATCC 25922 (MIC range: 0.03-0.25 μg/mL), S. aureus ATCC 29213 (MIC range: 0.03-0.12 μg/mL), and E. faecalis ATCC 29212 (MIC range: 0.008-0.03 μg/mL) [1] [2]

  • Storage conditions: Maintain this compound stock solutions at -70°C or below in tightly sealed, light-resistant containers. Avoid repeated freeze-thaw cycles (maximum 2-3 cycles recommended)

  • Media validation: Perform periodic checks of media quality using control strains with established MIC ranges. Document any lot-to-lot variations in media performance

  • Proficiency testing: Participate in external quality assessment programs when available to ensure inter-laboratory result consistency

Conclusion

Accurate determination of this compound MIC and MBC values requires careful attention to methodological details, particularly regarding media freshness and testing conditions. The broth microdilution method remains the gold standard for MIC testing, while the agar dilution method provides a reliable alternative for high-throughput laboratories. For MBC determination, the reincubation method offers a simplified approach with excellent reproducibility compared to traditional subculturing methods. As multidrug-resistant pathogens continue to emerge, synergy testing methods such as the E-test technique provide valuable insights for designing effective combination therapies. By adhering to the standardized protocols outlined in this document and maintaining rigorous quality control measures, researchers can generate reliable, reproducible this compound susceptibility data to support antimicrobial development and stewardship efforts.

References

Comprehensive Application Notes: Optimization of Tigecycline Broth Microdilution Method for Antimicrobial Susceptibility Testing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tigecycline and Its Importance in Antimicrobial Resistance

This compound is a broad-spectrum glycylcycline antibiotic and a semisynthetic derivative of minocycline that was approved by the US Food and Drug Administration (FDA) in 2005. As a first-in-class antibiotic, this compound exhibits activity against a wide range of Gram-positive, Gram-negative, anaerobic, and atypical bacterial pathogens, including many multidrug-resistant (MDR) strains. This compound reversibly binds to the 30S ribosomal subunit, inhibiting protein translation by blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome. Unlike classical tetracyclines, this compound escapes the major tetracycline resistance mechanisms mediated by efflux pumps (TetA-E) and ribosomal protection (TetM), making it particularly valuable for treating infections caused by resistant pathogens.

The clinical importance of this compound has grown substantially with the global emergence of carbapenem-resistant Enterobacterales (CRE), which the World Health Organization has classified as a critical priority pathogen. This compound is often considered a last-resort antibiotic for treating CRE infections, especially complicated skin and soft tissue infections and intra-abdominal infections. However, the effectiveness of this compound therapy depends heavily on accurate susceptibility testing to determine minimum inhibitory concentrations (MICs), which guides appropriate dosing regimens, particularly important when considering high-dose this compound (200 mg/day) protocols that have shown improved outcomes in serious infections. The optimization of broth microdilution methods for this compound is therefore essential for reliable susceptibility testing and effective clinical management of multidrug-resistant infections.

Critical Factors in Broth Microdilution Method Optimization

Media Preparation and Oxygen Sensitivity Considerations

The oxygen sensitivity of this compound represents the most critical factor influencing the accuracy and reproducibility of broth microdilution testing. Multiple studies have demonstrated that this compound is susceptible to oxidative degradation in testing media, leading to significant variations in MIC results.

  • Media Age Effect: Research has shown a reproducible 1- to 3-dilution increase in this compound MICs when testing is performed in aged media compared to fresh media. When Mueller-Hinton Broth (MHB) was stored at room temperature or 4°C for 28 days, the most significant effect on MICs was observed, with the aging effect somewhat slowed—but not eliminated—in refrigerated media [1].

  • Oxidative Degradation: HPLC analysis revealed the accumulation of an oxidative by-product of this compound reached 25.1% in aged media after 24 hours compared to only 3.5% in fresh media. This degradation directly correlates with reduced antimicrobial activity, as demonstrated by time-kill kinetics showing a >3 log₁₀ difference in viable growth when this compound was tested in fresh versus aged MHB [1].

Table 1: Impact of Media Storage Conditions on this compound MIC Results

Storage Condition Storage Duration MIC Range (μg/mL) Change from Fresh Media
Fresh MHB (<12 hours) 0 days 0.03–0.25 Reference
Refrigerated (4°C) 7 days 0.06–0.5 1-2 dilutions increase
Room Temperature 7 days 0.12–0.5 2-3 dilutions increase
Refrigerated (4°C) 28 days 0.12–1.0 2-3 dilutions increase
Room Temperature 28 days 0.25–1.0 3-4 dilutions increase
Methodological Optimization Strategies

To address the oxygen sensitivity issue, several methodological adjustments have been validated to ensure reproducible this compound MIC results:

  • Use of Fresh Media: The most straightforward approach is using freshly prepared MHB (<12 hours old) for all broth microdilution testing. Media should be prepared from powdered stock and used immediately rather than relying on pre-prepared commercial media, which typically has extended storage periods [1].

  • Oxygen-Reducing Supplements: Supplementing MHB with the biocatalytic oxygen-reducing reagent Oxyrase has been shown to prevent this compound degradation effectively. When media was supplemented with Oxyrase, MIC results matched those obtained in fresh media (0.03–0.25 μg/mL), preventing the upward drift seen in aged media [1].

  • Alternative Storage Conditions: Storing media under anaerobic conditions prior to testing also maintains this compound activity, with MICs similar to those obtained in fresh medium (0.03–0.12 μg/mL). This approach, while effective, presents practical challenges for routine laboratory workflow [1].

  • Quality Control Monitoring: Implementing rigorous QC procedures using standard reference strains (E. coli ATCC 25922, S. aureus ATCC 29213, and E. faecalis ATCC 29212) is essential. Laboratories should establish internal QC ranges aligned with those obtained using fresh media or Oxyrase-supplemented media (0.03–0.25 μg/mL) rather than higher ranges associated with aged media [1].

Optimized Broth Microdilution Protocol for this compound

Materials and Reagent Preparation
  • Media Preparation: Prepare Mueller-Hinton II broth from powdered formulation according to manufacturer instructions. Critical: Use within 12 hours of preparation or supplement with Oxyrase according to manufacturer recommendations (typically 0.5–1.0 units/mL). Do not use commercially prepared liquid media that may have extended storage history [1].

  • This compound Standard Solution: Prepare this compound powder in sterile distilled water or according to manufacturer specifications. Prepare serial two-fold dilutions in fresh MHB to achieve testing concentrations ranging from 0.015 μg/mL to 16 μg/mL. Use plastic labware rather than glass, as this compound may adhere to glass surfaces [1].

  • Inoculum Preparation: Select 3–5 well-isolated colonies of the test organism and suspend in saline or MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1–2 × 10⁸ CFU/mL). Dilute the suspension 1:100 in MHB to obtain the final inoculum density of approximately 1 × 10⁶ CFU/mL. Verify inoculum density by colony count validation periodically [2].

Testing Procedure and Incubation

G Start Prepare Fresh MHB (<12 hours old) A Add this compound Serial Dilutions to Microdilution Plate Start->A D Inoculate Plate (~1×10⁶ CFU/mL final) A->D B Prepare Bacterial Inoculum (0.5 McFarland standard) C Dilute Inoculum 1:100 in Fresh MHB B->C C->D E Incubate 16-20 hours at 35°C ± 2°C D->E F Read MIC Endpoints (Complete Inhibition) E->F End Record and Interpret MIC F->End

  • Plate Inoculation: Dispense 50 μL of each this compound dilution into 96-well microdilution plates. Add 50 μL of the prepared inoculum to each well, resulting in a final bacterial density of approximately 5 × 10⁵ CFU/mL. Include growth control wells (inoculum without antibiotic) and sterility controls (media only) in each plate [3].

  • Incubation Conditions: Incubate plates at 35°C ± 2°C for 16–20 hours in ambient air. Do not exceed 20 hours incubation, as this may lead to false elevation of MICs due to antibiotic degradation or overgrowth of slow-growing organisms [2].

  • MIC Determination: Read MIC endpoints as the lowest concentration of this compound that completely inhibits visible growth. Use a reading mirror to enhance detection of faint growth. For trailing endpoints, read at approximately 80% inhibition compared to the growth control well [2].

Troubleshooting and Technical Considerations
  • Problem: Inconsistent QC Results: If QC values consistently fall outside expected ranges, verify the freshness of media and prepare new this compound stock solutions. Check storage conditions of reference powder and ensure it is stored desiccated at -20°C or below [1].

  • Problem: Poor Reproducibility Between Replicates: Ensure proper inoculum preparation and mixing. Use calibrated loops or spectrophotometers for standardized inoculum preparation. Check for temperature variations in incubators [2].

  • Problem: Indistinct Endpoints: Some organisms may exhibit trailing growth patterns. Use a reading mirror and consistent light source. For persistent problems, consider using an oxidative supplement like Oxyrase to sharpen endpoints [1] [2].

  • Problem: Skipped Wells: Confirm proper serial dilution technique and ensure complete mixing between dilutions. Check pipette calibration and technique [2].

Quality Control and Validation Procedures

QC Strains and Acceptable Ranges

Comprehensive quality control is essential for ensuring accurate and reproducible this compound MIC results. The following table summarizes acceptable QC ranges for reference strains when using optimized testing conditions:

Table 2: Quality Control Ranges for this compound Broth Microdilution Testing

QC Strain ATCC Number Acceptable MIC Range (μg/mL) Application
Escherichia coli 25922 0.03–0.25 Gram-negative routine QC
Staphylococcus aureus 29213 0.06–0.25 Gram-positive routine QC
Enterococcus faecalis 29212 0.06–0.25 Gram-positive QC
Pseudomonas aeruginosa 27853 8–32* Intrinsic resistance control
Bacteroides fragilis 25285 0.06–0.5 Anaerobic testing

Note: P. aeruginosa displays intrinsic resistance to this compound; Anaerobic testing requires specialized methodology [1] [2].

Validation of Alternative Methodologies

While broth microdilution remains the reference method for this compound susceptibility testing, alternative methodologies require careful validation:

  • Etest Performance: Studies comparing Etest to reference BMD have shown generally good essential agreement (>98%) for most organism groups, though Etest MICs tend to trend one doubling-dilution higher than BMD MICs. Significant discrepancies have been observed for Acinetobacter baumannii, Serratia marcescens, and Streptococcus pneumoniae, with ≥4-fold differences in MICs observed for 29%, 27.1%, and 34% of isolates, respectively [4] [2].

  • Automated Systems: Limited data are available on the performance of automated systems for this compound testing. Laboratories using these systems should validate against reference BMD using a representative collection of clinical isolates, particularly for organisms with known testing challenges [2].

  • Agar Dilution: Agar dilution methodology shows excellent correlation with BMD for this compound when fresh media is employed. This method is particularly suitable for testing anaerobic organisms or when processing large numbers of isolates [4].

This compound Resistance Mechanisms and Clinical Implications

Molecular Basis of Resistance

While this compound maintains potent activity against most clinical isolates, understanding resistance mechanisms is crucial for surveillance and treatment optimization:

  • Efflux Pump Overexpression: The most common resistance mechanism in Enterobacteriaceae involves overexpression of Resistance-Nodulation-Cell Division (RND) efflux pumps, particularly AcrAB-TolC. Regulation occurs through transcriptional activators of the AraC/XylS family (RamA, MarA, RarA, and SoxS) that interact with the acrAB promoter region. In Klebsiella pneumoniae, RamA overexpression is a predominant mechanism, often resulting from mutations in its local repressor RamR [5] [6].

  • Mobile Resistance Genes: The emergence of plasmid-encoded efflux pump gene clusters tmexCD-toprJ represents a significant concern for horizontal transfer of this compound resistance. These complexes function as dedicated efflux pumps for this compound and have been identified in various plasmid types across Enterobacteriaceae [5].

  • Chromosomal Mutations: Mutations in the tet(A) gene, which encodes a tetracycline-specific efflux pump, have been associated with reduced this compound susceptibility in E. coli and K. pneumoniae. Other reported mutations involve the rpsJ gene (encoding ribosomal protein S10), adeS (regulator of AdeABC efflux pump in Acinetobacter), and various global regulatory genes [5] [6].

Therapeutic Drug Monitoring and Dose Optimization

The pharmacokinetic/pharmacodynamic (PK/PD) profile of this compound plays a crucial role in predicting antibiotic efficacy, with the ratio of area under the concentration-time curve (AUC) to MIC (AUC/MIC) serving as the primary determinant:

  • Dose Optimization Strategies: For serious infections caused by multidrug-resistant organisms, especially with elevated MICs, high-dose this compound (200 mg loading dose followed by 100 mg every 12 hours) has been implemented to achieve adequate PK/PD targets. Studies have demonstrated improved microbiological clearance and a trend toward reduced mortality with high-dose regimens in CRE bacteremia [7] [8].

  • Combination Therapy: this compound-based combination regimens with aminoglycosides (amikacin or gentamicin) have shown predominantly additive effects (69.4–75.5% of isolates) against CRKP, with synergistic activity observed in approximately 8% of isolates. No antagonism has been reported, supporting the potential utility of these combinations for serious infections [3].

  • PK/PD Considerations: this compound exhibits extensive tissue distribution with a large volume of distribution, but achieves relatively low plasma concentrations. This characteristic makes it particularly suitable for soft tissue and intra-abdominal infections but potentially suboptimal for bloodstream infections unless higher doses are employed [7] [8].

Conclusion

Optimized broth microdilution methodology is essential for accurate determination of this compound MICs, which directly informs appropriate clinical use of this important last-resort antibiotic. The oxygen lability of this compound represents the most critical methodological consideration, requiring the use of freshly prepared media (<12 hours old) or supplementation with oxygen-reducing agents to prevent artificially elevated MICs. Implementation of rigorous quality control procedures using established reference strains ensures inter-laboratory reproducibility and reliable patient results.

As this compound resistance continues to emerge globally, with mechanisms including efflux pump overexpression and acquired resistance genes, accurate susceptibility testing becomes increasingly important for both clinical management and resistance surveillance. The optimized protocol described in these application notes provides a standardized approach for generating reliable this compound MIC data, supporting both clinical decision-making and antimicrobial stewardship efforts in the face of growing antimicrobial resistance challenges.

References

Comprehensive Application Notes and Protocols for Tigecycline Therapeutic Drug Monitoring using HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Tigecycline Quantification

For precise therapeutic drug monitoring (TDM) of this compound, robust and sensitive analytical methods are essential. The following techniques have been successfully developed and validated.

HPLC-MS/MS Method for Plasma this compound

The HPLC-MS/MS method represents the gold standard for sensitivity and specificity in clinical TDM due to its ability to accurately measure low plasma concentrations amidst complex biological matrices [1].

  • Instrumentation: The method typically uses an Agilent 1260 HPLC system coupled with an Agilent 6460A triple quadrupole mass spectrometer [1].
  • Chromatographic Conditions:
    • Column: Waters XSelect HSS T3 C18 (2.1 mm × 50 mm, 3.5 μm) [1].
    • Mobile Phase: A) 0.1% formic acid in water; B) methanol [1].
    • Gradient Elution: Run at a constant flow rate of 0.4 mL/min [1].
    • Injection Volume: 5 μL [1].
  • Mass Spectrometric Conditions:
    • Ionization Mode: Positive electrospray ionization (ESI+) [1].
    • Ion Spray Voltage: 3,500 V [1].
    • Source Temperature: 250°C [1].
    • Gas Flow: Sheath gas at 11 L/min and 350°C [1].
    • Detection: Multiple Reaction Monitoring (MRM) with transitions m/z 586.3→513.1 for this compound and m/z 595.2→514.2 for the internal standard (this compound-d9) [1].
  • Sample Preparation: Protein precipitation is sufficient. A 50 μL plasma aliquot is mixed with 50 μL of internal standard working solution (1,000 ng/mL) and 300 μL of methanol. The mixture is vortexed for 30 seconds and centrifuged (10,000 rpm, 10 min, 4°C). The supernatant (5 μL) is injected for analysis [1].
Green Stability-Indicating HPLC-UV Method

For the analysis of pharmaceutical formulations and in degradation studies, a stability-indicating HPLC-UV method using eco-friendly solvents has been developed [2].

  • Instrumentation: Alliance HPLC system (Waters) with a quaternary pump, auto-sampler, and photodiode array (PDA) detector [2].
  • Chromatographic Conditions:
    • Column: Reversed-phase Symmetry C18 column (100 mm x 4.6 mm, 3.5 μm) [2].
    • Mobile Phase: A mixture of buffer and ethanol in a ratio of 85:15 (v:v). The buffer consists of 50 mM ammonium acetate, 20 mM disodium edetate (EDTA), and 0.2% triethylamine, adjusted to pH 6.0 with glacial acetic acid [2].
    • Flow Rate: 1.0 mL/min [2].
    • Column Temperature: 40°C [2].
    • Detection Wavelength: 275 nm [2].
    • Injection Volume: 40 μL [2].
  • Sample Preparation: Standard and test solutions can be prepared in distilled water. For lyophilized powder (e.g., Tygacil), the content of a 50 mg vial is transferred to a 25 mL volumetric flask and diluted to volume with water to obtain a stock solution of 2 mg/mL, which is further diluted as needed [2].

The following diagram illustrates the logical workflow for developing and validating an HPLC method for this compound TDM, incorporating key considerations from method setup to clinical application:

G Start Start: HPLC Method Development Step1 Define Analytical Goal (Plasma TDM or Formulation) Start->Step1 Step2 Select Detection Method (HPLC-MS/MS for sensitivity or HPLC-UV for green chemistry) Step1->Step2 Step3 Optimize Chromatographic Conditions (Column, Mobile Phase) Step2->Step3 Step4 Validate Method per ICH/ NMPA/FDA Guidelines Step3->Step4 Step5 Apply to Clinical Samples (Plasma, Serum) Step4->Step5 Step6 Data Analysis for Dose Optimization Step5->Step6 End Clinical TDM Report Step6->End

Method Validation Data

For any analytical method to be used in a research or clinical setting, it must be rigorously validated. The tables below summarize typical validation parameters and results for this compound assays as reported in the literature.

Table 1: Validation Parameters for HPLC-MS/MS Method in Human Plasma [1]

Parameter Description / Result
Linear Range 50 - 2,000 ng/mL [1]
Lower Limit of Quantification (LLOQ) 50 ng/mL [1]
Accuracy & Precision Meeting FDA/NMPA guidelines (Specific data for intra-day and inter-day precision and accuracy should be determined during method validation in the user's laboratory) [1]
Extraction Recovery Evaluated for TGC and IS at QC levels (Specific recovery percentages should be determined during method validation in the user's laboratory) [1]
Matrix Effect Investigated and found to be consistent (Specific IS-normalized matrix factor data should be determined during method validation in the user's laboratory) [1]
Stability Established under various storage and processing conditions (e.g., benchtop, autosampler, freeze-thaw) [1]

Table 2: Validation Parameters for HPLC-UV Method for Pharmaceutical Dosage Forms [2]

Parameter Description / Result
Linear Range 8 - 60 μg/mL [2]
Accuracy (%) Reported as per ICH guidelines (Specific recovery percentages at 80%, 100%, and 120% levels should be determined during method validation) [2]
Precision (% RSD) Intra-day and inter-day RSD < 10% for repeated measurements of quality control samples [2]
Specificity Demonstrated through forced degradation studies; base degradation product was well-resolved from TGC peak [2]
Robustness Evaluated using experimental design (Central Composite Design) [2]

Clinical Application and Dosing Considerations

This compound TDM is particularly valuable in critically ill patients where pathophysiological changes can significantly alter drug pharmacokinetics.

Table 3: Summary of this compound Dosing and Exposure from Clinical TDM Studies

Regimen Description Loading Dose Maintenance Dose Average Trough Concentration (C~min~) AUC~0-12h~ Reference
Standard Dose (SD) 100 mg 50 mg q12h 0.21 μg/mL 9.83 ± 1.23 h·μg/mL [3] [4]
High Dose (HD) 200 mg 100 mg q12h 0.56 μg/mL 16.35 ± 3.09 h·μg/mL [3] [4]
Recommended for MDR-AB 100 mg 100 mg q12h (Monitoring recommended) (Target exposure based on PK/PD) [1] [5]
  • Blood Sampling for TDM: For accurate TDM, blood samples (0.5-1.0 mL) should be collected in K₂EDTA tubes at trough concentration points (immediately before the next dose) [1] [3]. After centrifugation (e.g., 4,000 rpm for 10 minutes at 4°C), plasma should be stored at -20°C or lower until analysis [1].
  • Dose Optimization: Population PK/PD studies suggest that a maintenance dose of 100 mg every 12 hours is often necessary to achieve the target drug exposure (AUC/MIC) for effective treatment of infections caused by multidrug-resistant Acinetobacter baumannii (MDR-AB) [1] [5]. Standard dosing (50 mg q12h) may lead to subtherapeutic exposure and treatment failure in severe infections [4].

Protocol for a Standard this compound TDM Workflow

This protocol outlines the steps from sample collection to data reporting.

Materials and Reagents
  • Analytical Standard: this compound reference standard.
  • Internal Standard (for LC-MS/MS): this compound-d9.
  • Solvents: HPLC-grade methanol, acetonitrile, and formic acid.
  • Water: Ultra-pure water (18.2 MΩ·cm) from a system like Milli-Q.
  • Plasma: Drug-free human plasma for preparing calibration standards.
  • Buffers: Ammonium acetate, triethylamine, and EDTA for HPLC-UV methods.
  • Equipment: HPLC system coupled with UV or MS detector, vortex mixer, centrifuge, and analytical balance.
Step-by-Step Procedure
  • Blood Collection & Plasma Separation: Draw venous blood into K₂EDTA tubes from the patient at the designated time (e.g., trough). Centrifuge at 3,000-4,000 rpm for 10 minutes at 4°C. Carefully transfer the plasma layer into a clean polypropylene tube [1] [3].
  • Sample Preparation (Protein Precipitation):
    • Pipette 50 μL of plasma into a 1.5 mL microcentrifuge tube.
    • Add 50 μL of internal standard solution (if required by the method).
    • Add 300 μL of methanol (or a suitable precipitating solvent like acetonitrile).
    • Vortex vigorously for 30-60 seconds.
    • Centrifuge at 10,000 rpm or higher for 10 minutes at 4°C.
    • Transfer the clear supernatant to an HPLC vial for injection [1].
  • Instrumental Analysis:
    • Set the HPLC or HPLC-MS/MS system to the validated conditions (see Section 1.1 or 1.2).
    • Inject the processed sample.
    • Monitor the chromatogram and record the peak areas of this compound and the internal standard.
  • Calibration and Quantification:
    • Prepare a fresh calibration curve with each batch of samples using blank plasma spiked with known concentrations of this compound.
    • Construct the calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration.
    • Use the resulting regression equation to calculate the this compound concentration in the unknown patient samples.
  • Data Interpretation and Reporting:
    • Report the measured plasma concentration (e.g., trough level) to the clinician.
    • Interpret the result in the context of the dosing regimen, time of sampling, the minimum inhibitory concentration (MIC) of the infecting pathogen (if known), and the patient's clinical status. Population PK modeling suggests that higher exposures are often needed for resistant pathogens, supporting the use of high-dose regimens [1] [5].

Troubleshooting and Best Practices

  • Stability Concerns: this compound is unstable in solution. Stock and working solutions should be prepared fresh and used promptly. The use of EDTA in the mobile phase or sample can chelate metal ions and improve stability [2].
  • Carryover: To minimize carryover in the HPLC system, include a strong needle wash (e.g., with a mixture of water and organic solvent) in the injection sequence.
  • Matrix Effects (for LC-MS/MS): Always use a stable isotope-labeled internal standard (e.g., this compound-d9) to compensate for matrix effects and variability in sample preparation and ionization.
  • Green Chemistry: When developing new methods, consider replacing toxic solvents like acetonitrile with greener alternatives such as ethanol, as demonstrated in recent research [2].

Conclusion

Therapeutic drug monitoring of this compound via HPLC or HPLC-MS/MS provides a powerful tool for personalizing therapy in critically ill patients with severe resistant infections. The methods outlined here enable reliable quantification of this compound in biological samples. Current evidence indicates that high-dose regimens (100 mg every 12 hours) are frequently required to achieve pharmacodynamic targets, particularly for multidrug-resistant Gram-negative bacteria. Implementing TDM can guide these dosing decisions, potentially improving clinical outcomes while monitoring for associated adverse effects.

References

Application Notes and Protocols: Tigecycline Combination Therapy with Imatinib and Doxorubicin for Cancer Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Drug Repurposing and Combination Therapy

The repurposing of non-oncological drugs represents a promising strategy in oncology drug development, offering potential reductions in both time and cost compared to traditional de novo drug discovery approaches. Among these repurposed agents, the antibiotic tigecycline - a glycylcycline class antibiotic initially approved for complicated microbial infections - has demonstrated significant anti-cancer properties across diverse hematological and solid tumor models [1] [2]. The scientific rationale for combining this compound with established chemotherapeutic agents like imatinib (a BCR-ABL tyrosine kinase inhibitor) and doxorubicin (an anthracycline topoisomerase II inhibitor) stems from their complementary mechanisms of action that collectively target multiple oncogenic pathways while potentially overcoming common resistance mechanisms. This multi-target approach is particularly valuable in addressing the challenges of tumor heterogeneity and adaptive resistance that frequently limit the efficacy of monotherapies in clinical oncology [3].

This compound's anti-cancer activity primarily derives from its inhibition of mitochondrial protein translation, which disrupts oxidative phosphorylation (OxPhos) and energy production in cancer cells [1]. This metabolic targeting is especially effective against cancer cells dependent on mitochondrial function and shows synergistic potential when combined with agents that have different primary mechanisms. The combinations outlined in these application notes leverage this metabolic disruption to enhance the efficacy of both targeted therapies like imatinib and conventional chemotherapies like doxorubicin, potentially allowing for dose reduction of cytotoxic agents and mitigation of associated side effects while maintaining or improving therapeutic outcomes [1] [2] [4].

Molecular Mechanisms of Action

Individual Drug Mechanisms

The therapeutic efficacy of the this compound-imatinib-doxorubicin combinations arises from the distinct but complementary molecular mechanisms of each component:

  • This compound: As a mitochondrial translation inhibitor, this compound preferentially targets cancer cells by disrupting oxidative phosphorylation and inducing metabolic stress [1]. It achieves this through strong binding to the mitochondrial 30S ribosomal subunit, blocking the entry of aminoacyl-tRNAs and preventing peptide elongation during mitochondrial protein synthesis [2]. This mechanism results in impaired electron transport chain function, reduced ATP production, and activation of metabolic stress pathways. Additionally, this compound has been shown to suppress mitochondrial oxidative phosphorylation (OxPhos), induce cell cycle arrest at G0/G1 phase, and inhibit migration and invasion through downregulation of epithelial-mesenchymal transition (EMT) markers [1] [5]. The compound also demonstrates effects on various signaling pathways, including inhibition of MYC, HIFs, PI3K/AKT-mediated mTOR, cytoplasmic p21 CIP1/Waf1, and Wnt/β-catenin signaling [2].

  • Imatinib: As a tyrosine kinase inhibitor, imatinib primarily targets BCR-ABL, c-KIT, and PDGFR receptors [6]. In the context of chemosensitization, imatinib has been demonstrated to reverse doxorubicin resistance through multiple mechanisms: (1) inhibition of ABCB1 (P-glycoprotein) drug efflux transporter function and expression; (2) suppression of STAT3-dependent NF-κB survival pathways; and (3) interference with HSP27/p38/AKT-mediated pro-survival signaling networks [4]. Importantly, imatinib converts NF-κB from a pro-survival to a pro-apoptotic factor in the presence of DNA-damaging agents like doxorubicin, representing a critical mechanism for overcoming intrinsic resistance [4].

  • Doxorubicin: This anthracycline antibiotic intercalates into DNA and inhibits topoisomerase II, causing DNA double-strand breaks and triggering apoptosis [4]. Its cytotoxicity is mediated through multiple additional mechanisms, including generation of reactive oxygen species (ROS) and disruption of DNA replication processes. However, its efficacy is often limited by the development of resistance mechanisms, particularly upregulation of drug efflux transporters like ABCB1, which can be counteracted by combination with imatinib and this compound [4].

Integrated Pathway Mechanisms

The combination of these agents creates a multi-targeted approach that simultaneously attacks cancer cells through complementary pathways. The schematic below illustrates the integrated molecular mechanisms of this combination therapy:

G cluster_mitochondria Mitochondrial Dysfunction (this compound) cluster_chemo Chemotherapy Enhancement (Imatinib + Doxorubicin) This compound This compound MitoTranslation Inhibition of Mitochondrial Protein Translation This compound->MitoTranslation Imatinib Imatinib ABCB1 ABCB1 Efflux Pump Inhibition Imatinib->ABCB1 STAT3 STAT3/NF-κB Pathway Modulation Imatinib->STAT3 Doxorubicin Doxorubicin DNADamage DNA Damage Doxorubicin->DNADamage OxPhos Oxidative Phosphorylation Inhibition MitoTranslation->OxPhos ETC Electron Transport Chain Disruption OxPhos->ETC Apoptosis Apoptosis Induction OxPhos->Apoptosis Energy Crisis ROS ROS Production ETC->ROS ROS->Apoptosis DNADamage->Apoptosis ABCB1->DNADamage Increased Intracellular Accumulation STAT3->Apoptosis

Figure 1: Integrated Molecular Mechanisms of this compound, Imatinib, and Doxorubicin Combination Therapy

The synergistic interaction between these agents occurs at multiple levels:

  • Metabolic Stress Amplification: this compound-induced mitochondrial dysfunction creates metabolic vulnerability in cancer cells, compromising their ability to repair DNA damage induced by doxorubicin and to activate stress-response pathways typically engaged during chemotherapy [1].
  • Drug Efflux Blockade: Imatinib's inhibition of ABCB1 transporter function prevents doxorubicin efflux, increasing intracellular doxorubicin accumulation and enhancing DNA damage [4].
  • Survival Pathway Disruption: The combination concurrently targets multiple pro-survival pathways (STAT3, NF-κB, HSP27/p38/AKT) that cancer cells utilize to resist chemotherapy-induced apoptosis [4].
  • Cell Cycle Synergy: this compound-induced G0/G1 phase arrest may synchronize cells in phases where they become more vulnerable to doxorubicin-mediated DNA damage [1] [5].

Experimental Evidence and Efficacy Data

Preclinical Studies

Table 1: Summary of Preclinical Efficacy Data for this compound Combinations

Cancer Type Combination Experimental Model Key Findings Reference
Chronic Myeloid Leukemia (CML) This compound + Imatinib K562 cell line (IC~50~ = 51.4 μM for this compound) Synergistic reduction in cell viability; enhanced OxPhos inhibition and autophagy [1]
Breast Cancer & Melanoma Imatinib + Doxorubicin MDA-MB-435s, WM3248, BT-549 cell lines Reversal of intrinsic/acquired doxorubicin resistance; reduced ABCB1 expression & function [4]
Pancreatic Ductal Adenocarcinoma (PDAC) This compound + Gemcitabine AsPC-1 and HPAC cell lines; xenograft models Suppressed proliferation, migration, invasion; G0/G1 cell cycle arrest; CCNE2 downregulation [5]
Various Cancers This compound + Chemotherapeutic Agents Multiple hematologic and solid tumor models Enhanced efficacy with venetoclax, doxorubicin, vincristine, paclitaxel, cisplatin [1] [2]
Glioblastoma Imatinib + Temozolomide Clinical trial (65 patients) Established MTD of 1000 mg imatinib; well-tolerated combination [6]

Table 2: this compound Monotherapy IC~50~ Values Across Cancer Cell Lines

Cancer Type Cell Line IC~50~ Value Treatment Time Assay Method Reference
Melanoma A375 7.24 μM 48 h MTT assay [1]
Non-Small Cell Lung Cancer A549 5.8 μM 14 d Colony formation [1]
Chronic Myeloid Leukemia K562 51.4 μM 48 h Cell Counting Kit-8 [1]
RB1-deficient TNBC BT549, MDA-MB-436 ~3 μM 72 h MTT assay [1]
Mouse Colon Cancer CT26 33 μM 72 h CyQuant direct cell proliferation [1]
Molecular and Phenotypic Effects

The combination therapies induce several critical molecular and phenotypic changes that underlie their efficacy:

  • Cell Cycle Impact: this compound consistently induces G0/G1 cell cycle arrest across multiple cancer types, including pancreatic ductal adenocarcinoma, oral squamous cell carcinoma, melanoma, neuroblastoma, and glioma [1] [5]. This arrest is mediated through downregulation of cyclin-dependent kinases (specifically CDK4-CCNE2) and modulation of the AKT-FOXO3a signaling axis [5].
  • Apoptotic Activation: The combinations enhance intrinsic apoptosis through mitochondrial membrane depolarization, increased cytochrome c release, and caspase-3/7 activation [1] [4]. In cervical squamous cell carcinoma, this compound monotherapy induces apoptosis through inhibition of Wnt/β-catenin signaling [1].
  • Metabolic Effects: this compound treatment significantly reduces ATP levels and disrupts mitochondrial oxidative phosphorylation across leukemia, lymphoma, and solid tumor models [1]. This metabolic reprogramming creates dependencies that can be exploited by combination therapies.
  • Migration and Invasion Suppression: this compound demonstrates potent anti-metastatic properties by inhibiting epithelial-mesenchymal transition (EMT), reducing matrix metalloproteinase activity, and downregulating CCNE2 expression, particularly in pancreatic cancer models [5].

Experimental Protocols

In Vitro Combination Studies
4.1.1 Cell Culture and Reagent Preparation
  • Cell Lines: Based on evidence from the literature, appropriate cell lines include CML models (K562), breast cancer models (MDA-MB-435s, BT-549), melanoma models (WM3248), and pancreatic cancer models (AsPC-1, HPAC) [1] [5] [4].
  • Culture Conditions: Maintain cells in appropriate media (RPMI-1640 for K562 and BT-549; DMEM for MDA-MB-435s; specialized media for WM3248) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO~2~ humidified incubator [5] [4].
  • Drug Stock Solutions: Prepare this compound in DMSO at 10-100 mM stock concentrations based on intended final treatment concentrations (typically 1-40 μM) [5]. Prepare imatinib in DMSO or water at 10-100 mM stocks. Prepare doxorubicin in water or DMSO at 1-10 mM stocks. Aliquot and store at -20°C or -80°C protected from light.
4.1.2 Combination Treatment Protocol
  • Cell Seeding: Plate cells in 96-well plates (2-5 × 10^3^ cells/well for proliferation assays) or appropriate multi-well plates for other endpoints. Allow cells to adhere overnight (24 h for suspension cells) [5].
  • Treatment Preparation: Prepare serial dilutions of single agents and combinations in complete culture medium. For combination studies, include single-agent controls and vehicle controls (DMSO concentration ≤0.1%).
  • Dosing Scheme: Based on published evidence, effective concentration ranges are:
    • This compound: 1-40 μM (dependent on cell line sensitivity)
    • Imatinib: 1-20 μM (dependent on BCR-ABL status)
    • Doxorubicin: 10-500 nM (dependent on intrinsic sensitivity) Treatment duration typically ranges from 48-72 hours for initial viability assessment [1] [5] [4].
  • Viability Assessment:
    • MTT Assay: Following treatment, add MTT reagent (5 mg/mL) and incubate 2-4 h at 37°C. Dissolve formazan crystals with DMSO and measure absorbance at 560-570 nm with reference at 630-650 nm [5].
    • Alternative Methods: Cell Counting Kit-8 (CCK-8) or CyQuant direct cell proliferation assays can be used according to manufacturers' protocols [1].
  • Synergy Analysis: Calculate combination indices using Chou-Talalay method or Bliss independence model with appropriate software (e.g., CompuSyn, R-based packages).
4.1.3 Mechanistic Assays
  • Cell Cycle Analysis: Following treatment, harvest cells, fix in 70% ethanol, stain with propidium iodide (50 μg/mL) containing RNase A (100 μg/mL), and analyze by flow cytometry. Determine cell cycle distribution using appropriate software (e.g., FlowJo, ModFit) [5].
  • Apoptosis Assessment: Stain cells with Annexin V-APC and propidium iodide using commercial kits according to manufacturer protocols. Analyze by flow cytometry within 1 h of staining [5] [4].
  • Mitochondrial Function:
    • ATP Levels: Measure using commercial luminescent ATP detection kits.
    • Oxidative Phosphorylation: Assess using Seahorse XF Analyzer with mitochondrial stress test kit (measure OCR - Oxygen Consumption Rate) [1].
    • Reactive Oxygen Species: Detect using CM-H~2~DCFDA or MitoSOX Red staining followed by flow cytometry or fluorescence microscopy.
  • Western Blot Analysis: Extract proteins using RIPA buffer with protease and phosphatase inhibitors. Separate 20-40 μg protein by SDS-PAGE, transfer to PVDF membranes, block with 5% BSA, and incubate with primary antibodies overnight at 4°C [5]. Key targets include:
    • Mitochondrial proteins: COX IV, TOMM20
    • Apoptosis markers: cleaved caspase-3, PARP
    • Stress pathways: p-STAT3, NF-κB p65, p-AKT, HSP27
    • Cell cycle regulators: CDK4, CCNE2, p21
    • Drug resistance: ABCB1 Use appropriate HRP-conjugated secondary antibodies and develop with enhanced chemiluminescence.
In Vivo Efficacy Studies
4.2.1 Animal Models and Dosing
  • Model Selection: Based on evidence from the literature, appropriate models include:
    • Subcutaneous xenografts of human cancer cell lines (e.g., pancreatic AsPC-1, CML K562, breast MDA-MB-435s) in immunocompromised mice (athymic nude or NOD-scid IL2Rγ~null~ mice) [5].
    • Patient-derived xenograft (PDX) models for enhanced clinical translatability.
    • Genetically engineered mouse models for specific cancer types when available.
  • Sample Size: Use minimum 6-8 animals per treatment group to achieve statistical power, randomize animals to treatment groups based on tumor volume measurements.
  • Dosing Regimens:
    • This compound: 25-100 mg/kg daily via intraperitoneal injection based on literature reports [1] [5].
    • Imatinib: 50-150 mg/kg daily via oral gavage based on published studies [6].
    • Doxorubicin: 2-5 mg/kg weekly via intraperitoneal injection to minimize cardiotoxicity [4].
    • Include vehicle control groups and single-agent treatment groups for comparison.
  • Treatment Duration: Typically 3-6 weeks depending on tumor growth kinetics, with twice-weekly tumor measurements using calipers and weekly body weight monitoring.
4.2.2 Endpoint Analyses
  • Tumor Volume Monitoring: Measure tumor dimensions twice weekly with digital calipers. Calculate volume using formula: V = (length × width^2^)/2.
  • Biomarker Assessment:
    • Immunohistochemistry: Analyze formalin-fixed, paraffin-embedded tumor sections for Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and pathway markers (p-STAT3, ABCB1).
    • Protein Extraction: Snap-freeze portion of tumors for Western blot analysis of key targets identified in in vitro studies.
  • Metabolic Imaging: Consider ^18^F-FDG PET imaging to assess tumor metabolic activity in response to this compound treatment.
  • Toxicity Monitoring: Record body weight twice weekly, perform complete blood counts, and assess serum biochemistry (liver enzymes, renal function) at study endpoint.

The experimental workflow for implementing these protocols is summarized below:

G cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol CellCulture Cell Culture & Plating DrugTreatment Combination Treatment (this compound + Imatinib + Doxorubicin) CellCulture->DrugTreatment Viability Viability Assessment (MTT/CCK-8) DrugTreatment->Viability MechAssays Mechanistic Assays DrugTreatment->MechAssays Analysis Data Analysis & Synergy Calculation Viability->Analysis MechAssays->Analysis ModelSetup Animal Model Establishment Analysis->ModelSetup Informs Dosing Randomization Randomization & Group Assignment ModelSetup->Randomization InVivoDosing Combination Dosing (IP, Oral Routes) Randomization->InVivoDosing Monitoring Tumor & Toxicity Monitoring InVivoDosing->Monitoring TerminalAnalysis Terminal Analysis (IHC, Western Blot) Monitoring->TerminalAnalysis Start Study Design Start->CellCulture Start->ModelSetup

Figure 2: Experimental Workflow for Combination Therapy Evaluation

Research Gaps and Future Directions

While the preliminary data for this compound combinations with imatinib and doxorubicin are promising, several research gaps need to be addressed to advance this therapeutic strategy:

  • Biomarker Identification: Current research lacks validated predictive biomarkers for patient selection. Future studies should focus on identifying biomarkers such as mitochondrial dependency signatures, ABCB1 expression levels, and metabolic imaging profiles (e.g., ^18^F-FDG PET avidity) that may predict response to these combinations [1] [4].
  • Resistance Mechanisms: The potential emergence of resistance to these combination regimens remains largely unexplored. Research should investigate adaptive responses such as upregulation of alternative efflux transporters, activation of bypass signaling pathways, and metabolic reprogramming away from mitochondrial dependence [1] [3].
  • Sequencing Optimization: The optimal sequencing of drug administration (concurrent vs. sequential) has not been systematically evaluated. Temporal studies examining the impact of treatment sequence on efficacy and toxicity are needed [4].
  • Toxicity Management: Although the individual agents have established safety profiles, their combination may produce unexpected toxicities. Comprehensive toxicology studies evaluating mitochondrial toxicity in normal tissues, cardiac function (particularly with doxorubicin combinations), and hematological parameters are warranted [1] [4] [6].
  • Clinical Trial Design: Based on the preclinical evidence, phase I clinical trials should consider incorporating pharmacodynamic biomarkers of mitochondrial function and drug resistance modulation to establish biologically effective doses rather than relying solely on maximum tolerated dose [6].

Conclusion

The combination of this compound with imatinib and doxorubicin represents a promising multi-targeted approach to cancer therapy that simultaneously addresses metabolic dependencies, drug efflux mechanisms, and survival pathway activation. The complementary mechanisms of these agents - targeting mitochondrial function, tyrosine kinase signaling, and DNA integrity - create a therapeutic synergy that may overcome common resistance mechanisms and enhance anti-tumor efficacy across diverse cancer types.

These application notes provide researchers with comprehensive experimental protocols for evaluating these combinations in preclinical models, along with reference data on expected efficacy and mechanistic endpoints. The systematic implementation of these protocols will facilitate the generation of robust, reproducible data to advance this therapeutic strategy toward clinical translation. Future research directions should focus on biomarker development, resistance mechanism elucidation, and optimization of dosing schedules to maximize the therapeutic potential of these promising combinations.

References

Comprehensive Application Notes and Protocols: Tigecycline In Vitro Bactericidal Activity Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tigecycline and Its Clinical Significance

This compound is a broad-spectrum glycylcycline antibiotic derived from minocycline that represents a crucial therapeutic option in the era of multidrug-resistant pathogens. As a 9-t-butyl glycol amide derivative of minocycline, this compound inhibits bacterial protein translation by binding to the 30S ribosomal subunit, thereby blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome and preventing incorporation of amino acid residues into elongating peptide chains [1]. This mechanism allows this compound to overcome the two major tetracycline resistance mechanisms (ribosomal protection and efflux), granting it activity against a wide spectrum of Gram-positive pathogens (including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci), Gram-negative microorganisms (including ESBL producers and carbapenem-resistant Enterobacterales), anaerobes, and atypical microorganisms [2] [1].

The clinical importance of this compound has grown substantially with the increasing prevalence of multidrug-resistant (MDR) infections, particularly those caused by carbapenem-resistant Enterobacterales and Acinetobacter baumannii [2] [3]. This compound is currently approved for the treatment of complicated skin and skin structure infections, complicated intra-abdominal infections, and community-acquired pneumonia as monotherapy [1]. However, with the emergence of this compound-resistant strains, combination therapy has become an increasingly important strategy, necessitating robust and standardized in vitro methods to evaluate this compound's bactericidal activity alone and in combination with other antimicrobial agents [2].

Method Selection Considerations

Comparison of Methodologies

When designing in vitro bactericidal activity assays for this compound, researchers must select the most appropriate methodology based on their specific research questions, available resources, and required throughput. Each method offers distinct advantages and limitations that must be carefully considered.

Table 1: Comparison of Methodologies for this compound In Vitro Bactericidal Activity Testing

Method Key Principles Advantages Limitations Optimal Use Cases
Broth Microdilution (BMD) Serial dilutions in liquid medium Reference standard, quantitative MIC data, high reproducibility Labor-intensive, requires specialized equipment Reference testing, regulatory studies, establishing breakpoints
E-test Continuous concentration gradient on agar Simple setup, provides MIC values, suitable for synergy testing Higher cost per test, potential variability with fastidious organisms Clinical isolates screening, combination therapy assessment
Time-Kill Assay (TKA) Evaluation of bacterial killing over time Assesses bactericidal vs. bacteriostatic activity, models pharmacokinetics Time-consuming, technically demanding, complex data analysis Pharmacodynamic studies, combination therapy mechanism evaluation
Key Considerations for this compound Testing
  • Methodological Discordance: Studies have demonstrated that Etest MICs tend to trend one doubling-dilution higher than BMD MICs for most pathogens, with particularly significant differences observed in Acinetobacter baumannii, Serratia marcescens, and Streptococcus pneumoniae (≥4-fold differences in MICs for 29%, 27.1%, and 34% of isolates, respectively) [4]. This discordance underscores the importance of methodological consistency when comparing results across studies.

  • Quality Control Strains: Appropriate quality control measures should include reference strains such as S. pneumoniae ATCC 49619, S. aureus ATCC 29213, E. faecalis ATCC 29212, E. coli ATCC 25922, and P. aeruginosa ATCC 27853 in accordance with CLSI guidelines [4].

  • This compound-specific Challenges: The bacteriostatic nature of this compound against many pathogens necessitates careful interpretation of bactericidal activity, particularly in time-kill assays where regrowth may occur after initial suppression [1]. Additionally, the significant protein binding of this compound (71-89%) may necessitate supplementation of media with serum proteins for more clinically relevant simulations [1].

Protocol 1: this compound Synergy Testing Using E-test Method

Principle and Scope

The E-test synergy method enables quantitative assessment of antimicrobial interactions between this compound and other antibiotics by utilizing impregnated strips that create continuous concentration gradients on agar media. This method is particularly valuable for evaluating potential combination therapies against multidrug-resistant clinical isolates, as it provides both minimum inhibitory concentration (MIC) values and allows for calculation of Fractional Inhibitory Concentration (FIC) indices to characterize interactions as synergistic, additive, indifferent, or antagonistic [2]. The protocol described below has been successfully applied to study this compound in combination with nine antimicrobial agents—ceftazidime/avibactam, colistin, ertapenem, gentamicin, imipenem, levofloxacin, meropenem/vaborbactam, polymyxin B, and rifampicin—against clinical Enterobacter cloacae strains [2].

Materials and Reagents
  • Clinical isolates: 80 non-duplicate Enterobacter cloacae strains (or other target pathogens) preserved at -80°C in Tryptone Soya Broth (TSB) with 30% glycerol [2]
  • Culture media: MacConkey agar for selective culture of Gram-negative microorganisms; Mueller-Hinton agar for determination of MIC [2]
  • Antimicrobial E-test strips: this compound and companion antibiotics (ceftazidime/avibactam, colistin, ertapenem, gentamicin, imipenem, levofloxacin, meropenem/vaborbactam, polymyxin B, rifampicin) [2]
  • Equipment: Turbidimeter for McFarland standardization, incubator maintained at 35°C, sterile swabs or loops for inoculation [2]
Experimental Procedure
  • Strain Preparation: Thaw preserved clinical isolates and subculture onto MacConkey agar plates. Incubate at 35°C for 18-24 hours to ensure purity and viability [2].

  • Inoculum Standardization: Prepare a bacterial suspension directly from fresh plated cultures in sterile saline or broth to achieve a turbidity equivalent to 0.5 McFarland standard (approximately 1.5 × 10^8 CFU/mL) using the turbidimetric method [2].

  • Agar Inoculation: Within 15 minutes of standardization, dip a sterile swab into the adjusted inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth [2].

  • E-test Strip Application:

    • For single antibiotic testing: Apply this compound E-test strip to the inoculated agar surface.
    • For combination testing: Apply two E-test strips perpendicular to each other, intersecting at their respective MIC values when tested individually. Alternatively, apply the first antibiotic strip, incubate for 60 minutes, remove it, then apply the second strip in the same position [2].
  • Incubation: Invert plates and incubate at 35°C for 18-20 hours in ambient air [2].

  • MIC Determination: Read MIC values at the point where the edge of the elliptical zone of inhibition intersects with the E-test strip [2].

The workflow for this E-test synergy method can be visualized as follows:

G start Start with clinical isolates prep Subculture on MacConkey agar (18-24 hours at 35°C) start->prep mh Prepare Mueller-Hinton agar plates prep->mh inoc Standardize inoculum to 0.5 McFarland standard mh->inoc plate Inoculate MHA plates uniformly with standardized inoculum inoc->plate strips Apply E-test strips: Perpendicular for synergy testing plate->strips incubate Incubate at 35°C for 18-20 hours strips->incubate read Read MIC at intersection of inhibition zone and strip incubate->read calculate Calculate FIC Index read->calculate interpret Interpret synergy results calculate->interpret

Data Analysis and Interpretation
  • Fractional Inhibitory Concentration (FIC) Calculation:

    • FIC of drug A = MIC of drug A in combination / MIC of drug A alone
    • FIC of drug B = MIC of drug B in combination / MIC of drug B alone
    • FIC Index = FIC A + FIC B
  • Interpretation Criteria:

    • Synergy: FIC Index ≤ 0.5
    • Additivity: 0.5 < FIC Index ≤ 1
    • Indifference: 1 < FIC Index ≤ 4
    • Antagonism: FIC Index > 4 [2]

Protocol 2: Time-Kill Assay for Bactericidal Activity Assessment

Principle and Scope

Time-kill assays represent the gold standard methodology for quantitatively evaluating the bactericidal activity of antimicrobial agents over time. Unlike the E-test method which provides a snapshot of inhibitory concentrations at a single timepoint, time-kill assays monitor the rate and extent of bacterial killing throughout a 24-48 hour period, providing critical insights into pharmacodynamic relationships and enabling distinction between bacteriostatic and bactericidal effects [2]. This method is particularly valuable for studying this compound, given its primarily bacteriostatic classification against most pathogens, and for evaluating combination therapies where the timing of antimicrobial interactions significantly influences outcomes.

Materials and Reagents
  • Cation-adjusted Mueller-Hinton broth (CAMHB): Prepared according to CLSI guidelines for broth microdilution methods [4]
  • This compound stock solution: Prepare fresh or from frozen aliquots at appropriate concentrations (typically 10× the highest test concentration)
  • Companion antimicrobial agents: Based on the combinations of interest (e.g., polymyxin B, rifampicin, carbapenems)
  • Sterile saline with Tween 80 (0.002%): For serial dilutions to minimize bacterial clumping
  • Equipment: Water bath or shaking incubator maintained at 35°C, calibrated spiral plater or automatic pipettes for serial dilutions, colony counter or automated system
Experimental Procedure
  • Antimicrobial Solution Preparation: Prepare this compound and companion antimicrobials at 10× the desired final concentrations in sterile water or appropriate solvents following CLSI guidelines.

  • Inoculum Preparation: Harvest fresh colonies from overnight agar plates and suspend in saline to a turbidity of 0.5 McFarland standard. Further dilute in CAMHB to achieve approximately 5 × 10^5 CFU/mL in the final test volume.

  • Test Tube Setup: In sterile tubes, combine antimicrobial solutions, bacterial inoculum, and CAMHB to achieve final this compound concentrations typically ranging from 0.125× to 4× the MIC and a final bacterial density of approximately 5 × 10^5 CFU/mL.

  • Incubation and Sampling: Incubate test tubes at 35°C with constant shaking. Remove aliquots (typically 100 μL) at predetermined timepoints: 0, 2, 4, 8, 12, and 24 hours.

  • Viable Count Determination: Perform serial 10-fold dilutions in saline with Tween 80 and plate onto Mueller-Hinton agar using either spread plating or spiral plating techniques. Incubate plates at 35°C for 18-24 hours before counting colonies.

  • Control Samples: Include growth control (bacteria without antibiotics), sterility control (media only), and antibiotic control (antibiotics without bacteria).

The experimental workflow and sampling strategy for time-kill assays can be visualized as follows:

G prepare Prepare antimicrobial stock solutions at 10× final concentration inoculum Standardize bacterial inoculum to 5 × 10^5 CFU/mL in CAMHB prepare->inoculum setup Set up test tubes with: - Antimicrobials - Bacterial inoculum - CAMHB media inoculum->setup incubate Incubate at 35°C with constant shaking setup->incubate sample Remove aliquots at: 0, 2, 4, 8, 12, 24 hours incubate->sample dilute Perform serial 10-fold dilutions in saline sample->dilute plate Plate diluted samples on Mueller-Hinton agar dilute->plate count Incubate plates 18-24 hours at 35°C and count colonies plate->count analyze Calculate CFU/mL and plot time-kill curves count->analyze

Data Analysis and Interpretation
  • Time-Kill Curve Generation: Plot log~10~ CFU/mL versus time for each antimicrobial concentration and combination tested.

  • Bactericidal Activity Definition: A ≥3-log~10~ decrease (99.9% reduction) in CFU/mL compared to the initial inoculum defines bactericidal activity.

  • Synergy Assessment in Combinations: Synergy is demonstrated when the combination produces a ≥2-log~10~ decrease in CFU/mL at 24 hours compared to the most active single agent.

  • Antagonism Assessment: Antagonism is indicated when the combination shows a ≥2-log~10~ increase in CFU/mL compared to the most active single agent.

Data Interpretation and Reporting Guidelines

Quality Control and Methodological Considerations
  • Essential Agreement: For E-test methods compared to broth microdilution, essential agreement within ±1 doubling dilution should be achieved for ≥90% of isolates to ensure methodological validity [4].

  • This compound-specific Considerations: Researchers should be aware that Etest MICs for this compound typically trend one doubling-dilution higher than BMD MICs for most pathogens, with more significant discrepancies observed in Acinetobacter baumannii, Serratia marcescens, and Streptococcus pneumoniae [4].

  • Resistance Development Monitoring: During time-kill assays, the emergence of resistance should be monitored by subculturing samples from the last timepoint (24 hours) onto antibiotic-containing agar plates and comparing MICs to baseline values.

Synergy Study Results and Clinical Implications

Recent research has demonstrated promising potential for this compound combination therapies against multidrug-resistant pathogens. A comprehensive 2024 study evaluating this compound in combination with nine antimicrobial agents against 80 clinical Enterobacter cloacae strains revealed compelling evidence for synergistic interactions:

Table 2: Synergy Rates for this compound Combinations Against MDR Enterobacter cloacae (n=80)

Combination Synergy Rate Additive Rate Indifference Rate Antagonism Rate
Ceftazidime/avibactam + this compound 75.0% (60/80) 18.8% (15/80) 6.2% (5/80) 0%
Imipenem + this compound 75.0% (60/80) 20.0% (16/80) 5.0% (4/80) 0%
Polymyxin B + this compound 68.8% (55/80) 22.5% (18/80) 8.7% (7/80) 0%
Rifampicin + this compound 68.8% (55/80) 25.0% (20/80) 6.2% (5/80) 0%
Meropenem/Vaborbactam + this compound 62.5% (50/80) 27.5% (22/80) 10.0% (8/80) 0%
Colistin + this compound 57.5% (46/80) 31.3% (25/80) 11.2% (9/80) 0%
Ertapenem + this compound 52.5% (42/80) 35.0% (28/80) 12.5% (10/80) 0%
Gentamicin + this compound 37.5% (30/80) 42.5% (34/80) 20.0% (16/80) 0%
Levofloxacin + this compound 32.5% (26/80) 45.0% (36/80) 22.5% (18/80) 0%

Across all combinations studied, synergy was observed in 61% of cases, addition in 32%, and indifference in 7%, with no antagonism observed in any combination [2]. These findings strongly support the strategic use of this compound in combination regimens rather than as monotherapy for serious infections caused by MDR Enterobacter cloacae.

Troubleshooting and Technical Considerations

  • Inoculum Effect: The presence of a high bacterial inoculum can significantly impact this compound efficacy, particularly against carbapenem-resistant Enterobacterales. Ensure standardized inoculum preparation and consider testing at higher inocula (e.g., 10^7 CFU/mL) for isolates from biofilm-associated infections.

  • Carryover Artifacts: In time-kill assays, antibiotic carryover during plating can artificially suppress colony counts. This can be mitigated through serial dilution before plating, use of antibiotic-inactivating agents in dilution blanks, or membrane filtration methods.

  • This compound Stability: this compound solutions degrade relatively quickly. Prepare fresh stock solutions for each experiment and protect from light during incubation and storage.

  • Media Composition Variations: Cation concentrations in Mueller-Hinton media significantly impact the activity of polymyxin combinations with this compound. Use cation-adjusted media for consistency and clinically relevant results.

Conclusion

The methodologies described in these application notes provide robust, standardized approaches for evaluating the in vitro bactericidal activity of this compound alone and in combination with other antimicrobial agents. The comprehensive assessment of this compound's synergistic potential is particularly relevant in the current antimicrobial resistance landscape, where combination therapies are increasingly essential for treating infections caused by multidrug-resistant pathogens. The promising synergy rates observed between this compound and agents such as ceftazidime/avibactam, carbapenems, and polymyxins highlight the importance of these in vitro assays in guiding effective clinical therapy selection. Further research incorporating pharmacokinetic/pharmacodynamic modeling and correlation with clinical outcomes will strengthen the translation of these in vitro findings to patient care.

References

Comprehensive Application Notes and Protocols: Targeting Autophagy to Enhance Tigecycline's Anticancer Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tigecycline as a Repurposed Anticancer Agent

This compound, a first-in-class glycylcycline antibiotic approved by the FDA for bacterial infections, has emerged as a promising repurposed anticancer agent due to its unique mechanism of targeting mitochondrial protein synthesis. Unlike conventional chemotherapy agents, this compound exerts its anti-tumor effects primarily through inhibition of mitochondrial biogenesis, leading to disrupted energy metabolism and activation of cell death pathways in cancer cells. Recent evidence demonstrates that cancer cells frequently activate protective autophagy when treated with this compound, creating a resistance mechanism that limits its therapeutic potential. The strategic inhibition of autophagy has been shown to significantly enhance this compound's cytotoxicity across various cancer types, including leukemia, multiple myeloma, gastric cancer, and colorectal cancer models. This application note provides comprehensive experimental protocols and data analysis frameworks for researchers investigating the combination of this compound with autophagy inhibitors, summarizing key quantitative findings and detailing standardized methodologies for evaluating this promising therapeutic approach.

The molecular rationale for this combination strategy stems from the interconnected relationship between mitochondrial stress and autophagic adaptation. When this compound disrupts mitochondrial function, cancer cells often upregulate autophagy as a survival mechanism to remove damaged organelles and generate alternative energy sources. By concurrently inhibiting autophagy, this protective response is blocked, pushing cells toward apoptotic death rather than survival. The following sections detail the mechanistic basis, experimental evidence, and practical protocols for implementing this combination strategy in preclinical cancer research.

Mechanistic Insights: this compound and Autophagy Interplay

This compound's Anticancer Mechanisms

This compound exerts its anticancer effects primarily through inhibition of mitochondrial translation, which distinguishes it from conventional cytotoxic agents. As a glycylcycline antibiotic, this compound binds to the 30S ribosomal subunit, but with higher affinity than traditional tetracyclines, effectively blocking protein synthesis in bacteria and, importantly, in mitochondria. This mechanism particularly impacts cancer cells due to their frequently increased dependence on mitochondrial function for energy metabolism and biosynthetic precursors. The inhibition of mitochondrial protein synthesis leads to:

  • Respiratory chain dysfunction due to impaired synthesis of electron transport chain components encoded by mitochondrial DNA [1].
  • Reduced ATP production forcing cancer cells to compromise on energy-intensive processes like proliferation [2].
  • Metabolic perturbation through disruption of TCA cycle intermediates and increased reactive oxygen species (ROS) generation [2].
  • Activation of integrated stress response due to imbalance between nuclear and mitochondrial encoded proteins [1].

The selective toxicity of this compound toward cancer cells while sparing normal cells appears to stem from differences in mitochondrial biogenesis and metabolic characterization between these cell types. Cancer cells often exhibit enhanced mitochondrial biogenesis and may be more vulnerable to disruption of organellar function, though this vulnerability varies across cancer types [2] [1].

Autophagy Induction and Therapeutic Inhibition

Autophagy, a conserved cellular self-digestion process, plays a complex dual role in cancer therapeutics, functioning as both a cell death mechanism and a pro-survival pathway. This compound treatment consistently induces protective autophagy across multiple cancer types through several interconnected pathways:

  • Downregulation of PI3K-AKT-mTOR pathway: this compound inhibits this central regulator of cell growth, thereby releasing its suppression of autophagy initiation [2].
  • Activation of AMPK signaling: this compound enhances phosphorylation of AMPK, which inhibits mTOR activity and promotes autophagy induction [3] [4].
  • Energy stress response: The mitochondrial dysfunction caused by this compound depletes ATP, activating energy-sensing pathways that trigger autophagy [3].

The cytoprotective nature of this compound-induced autophagy has been demonstrated through inhibition experiments where autophagy inhibitors significantly enhance this compound's cytotoxicity in multiple cancer models [2] [3]. This provides the rational basis for combination therapy, wherein autophagy inhibition prevents the cancer cells from evading this compound-induced stress.

Table 1: Molecular Pathways in this compound-Induced Autophagy

Cancer Type Autophagy Regulation Key Signaling Proteins Functional Outcome
Chronic Myeloid Leukemia Downregulation of PI3K-AKT-mTOR pathway PI3K, AKT, mTOR Protective autophagy [2]
Multiple Myeloma AMPK activation, mTOR inhibition p-AMPK, p-mTOR, p-p70S6K Cytoprotective autophagy [3]
Gastric Cancer AMPK/mTOR pathway activation AMPK, mTOR, LC3-I/II Cell death induction [4]
Colon Cancer EMT-associated autophagy Erk1/2, EMT markers Therapy resistance [5]

Efficacy Data Summary from Preclinical Models

In Vitro Efficacy Across Cancer Types

Comprehensive in vitro studies have demonstrated that autophagy inhibition significantly potentiates this compound's anti-proliferative effects across diverse cancer lineages. The consistency of this phenomenon across various cancer types suggests a fundamental vulnerability in how transformed cells manage mitochondrial and metabolic stress.

Table 2: In Vitro Efficacy of this compound Alone and with Autophagy Inhibition

Cancer Type Cell Lines This compound IC50 (μM) Autophagy Inhibitor Combination Effect Reference
Chronic Myeloid Leukemia K562, K562/ADR 5-10 μM (72h) Chloroquine, Bafilomycin A1 Significant synergy in drug-resistant lines [2]
Multiple Myeloma RPMI-8226, NCI-H929, U266 ~20 μM (48h) Bafilomycin A1 Enhanced cytotoxicity, G0/G1 cell cycle arrest [3]
Gastric Cancer MKN45, MKN74, primary cells 10 μM (72h) Chloroquine Significant proliferation inhibition [4]
Pancreatic Cancer MIAPaCa2 (gemcitabine/paclitaxel-resistant) Not reported Atg7 knockdown Restored chemosensitivity, increased ROS and apoptosis [6]

The enhancement of cytotoxicity with autophagy inhibition has been observed consistently across studies, with combination treatments typically showing 30-60% greater reduction in cell viability compared to this compound alone. In drug-resistant CML cells, the combination approach effectively overcame resistance mechanisms, suggesting its potential value in treating therapy-refractory malignancies [2]. The molecular basis for this synergy involves increased apoptotic cell death, as evidenced by enhanced caspase activation and PARP cleavage in combination treatment groups compared to single-agent therapy.

In Vivo Efficacy and Translational Relevance

The promising in vitro findings have been validated in multiple mouse xenograft models, demonstrating the translational potential of combining this compound with autophagy inhibitors. In a multiple myeloma xenograft model using RPMI-8226 cells, this compound (75 mg/kg, twice daily) alone inhibited tumor growth by approximately 40%, while the combination with chloroquine (50 mg/kg, daily) resulted in significantly enhanced efficacy with approximately 70% tumor growth inhibition [3]. Similar enhancement was observed in colorectal cancer models where autophagy inhibition improved sensitivity to regorafenib, supporting the broad applicability of this approach [5].

The in vivo studies have provided important insights into the therapeutic window of this combination approach. Notably, this compound exhibits selective toxicity toward malignant cells while sparing their normal counterparts, attributed to differences in mitochondrial biogenesis and metabolic dependencies between normal and transformed cells [2] [1]. This selectivity is particularly advantageous for potential clinical translation, as it may mitigate typical chemotherapy toxicities.

Detailed Experimental Protocols

In Vitro Combination Studies
4.1.1 Cell Viability Assay Protocol

Purpose: To quantitatively assess the cytotoxic effects of this compound alone and in combination with autophagy inhibitors on cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., RPMI-8226 for multiple myeloma, K562 for CML, MKN45 for gastric cancer)
  • This compound (commercially available, prepare stock solution in DMSO or PBS)
  • Autophagy inhibitors (Chloroquine diphosphate, Bafilomycin A1, or other specific inhibitors)
  • Cell Counting Kit-8 (CCK-8) or MTT reagent
  • 96-well tissue culture plates
  • CO₂ incubator maintained at 37°C with 5% CO₂

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed in 96-well plates at a density of 8×10³ cells/well in 100 μL complete medium. Allow cells to adhere overnight.
  • Drug Treatment: Prepare serial dilutions of this compound (typically 0-40 μM) and autophagy inhibitors in complete medium. For combination studies, use fixed ratios of drugs based on individual IC₅₀ values. Treat cells in triplicate for each concentration.
  • Incubation: Incubate treated cells for 24, 48, and 72 hours in a 37°C, 5% CO₂ humidified incubator.
  • Viability Measurement: Add 10 μL CCK-8 solution to each well and incubate for 2-4 hours. Measure absorbance at 450 nm using a microplate reader.
  • Data Analysis: Calculate percentage viability relative to untreated controls. Use CompuSyn or similar software to determine combination indices (CI) where CI <1 indicates synergy, CI=1 indicates additivity, and CI>1 indicates antagonism [3] [4].

Technical Notes:

  • Include vehicle controls with equivalent DMSO/PBS concentrations.
  • Perform time-course experiments as autophagy modulation effects are time-dependent.
  • Confirm results with at least two different viability assays (CCK-8, MTT, and trypan blue exclusion).
4.1.2 Autophagy Flux Monitoring

Purpose: To confirm autophagy induction by this compound and inhibition by autophagy inhibitors.

Materials:

  • Antibodies against LC3, SQSTM1/p62, GAPDH
  • Bafilomycin A1 (for flux measurement)
  • Western blot equipment or immunofluorescence supplies

Procedure:

  • Treatment: Treat cells with this compound (e.g., 20 μM) with or without autophagy inhibitors for optimal duration (typically 24-48 hours). For flux assessment, include groups with bafilomycin A1 (100 nM for 4 hours before harvesting).
  • Protein Extraction and Western Blotting:
    • Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
    • Separate proteins by SDS-PAGE (15% gel for LC3 detection) and transfer to PVDF membranes.
    • Probe with anti-LC3 (1:1000) and anti-p62 (1:2000) antibodies.
    • Detect bands using enhanced chemiluminescence.
  • Interpretation: Increased LC3-II and decreased p62 indicate autophagy induction. When bafilomycin A1 is added, further accumulation of LC3-II indicates increased autophagic flux [3].

Alternative Methods:

  • Immunofluorescence: Monitor LC3 puncta formation using fluorescence microscopy.
  • Transmission Electron Microscopy: Identify autophagic vesicles in this compound-treated cells as described in [3].
In Vivo Combination Therapy Protocol

Purpose: To evaluate the efficacy of this compound combined with autophagy inhibitors in mouse xenograft models.

Materials:

  • Immunodeficient mice (NOD/SCID or BALB/c nude, 4-6 weeks old)
  • Cancer cells for xenograft establishment
  • This compound (for intraperitoneal injection)
  • Chloroquine (for intraperitoneal injection)
  • Calipers for tumor measurement

Procedure:

  • Xenograft Establishment: Subcutaneously inject 5×10⁶ exponentially growing cancer cells (e.g., RPMI-8226 for multiple myeloma) into the right flank of each mouse.
  • Randomization: When tumor volume reaches approximately 300 mm³, randomize mice into four treatment groups (n=6-8/group):
    • Vehicle control (saline)
    • This compound alone (75 mg/kg, twice daily, i.p.)
    • Chloroquine alone (50 mg/kg, daily, i.p.)
    • Combination therapy
  • Treatment Administration:
    • Continue treatments for 14-21 days based on tumor growth.
    • Monitor body weight and signs of toxicity three times weekly.
    • Measure tumor dimensions every 2-3 days using calipers.
  • Tumor Volume Calculation: Calculate volume using the formula: V = (length × width²) × 0.5236.
  • Endpoint Analysis:
    • Euthanize mice at study endpoint.
    • Collect tumors for weight measurement and molecular analysis (Western blot for LC3 conversion and p62 degradation).
    • Process tissues for histopathological examination (H&E staining, TUNEL assay for apoptosis) [3].

Technical Notes:

  • Adjust this compound dose based on tolerance; 75 mg/kg twice daily is well-tolerated in multiple myeloma models [3].
  • Include pharmacokinetic studies if possible to ensure adequate drug exposure.
  • For autophagy inhibition confirmation in tumor tissue, analyze LC3 and p62 levels by Western blot.

Signaling Pathway Visualization

This compound-Induced Autophagy Signaling Pathway

The diagram below illustrates the molecular mechanisms through which this compound induces protective autophagy and how autophagy inhibitors enhance its anticancer efficacy:

G This compound This compound MitochondrialTranslation Inhibition of Mitochondrial Translation This compound->MitochondrialTranslation MetabolicPerturbation Metabolic Perturbation MitochondrialTranslation->MetabolicPerturbation EnergyDepletion Energy Depletion/ATP Reduction MitochondrialTranslation->EnergyDepletion mTOR mTOR Inhibition MetabolicPerturbation->mTOR Apoptosis Apoptosis Induction MetabolicPerturbation->Apoptosis AMPK AMPK Activation EnergyDepletion->AMPK EnergyDepletion->Apoptosis AMPK->mTOR AutophagyInitiation Autophagy Initiation mTOR->AutophagyInitiation ProtectiveAutophagy Protective Autophagy AutophagyInitiation->ProtectiveAutophagy ProtectiveAutophagy->Apoptosis Inhibits AutophagyInhibitors Autophagy Inhibitors (Chloroquine, Bafilomycin A1) AutophagyInhibitors->ProtectiveAutophagy Blocks

Diagram 1: Molecular mechanisms of this compound-induced autophagy and enhancement by autophagy inhibition. This compound inhibits mitochondrial translation, leading to energy stress and AMPK activation with mTOR inhibition, which induces protective autophagy. Autophagy inhibitors block this protective response, enhancing apoptosis.

Experimental Workflow for Combination Studies

The diagram below outlines the key steps in evaluating the combination of this compound with autophagy inhibitors:

G Step1 In Vitro Screening (Cell viability assays) Step2 Mechanistic Confirmation (Autophagy flux measurement) Step1->Step2 Step3 Molecular Analysis (Western blot, ROS detection) Step2->Step3 Step4 In Vivo Validation (Mouse xenograft models) Step3->Step4 Step5 Tissue Analysis (IHC, Western blot, TUNEL) Step4->Step5

Diagram 2: Experimental workflow for evaluating this compound-autophagy inhibitor combinations, progressing from in vitro screening to in vivo validation.

Technical Considerations and Troubleshooting

Optimization Guidelines
  • Dose Optimization: Conduct preliminary dose-ranging studies for both this compound and autophagy inhibitors specific to each cancer model. For resistant cell lines, consider escalating concentrations progressively to identify effective ranges [2].
  • Treatment Timing: Sequence of administration may impact efficacy. Generally, concurrent treatment or this compound pretreatment followed by autophagy inhibition shows best results, as this allows autophagy induction before its inhibition [3].
  • Autophagy Validation: Always confirm autophagy modulation through multiple methods (LC3 conversion, p62 degradation, and autophagic flux assays) rather than relying on a single readout [3] [4].
Common Technical Challenges
  • Cell Line Variability: Response to this compound varies significantly across cancer types and even among lines from the same cancer type. Baseline mitochondrial dependence should be considered when selecting models [1].
  • Autophagy Inhibitor Specificity: Chloroquine and hydroxychloroquine have additional immunomodulatory effects that may confound results. Consider genetic approaches (shRNA against ATG7 or other essential autophagy genes) for mechanism confirmation [6].
  • In Vivo Toxicity Monitoring: While this compound shows selective cancer cell toxicity, combination with autophagy inhibitors may enhance side effects. Monitor animals for weight loss, reduced activity, and biochemical parameters of organ function [3].

Conclusion and Future Directions

The combination of this compound with autophagy inhibitors represents a promising therapeutic strategy that leverages the metabolic vulnerabilities of cancer cells while blocking their adaptive survival mechanisms. The compiled evidence demonstrates consistent synergistic effects across diverse hematological and solid tumor models, with particular promise for overcoming drug resistance in refractory cancers.

Future research directions should focus on:

  • Identifying predictive biomarkers for patient selection, potentially based on mitochondrial content or basal autophagy levels
  • Exploring triple combination therapies with conventional chemotherapeutics or targeted agents
  • Developing novel autophagy inhibitors with improved specificity and reduced off-target effects
  • Investigating the immunomodulatory effects of this combination approach in the tumor microenvironment

The protocols outlined in this application note provide a standardized framework for preclinical evaluation of this promising therapeutic approach, with detailed methodologies that ensure reproducibility and comprehensive mechanistic understanding. As research in this area advances, these protocols may be adapted and refined to incorporate new technical developments and biological insights.

References

Comprehensive Application Notes: Assessing Tigecycline-Induced Mitochondrial Membrane Potential Alterations in Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tigecycline's Mitochondrial Effects

This compound, a third-generation tetracycline antibiotic, has emerged as a promising anti-neoplastic agent through its potent inhibition of mitochondrial translation. Originally developed to combat multidrug-resistant bacterial infections, this compound exhibits concentration-dependent cytotoxicity across diverse cancer models, including leukemia, melanoma, and hepatocellular carcinoma. The mechanistic basis of its anti-cancer effects centers on the disruption of mitochondrial oxidative phosphorylation (OXPHOS) through binding to mitochondrial ribosomes, which share structural similarities with bacterial ribosomes. This binding inhibits the synthesis of key electron transport chain components encoded by mitochondrial DNA, ultimately leading to collapsed mitochondrial membrane potential (ΔΨm), impaired ATP production, and activation of apoptotic pathways. These application notes provide detailed methodologies for quantifying this compound-induced ΔΨm alterations, supported by comprehensive protocols and empirical data from recent investigations.

Mechanism of Action: Mitochondrial Translation Inhibition

This compound exerts its anti-mitochondrial effects through multi-site binding to the mitoribosome, as revealed by cryo-EM structural studies. Unlike earlier tetracyclines that primarily target the ribosomal A-site, this compound occupies three distinct sites on the mitoribosome: (1) the conserved A-site found in bacteria, (2) the peptidyl transferase center of the large subunit, and (3) a unique third binding site on the large subunit that lacks protective methylation in humans [1]. This multi-site binding enables this compound to potently inhibit mitochondrial translation at concentrations that minimally affect cytosolic protein synthesis (5-10 μM), creating a therapeutic window for selectively targeting cancer cells with heightened mitochondrial dependence [1].

The molecular consequences of mitochondrial translation inhibition include dose-dependent reductions in the expression of mitochondrial DNA-encoded subunits of oxidative phosphorylation complexes I, III, and IV, while nuclear-encoded subunits (complex II and complex V) remain relatively unaffected [1]. This subunit imbalance disrupts electron transport chain integrity, leading to impaired proton gradient maintenance across the inner mitochondrial membrane and consequent ΔΨm dissipation. The resulting bioenergetic crisis activates multiple cell death pathways, including apoptosis in sensitive cell types like melanotic melanoma COLO 829 cells and leukemic stem cells, while inducing alternative survival mechanisms such as autophagy in amelanotic melanoma A375 cells [2] [3].

Table 1: Molecular Mechanisms of this compound-Induced Mitochondrial Dysfunction

Mechanistic Aspect Specific Effect Experimental Validation
Ribosomal Binding Binds three sites on mitoribosome Cryo-EM structural analysis [1]
Translation Inhibition Inhibits mitochondrial protein synthesis 35S-methionine labeling; Mito-FUNCAT-FACS [1]
OXPHOS Disruption Reduces complexes I, III, IV subunits Western blotting (NDUFB8, UQCRCII, COX2) [1]
Metabolic Reprogramming Decreases oxygen consumption rate Seahorse MitoStress Test [1] [4]
Membrane Potential Depolarizes inner mitochondrial membrane JC-1 staining and image cytometry [5]

Experimental Protocols for ΔΨm Assessment

JC-1 Staining Protocol for ΔΨm Measurement

The JC-1 (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide) assay represents a gold standard method for quantifying mitochondrial membrane potential in live cells. This dual-emission potentiometric dye undergoes reversible color shift transitions from green (~529 nm) to red (~590 nm) fluorescence as it forms J-aggregates in polarized mitochondria, enabling ratiometric quantification of ΔΨm. The following protocol has been optimized for assessing this compound effects across various cancer models:

  • Cell Preparation: Seed cells (e.g., melanoma COLO 829, A375; leukemic Jurkat; hepatocellular carcinoma Huh7) at 5-8 × 10⁴ cells/well in 96-well plates suitable for image cytometry. Include untreated controls and positive control for depolarization (e.g., 50 μM carbonyl cyanide m-chlorophenyl hydrazone/CCCP).
  • This compound Treatment: Incubate cells with clinically relevant this compound concentrations (1-40 μM) for 24-72 hours based on experimental objectives. Prepare stock solutions in DMSO, ensuring final solvent concentration ≤0.1% with vehicle-matched controls [2] [5] [4].
  • JC-1 Staining: Following treatment, incubate cells with 2 μM JC-1 in serum-free medium at 37°C for 20-45 minutes. Optimize incubation time based on cell type to ensure adequate dye accumulation without toxicity.
  • Image Acquisition and Analysis: Acquire fluorescence images using appropriate filter sets. Calculate red-to-green fluorescence ratios for individual cells using image analysis software (e.g., ImageJ, CellProfiler). Normalize values to untreated controls to determine percentage ΔΨm reduction [5].

The diagram below illustrates the experimental workflow and the principle of JC-1 fluorescence shift:

G cluster_principle JC-1 Fluorescence Principle Start Seed cells in 96-well plates Treatment This compound treatment (1-40 μM, 24-72h) Start->Treatment Staining JC-1 staining (2 μM, 20-45 min) Treatment->Staining Imaging Fluorescence imaging Staining->Imaging Analysis Red:Green ratio analysis Imaging->Analysis Interpretation ΔΨm quantification Analysis->Interpretation Depolarized Depolarized Mitochondria Green Fluorescence (530 nm) Ratio Red:Green Ratio = ΔΨm Depolarized->Ratio Polarized Polarized Mitochondria Red Fluorescence (590 nm) Polarized->Ratio

Seahorse XF Analyzer Protocol for Mitochondrial Function

The Seahorse XF Analyzer provides real-time assessment of mitochondrial function by measuring oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). This platform enables comprehensive profiling of this compound effects on oxidative phosphorylation and glycolytic function:

  • Cell Preparation: Seed cells in Seahorse XF culture plates at optimal density (typically 1.5-2.5 × 10⁴ cells/well) to ensure monolayer formation without overcrowding. Include background correction wells without cells.
  • This compound Treatment: Treat cells with this compound (1-20 μM) for 18-48 hours prior to assay. For acute exposure studies, inject this compound during assay through instrument ports.
  • Mitochondrial Stress Test: Sequentially inject modulators through instrument ports:
    • Oligomycin (1.0 μM) to assess ATP-linked respiration.
    • FCCP (0.5-2.0 μM, titrated for cell type) to measure maximal respiratory capacity.
    • Rotenone/Antimycin A (0.5 μM each) to determine non-mitochondrial respiration.
  • Data Analysis: Calculate key bioenergetic parameters from OCR measurements: basal respiration, ATP production, proton leak, maximal respiration, and spare respiratory capacity. Normalize data to protein content or cell number [1] [4].

Quantitative Data Synthesis Across Cancer Models

Empirical studies across diverse cancer models demonstrate consistent patterns of this compound-induced mitochondrial dysfunction, with cell-type variations in sensitivity thresholds and downstream consequences. The following tables synthesize quantitative findings from recent investigations:

Table 2: this compound Effects on Mitochondrial Parameters Across Cancer Models

Cell Model This compound Concentration Exposure Time ΔΨm Reduction OCR Reduction Apoptosis Induction Reference
Primary Human T cells 5 μM 18 h ~40% ~50% (basal) Not reported [1]
COLO 829 Melanotic Melanoma 10 μM 48 h ~65% Not reported ~35% (caspase 3/7+) [2] [3]
A375 Amelanotic Melanoma 10 μM 48 h ~45% Not reported Minimal (autophagy) [2] [3]
HEMn-LP Melanocytes 50 μM 48 h ~60% Not reported ~25% (sub-G1) [5]
Huh7 Hepatocellular Carcinoma 10 μM 48 h Not reported ~60% (maximal) ~30% (annexin V+) [4]
Jurkat T cells 5 μM 18 h Not reported ~45% (ATP-linked) Not reported [1]

Table 3: this compound IC₅₀ Values Across Experimental Models

Cell Type IC₅₀ (Viability) Assay Method Exposure Time Reference
Peripheral Blood Mononuclear Cells 2.02-9.42 μM Cell viability assay 3 days [1]
Jurkat T cells 2.94-3.08 μM Cell viability assay 3 days [1]
COLO 829 Melanoma ~8 μM WST-1 proliferation 48 h [2] [3]
A375 Melanoma ~12 μM WST-1 proliferation 48 h [2] [3]
HEMn-LP Melanocytes ~50 μM Image cytometry 48 h [5]
HDF Fibroblasts >200 μM Image cytometry 48 h [5]
Huh7 HCC ~10 μM MTT assay 48 h [4]
THLE-2 Immortalized Hepatocytes >20 μM MTT assay 48 h [4]

Technical Considerations and Optimization Strategies

Interpretation of JC-1 Assay Results

When implementing JC-1 assays to assess this compound-induced ΔΨm alterations, several interpretation caveats require consideration. First, the red/green fluorescence ratio provides a relative measure of ΔΨm rather than absolute values, necessitating appropriate normalization to untreated controls and depolarization-positive controls. Second, this compound's intrinsic fluorescence does not typically interfere with JC-1 detection at recommended concentrations, but emission spectral overlap should be verified using single-stain controls. Third, the heterogeneous responses observed within cell populations reflect genuine biological variation in mitochondrial membrane potential rather than technical artifacts, particularly evident in cancer stem cell populations with inherently elevated ΔΨm [6].

Cell-Type Specific Optimization

The differential sensitivity to this compound across cell types necessitates customized experimental approaches. Melanocytic lineages demonstrate heightened sensitivity due to additional factors including drug-melanin binding and subsequent accumulation, as confirmed by in silico modeling [5]. For melanotic melanoma models, consider extended wash steps to remove unincorporated drug that might interfere with fluorescence measurements. For hepatocellular carcinoma models, implement glucose supplementation (10-25 mM) in assay media to prevent confounding effects of nutrient deprivation on ΔΨm. Leukemic cells frequently exhibit elevated basal ΔΨm that enhances this compound sensitivity, requiring potential titration of JC-1 concentrations to maintain linear detection ranges [6].

The diagram below illustrates the molecular pathways affected by this compound treatment:

G cluster_consequences Cellular Outcomes This compound This compound Mitoribosome Mitoribosome This compound->Mitoribosome Binds 3 sites Translation Translation Mitoribosome->Translation Inhibits ETC ETC Translation->ETC Reduces subunits CI, CIII, CIV MMP MMP ETC->MMP Dissipates Apoptosis Apoptosis MMP->Apoptosis Intrinsic pathway Autophagy Autophagy MMP->Autophagy Adaptive response CycleArrest CycleArrest MMP->CycleArrest p21/p16 mediated ROS ROS MMP->ROS Increases Outcome2 Cell death Apoptosis->Outcome2 Outcome1 Proliferation inhibition Autophagy->Outcome1 CycleArrest->Outcome1 OxStress OxStress ROS->OxStress Causes RAC1 RAC1 OxStress->RAC1 Upregulates Outcome3 Metabolic reprogramming RAC1->Outcome3

Conclusion and Research Applications

The methodologies outlined in these application notes provide robust frameworks for investigating this compound's effects on mitochondrial membrane potential across diverse experimental models. The concentration-dependent responses observed in the synthesized data highlight the therapeutic window for this compound's anti-cancer applications, particularly for malignancies dependent on mitochondrial oxidative phosphorylation. The differential sensitivity between transformed cells and their normal counterparts (e.g., HCC cells vs. immortalized hepatocytes, melanocytes vs. fibroblasts) supports the potential for selective targeting.

These protocols enable comprehensive assessment of this compound's mitochondrial effects, from initial membrane potential dissipation to functional bioenergetic deficits and downstream cell fate decisions. The integration of JC-1 staining with Seahorse XF analysis provides complementary approaches for validating mitochondrial dysfunction through independent methodologies. These standardized protocols support reproducible investigation of this compound's mechanisms across research settings and facilitate preclinical development of mitochondrial-targeting strategies for cancer therapy.

References

Comprehensive Application Notes and Protocols: Assessing Tigecycline Effects on Cell Viability Using CCK-8 Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the CCK-8 Cell Viability Assay

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method widely used in biomedical research to assess cell viability, proliferation, and cytotoxicity in various experimental settings. This assay utilizes a highly water-soluble tetrazolium salt, WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt], which produces a water-soluble formazan dye upon reduction by cellular dehydrogenases in metabolically active cells. The amount of formazan dye generated is directly proportional to the number of viable cells, allowing for quantitative assessment of cell viability [1] [2].

Compared to other tetrazolium-based assays like MTT, the CCK-8 assay offers significant advantages, including enhanced sensitivity, reduced toxicity to cells, and a simplified protocol that eliminates the need for solubilization steps since the formazan product is water-soluble. These characteristics make the CCK-8 assay particularly suitable for drug screening applications and longitudinal studies where preserving cell viability after assessment might be necessary [1] [2]. The non-radioactive nature of the assay and its compatibility with high-throughput screening platforms have established it as a preferred method in pharmaceutical development and basic research.

Tigecycline Background and Research Applications

Antibiotic Properties and Mechanisms

This compound is a third-generation tetracycline derivative classified as a glycylcycline antibiotic. It was originally developed to combat antibiotic resistance and received FDA approval for treating complicated intra-abdominal infections and skin-structure infections. This compound exerts its antibacterial effect by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. Its broad-spectrum activity covers various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Acinetobacter baumannii, making it valuable for managing multidrug-resistant infections [3].

Anticancer Mechanisms and Research Applications

Recent investigations have revealed that this compound exhibits promising anticancer properties across diverse cancer models, including acute myeloid leukemia, glioma, non-small cell lung cancer, hepatocellular carcinoma, and colorectal cancer [4] [3] [5]. The antitumor effects primarily stem from its ability to inhibit mitochondrial protein synthesis. Since mitochondria evolved from bacterial ancestors, they retain bacterial-like ribosomes that remain susceptible to specific antibiotics, including this compound [6] [3].

Cancer cells with heightened mitochondrial dependence are particularly vulnerable to this compound, which selectively targets these cells while sparing normal cells. The molecular mechanisms underlying this compound's anticancer effects include:

  • Inhibition of mitochondrial translation, leading to reduced expression of electron transport chain complexes (I, III, and IV) containing mitochondrially-encoded subunits [6]
  • Disruption of oxidative phosphorylation (OXPHOS), resulting in diminished ATP production and energy crisis in cancer cells [6] [4]
  • Induction of reactive oxygen species (ROS) and cell cycle arrest, particularly in the S-phase [4]
  • Modulation of immune responses and potential effects on T-cell function [6] [5]

Table 1: Research Applications of this compound in Various Cancer Models

Cancer Type Observed Effects Proposed Mechanisms Reference
Acute Myeloid Leukemia Selective cell death in leukemia stem/progenitor cells Inhibition of mitochondrial translation; disruption of oxidative phosphorylation [3]
Hepatocellular Carcinoma Reduced viability, migration, and invasion; cell cycle arrest Mitochondrial dysfunction; increased ROS; RAC1 upregulation [4]
Colorectal Cancer Reduced tumorigenesis; modulation of immune response Inhibition of cell proliferation; β-catenin signaling modulation [5]
Lymphomas Selective toxicity to cancer cells MYC oncogene-dependent cell death; mitochondrial translation inhibition [3]
Non-Small Cell Lung Cancer Growth inhibition and apoptosis induction Impairment of mitochondrial function [3]

Experimental Design and Planning

Cell Line Selection and Culture Conditions

The selection of appropriate cell lines is crucial for evaluating this compound's effects. Researchers should consider both cancer cell lines with documented sensitivity to this compound and relevant non-malignant control cells to assess selective toxicity. Based on current literature, the following cell lines have demonstrated sensitivity to this compound:

  • Huh7, HepG2, and Hep3B for hepatocellular carcinoma studies [4]
  • Jurkat T-cells for immunotoxicity assessments [6]
  • PC12 cells (rat pheochromocytoma) for neurotoxicity evaluations [7]
  • Primary human T-cells for immune function studies [6]

For non-malignant controls, the THLE-2 immortalized normal hepatocyte cell line has been used successfully, with studies showing that this compound exhibits higher toxicity toward cancer cells compared to normal hepatocytes [4]. All cells should be maintained under standard culture conditions (37°C, 5% CO₂) in their respective media, supplemented with 10% fetal bovine serum (FBS) and appropriate antibiotics [4] [7].

This compound Preparation and Dosing Considerations

This compound should be prepared in DMSO as a stock solution, with final DMSO concentrations not exceeding 0.1% to avoid solvent toxicity. Based on published research:

  • Prepare a 10-20 mM stock solution in DMSO, aliquoted and stored at -20°C
  • The typical working concentration range for cancer studies is 1-10 μM, though this should be optimized for specific cell types
  • For primary cells, lower IC₅₀ values have been observed (2.02–9.42 μM for PBMCs) compared to immortalized lines [6]
  • Treatment duration typically ranges from 24 to 72 hours, with longer exposures potentially enhancing effects

Table 2: Reported this compound Sensitivity Ranges Across Cell Models

Cell Type/Model IC₅₀ / Effective Concentrations Treatment Duration Reference
Primary PBMCs 2.02-9.42 μM 72 hours [6]
Jurkat T-cells 2.94-3.08 μM 72 hours [6]
Huh7 HCC cells ~5 μM 24-48 hours [4]
HepG2 HCC cells ~5-10 μM 24-48 hours [4]
THLE-2 (normal hepatocytes) Higher IC₅₀ than HCC cells 24-48 hours [4]
PC12 cells ~51.35 mg/L (~60 μM) 24 hours [7]

Detailed CCK-8 Protocol for this compound Treatment Assessment

Reagent Preparation and Materials
  • CCK-8 reagent: Commercial kit (e.g., Boster Bio Catalog# AR1160) or prepared WST-8 solution (5 mM WST-8, 0.2 mM 1-methoxy PMS, 150 mM NaCl) [1] [2]
  • This compound stock solution: 10 mM in DMSO, stored at -20°C in aliquots
  • Cell culture medium: Appropriate for cell line being tested
  • 96-well cell culture plates: Clear, flat-bottom plates for adherent cells; special plates with enhanced attachment for suspension cells
  • Multi-channel pipette and sterile tips for reproducible reagent dispensing
  • Microplate reader capable of measuring absorbance at 450 nm
Step-by-Step Experimental Procedure

workflow A Plate cells in 96-well format (100 μL/well, 1,000-10,000 cells/well) B Pre-incubate plate (37°C, 5% CO₂, 24 hours) A->B C Prepare this compound serial dilutions in complete medium B->C D Treat cells with this compound (100 μL/well, various concentrations) C->D E Incubate with treatment (37°C, 5% CO₂, 24-72 hours) D->E F Add CCK-8 reagent (10 μL/well) E->F G Incubate with CCK-8 (37°C, 5% CO₂, 1-4 hours) F->G H Measure absorbance at 450 nm using microplate reader G->H I Calculate cell viability and analyze data H->I

Figure 1: Experimental workflow for CCK-8 assay to assess this compound effects on cell viability.

  • Cell Seeding:

    • Harvest exponentially growing cells and prepare a single-cell suspension
    • Seed cells in 96-well plates at optimized densities (typically 1,000-10,000 cells/well in 100 μL medium)
    • Include background control wells (medium without cells) for background subtraction
    • For adherent cells, allow attachment overnight; suspension cells can be treated immediately
  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve desired final concentrations (typically 0.1-100 μM)
    • Remove culture medium from pre-incubated cells and replace with 100 μL of treatment medium containing this compound or vehicle control (DMSO)
    • Include appropriate controls:
      • Blank wells: Medium without cells
      • Negative control: Cells with vehicle only (0.1% DMSO)
      • Positive control: Cells with known cytotoxic agent (e.g., 1-10 μM staurosporine)
  • Incubation Period:

    • Incubate cells with this compound for predetermined time (24-72 hours) at 37°C, 5% CO₂
    • The incubation time should be optimized based on cell doubling time and research objectives
  • CCK-8 Assay Procedure:

    • After treatment incubation, add 10 μL of CCK-8 reagent directly to each well using a multi-channel pipette
    • Gently swirl the plate to ensure thorough mixing without introducing bubbles
    • Return the plate to the incubator for 1-4 hours, monitoring color development periodically
    • The optimal incubation time with CCK-8 varies by cell type and density - determine empirically by monitoring color development
  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader
    • Optionally, include a reference wavelength (600-650 nm) to subtract background scattering
    • Record data for subsequent analysis

Data Analysis and Interpretation

Quantification and Statistical Analysis
  • Calculate cell viability using the formula:

    Cell Viability (%) = (ODₜᵣₑₐₜₑ𝒹 - ODᵦₗₐₙₖ) / (OD꜀ₒₙₜᵣₒₗ - ODᵦₗₐₙₖ) × 100%

    Where ODₜᵣₑₐₜₑ𝒹, OD꜀ₒₙₜᵣₒₗ, and ODᵦₗₐₙₖ represent the absorbance values of this compound-treated cells, vehicle-treated control cells, and background wells, respectively [1].

  • Generate dose-response curves by plotting percentage cell viability against the logarithm of this compound concentration

  • Calculate IC₅₀ values using nonlinear regression analysis with appropriate software (e.g., GraphPad Prism)

  • Perform statistical analyses using one-way ANOVA with post-hoc tests for multiple comparisons, with significance typically set at p < 0.05

  • Conduct at least three independent experiments with multiple replicates (typically n=3-6) per condition to ensure reproducibility

Interpretation of Results

When interpreting CCK-8 results for this compound treatments, consider the following:

  • A significant decrease in cell viability indicates cytotoxic effects of this compound
  • Dose-dependent responses suggest specific pharmacological effects rather than non-specific toxicity
  • Time-dependent effects may reveal cumulative impacts on cell viability
  • Differences in sensitivity between cancer cells and normal counterparts may indicate selective toxicity
  • Compare IC₅₀ values with clinically achievable concentrations (typical peak plasma concentrations: 0.1-1 μg/mL or ~0.2-2 μM after standard dosing)

Technical Considerations and Optimization

Key Factors for Assay Success
  • Cell Seeding Density: Optimization is critical - too few cells may yield insufficient signal, while too many may exceed the linear range and deplete nutrients. Test a range of densities (200-25,000 cells/well) to establish the optimal cell number that maintains linearity between signal and cell number [1].

  • CCK-8 Incubation Time: The incubation period with CCK-8 reagent should be optimized for each cell type. Typically 1-4 hours, but can be extended up to 24 hours if necessary due to the low toxicity of WST-8 [1] [2]. Monitor color development to determine the optimal time point within the linear range.

  • Edge Effect Mitigation: To minimize evaporation in edge wells, consider using peripheral wells for controls only or employing specialized plates with evaporation barriers. Alternatively, maintain a humidified environment during incubation.

  • Background Controls: Always include appropriate background controls (medium with CCK-8 but no cells) to account for any non-specific reduction of the tetrazolium salt or color interference from the culture medium or test compounds.

Troubleshooting Common Issues
  • High Background Signal: This may result from chemical reduction of WST-8 by test compounds. Include compound-only controls without cells to detect such interference.

  • Poor Reproducibility Between Replicates: Ensure consistent cell seeding and reagent dispensing. Use multi-channel pipettes for reproducible additions, and thoroughly mix cell suspensions before plating to prevent aggregation.

  • Inadequate Color Development: Extended incubation may be necessary for slow-metabolizing cells. Verify reagent activity and storage conditions (protect from light, store at 4°C).

  • Precipitate Formation: Some compounds may precipitate in culture medium. Visual inspection before absorbance reading is recommended; brief centrifugation may settle precipitates without affecting formazan distribution.

Complementary Assays for Mechanism Elucidation

While CCK-8 provides valuable information on overall cell viability, additional assays can elucidate the mechanisms underlying this compound-induced cytotoxicity:

  • Mitochondrial Function Assays:

    • Seahorse XF Analyzer to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) [6] [4]
    • MitoTracker staining to assess mitochondrial mass and membrane potential [6]
  • Apoptosis Detection:

    • Annexin V/PI staining by flow cytometry to quantify apoptotic and necrotic populations [4] [7]
    • Caspase activity assays to confirm activation of apoptotic pathways
  • Cell Cycle Analysis:

    • PI staining followed by flow cytometry to detect cell cycle arrest, particularly S-phase arrest observed in this compound-treated hepatocellular carcinoma cells [4]
  • Mitochondrial Translation Assessment:

    • Mito-FUNCAT-FACS assay to directly measure mitochondrial translation rates [6]
    • Western blotting for mitochondrial-encoded proteins (e.g., COX2, NDUFB8, UQCRCII) to confirm inhibition of mitochondrial protein synthesis [6]

Conclusion

The CCK-8 assay provides a robust, sensitive, and straightforward method for evaluating the effects of this compound on cell viability in various research contexts. Its compatibility with high-throughput screening makes it particularly valuable for dose-response studies and drug combination screening. When applying this methodology to this compound research, consideration of cell-type-specific sensitivities, treatment durations, and complementary mechanistic assays will yield the most biologically relevant insights. The growing evidence of this compound's anticancer properties across diverse malignancies highlights the importance of reliable viability assessment methods in repurposing this antibiotic for oncological applications.

References

Introduction to Tigecycline Resistance Genes

Author: Smolecule Technical Support Team. Date: February 2026

Tigecycline is a last-resort antibiotic for treating infections caused by extensively drug-resistant bacteria. The emergence and spread of transferable resistance genes pose a significant public health threat [1] [2]. Two primary types of mobile resistance mechanisms have been identified:

  • The tet(X) Gene Family: These genes, particularly the variants tet(X3) and tet(X4), encode a flavin-dependent monooxygenase that enzymatically inactivates all tetracyclines, including this compound and the newer drugs eravacycline and omadacycline [1] [2]. These genes are often plasmid-borne and have been detected in humans, food-producing animals, and environmental samples [3] [4] [2].
  • The tmexCD-toprJ Gene Cluster: This cluster encodes a resistance-nodulation-division (RND)-type efflux pump that expels this compound and other antibiotics like quinolones and aminoglycosides from the bacterial cell [5] [6]. Multiple variants (e.g., tmexCD1-toprJ1, tmexC6D6-toprJ1b) have been identified in various species, including Klebsiella pneumoniae and Pseudomonas spp. [6].

The following workflow outlines the key steps in the detection and characterization of these genes:

G Start Start: Sample Collection (Bacterial isolates, feces, environment) DNA DNA Extraction Start->DNA PCR PCR Screening (Conventional, SYBR Green, or TaqMan qPCR) DNA->PCR Confirmation Amplicon Confirmation (Gel electrophoresis, Sanger sequencing) PCR->Confirmation Characterization Optional Further Characterization (WGS, Susceptibility Testing) Confirmation->Characterization End Result Interpretation and Reporting Characterization->End

Protocol 1: TaqMan qPCR for tet(X3) and tet(X4) Detection

This protocol describes a sensitive and specific multiplex real-time PCR assay for the rapid detection of tet(X3) and tet(X4) genes in bacterial isolates and complex samples like feces and soil [2].

Sample Preparation and DNA Extraction
  • Bacterial Cultures: Inoculate samples in LB broth and incubate overnight. For selective screening, include this compound in the culture media [1].
  • DNA Extraction: Extract genomic DNA from bacterial pellets using a commercial kit. For fecal and environmental samples, use a kit designed for metagenomic DNA extraction.
  • DNA Quantification: Measure DNA concentration and purity using a spectrophotometer. While standard curves can be constructed with purified plasmids, for complex samples, results are often normalized to the 16S rRNA gene content (e.g., gene copies/10⁶ copies of 16S rRNA) [2].
Primer and Probe Sequences

The following primers and TaqMan probes have been validated for specific detection [2]:

  • For tet(X3) detection:
    • Forward Primer (tetX3-F): 5'-CGCATCTACTGGCTGAACAC-3'
    • Reverse Primer (tetX3-R): 5'-TGATGGCGATGAAGAAGAGG-3'
    • Probe (tetX3-P): 5'-FAM-ACACCGCCGACATCACCAACAC-BHQ1-3'
  • For tet(X4) detection:
    • Forward Primer (tetX4-F): 5'-GGGCGAGAACATCTACGACAA-3'
    • Reverse Primer (tetX4-R): 5'-CGCATCTACTGGCTGAACAT-3'
    • Probe (tetX4-P): 5'-HEX-ACACCGCCGACATCACCAACAT-BHQ1-3'
qPCR Reaction Setup and Cycling Conditions
  • Reaction Mix (20 µL total volume):
    • 10 µL of 2x TaqMan Universal PCR Master Mix
    • 0.4 µM each of forward and reverse primers (for both gene targets)
    • 0.2 µM each of the tet(X3) and tet(X4) TaqMan probes
    • 2 µL of DNA template
    • Nuclease-free water to 20 µL
  • Cycling Conditions (on a real-time PCR instrument):
    • Initial Denaturation: 95°C for 3 minutes
    • 40 Cycles of:
      • Denaturation: 95°C for 15 seconds
      • Annealing/Extension: 60°C for 30 seconds (with fluorescence acquisition)
Data Analysis
  • A sample is considered positive for the target gene if the cycle threshold (Ct) value is less than 40 [2].
  • The assay's performance is as follows:
  • Table 1: Performance Characteristics of the TaqMan qPCR Assay | Gene | Amplification Efficiency | R² Value | Limit of Detection | | :--------------- | :---------------------------- | :----------- | :--------------------- | | tet(X3) | 90.58% | 0.995 | ~1.49 × 10² copies/µL | | tet(X4) | 97.12% | 0.999 | ~1.23 × 10² copies/µL | > Source: [2]

Protocol 2: Conventional PCR for tmexCD-toprJ and tet(X4) Detection

Conventional PCR followed by gel electrophoresis remains a cost-effective and reliable method for initial screening.

Primer Sequences for Conventional PCR

Table 2: Primer Sequences for Conventional PCR Screening

Target Gene Forward Primer (5'→3') Reverse Primer (5'→3') Amplicon Size Source
tmexCD-toprJ Varies by variant; consult specific literature [5] [6]
tet(X4) GGGCGAGAACATCTACGACAA CGCATCTACTGGCTGAACAT ~500 bp [2]
PCR Reaction and Cycling Conditions
  • Reaction Mix (25 µL total volume):
    • 12.5 µL of 2x PCR Master Mix (containing DNA polymerase, dNTPs, Mg²⁺)
    • 0.5 µM each of forward and reverse primers
    • 2 µL of DNA template
    • Nuclease-free water to 25 µL
  • General Cycling Conditions:
    • Initial Denaturation: 94°C for 5 minutes
    • 30-35 Cycles of:
      • Denaturation: 94°C for 30 seconds
      • Annealing: Temperature optimized for primers (e.g., 55-60°C) for 30 seconds
      • Extension: 72°C for 1 minute per kb of amplicon
    • Final Extension: 72°C for 7 minutes
Gel Electrophoresis and Analysis
  • Prepare a 1.5% agarose gel in 1x TAE buffer with a safe DNA stain.
  • Load 5-10 µL of the PCR product alongside a DNA ladder.
  • Run the gel at 100-120V for 30-40 minutes.
  • Visualize the gel under UV light. A clear band of the expected size indicates a positive result.
  • For definitive confirmation, especially for novel variants, the PCR amplicon should be sent for Sanger sequencing [3] [6].

Experimental Validation and Best Practices

Validation and Quality Control
  • Positive Controls: Use confirmed bacterial strains carrying the target resistance genes. For example, E. coli strains carrying tet(X3) or tet(X4) are suitable [2].
  • Negative Controls: Use a strain known to be susceptible, such as E. coli ATCC 25922, and include a no-template control (NTC) with nuclease-free water [2].
  • Specificity: The primers and probes listed for tet(X) show no cross-reactivity with other tet(X) variants like tet(X1) or tet(X2) [2].
Integration with Phenotypic Testing

Molecular detection should be correlated with phenotypic susceptibility testing.

  • Antimicrobial Susceptibility Testing (AST): Determine the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method [1] [3] [5].
  • Interpretive Criteria: The European Committee on Antimicrobial Susceptibility Testing (EUCAST) defines this compound resistance as an MIC > 0.5 mg/L [3]. Isolates carrying tet(X4) often exhibit high-level resistance (MIC = 16-64 mg/L) [1].
Application in Surveillance and Research

These PCR protocols are not limited to bacterial isolates. The qPCR method has been successfully used to detect and quantify tet(X) genes directly in fecal and environmental samples, providing a powerful tool for One Health surveillance [2]. For higher-resolution analysis, Whole Genome Sequencing (WGS) can be employed to identify resistance genes, determine sequence types (STs), and characterize plasmid contexts [1] [5].

Conclusion

The PCR protocols detailed here provide robust and practical methods for detecting critically important this compound resistance genes. The TaqMan qPCR offers speed and sensitivity for direct screening of complex samples, while conventional PCR provides a highly accessible alternative. The integration of these molecular tools with phenotypic testing and advanced genomic surveillance is essential for tracking and containing the spread of this compound resistance.

References

Tigecycline ELISA Immunodetection: Application Notes and Protocols for Therapeutic Drug Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Rationale

Tigecycline is a broad-spectrum glycylcycline antibiotic and a pivotal agent for treating complicated infections caused by multidrug-resistant Gram-positive and Gram-negative bacteria. As a derivative of minocycline, it overcomes common tetracycline resistance mechanisms, such as ribosomal protection and efflux pumps, making it a last-resort antibiotic for severe cases [1] [2]. Despite its efficacy, this compound therapy is complicated by significant inter-individual variability in pharmacokinetics among critically ill patients and a narrow therapeutic window, with an associated risk of serious side effects, including drug-induced liver failure and coagulopathy [3] [2].

Therapeutic Drug Monitoring (TDM) is therefore essential to maximize clinical efficacy and minimize toxicity. Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), provide a robust, high-throughput, and cost-effective method for quantifying this compound concentrations in patient sera. This document details the development and application of a highly sensitive and specific competitive indirect ELISA for this compound, providing researchers and clinicians with a reliable tool for TDM and pharmacokinetic studies [3].

Assay Development and Principle

The developed immunodetection method is a competitive indirect ELISA. This format is ideally suited for monitoring small molecules like this compound (MW: 585.65 g/mol [1]), which act as haptens. The assay's high sensitivity is achieved through the use of carefully engineered immunogens and coating conjugates.

Principle of Competitive Indirect ELISA

In a competitive format, the this compound present in a standard or patient sample competes with a fixed amount of immobilized this compound conjugate on the microplate well for binding to a limited concentration of specific anti-tigecycline antibodies. The signal generated is inversely proportional to the concentration of free this compound in the sample. The key steps are visualized in the workflow below:

Immunogen and Antibody Production

To generate selective antibodies, this compound was conjugated to a carrier protein, Bovine Serum Albumin (BSA), using formaldehyde-mediated condensation at different pH levels (5.5, 7.4, and 9.6) to create the immunogen BSA-TGC(f) [3]. Rabbits were immunized with this immunogen, and the resulting polyclonal antisera were characterized for sensitivity and specificity. The assay can utilize either these This compound-selective antibodies or group-specific anti-tetracycline antibodies (#32, anti-BSA-TC(f)), which were developed earlier and can cross-react with this compound [3].

Coating Antigen Preparation

A heterologous coating strategy was employed to enhance assay sensitivity. This compound was conjugated to gelatin (GEL) using two different methods:

  • Formaldehyde condensation: Performed at different temperatures (25°C, 37°C, 50°C) to create GEL-TGC(f) conjugates [3].
  • Periodate oxidation: Gelatin was oxidized with sodium periodate, followed by conjugation to this compound and reduction with sodium borohydride to create the heterologous conjugate GEL(pi)-TGC [3]. The use of a different protein (gelatin) and conjugation chemistry for the coating conjugate compared to the immunogen minimizes antibody recognition of the carrier, thereby directing the competition toward the hapten and improving sensitivity.

Key Reagents and Materials

  • This compound Standard: European Pharmacopoeia Reference Standard [3].
  • Antibodies: this compound-selective rabbit polyclonal antibodies or group-specific anti-tetracyclines rabbit antibodies (#32) [3]. A commercial recombinant monoclonal antibody (Clone 1B9) is also available [4].
  • Coating Conjugates: GEL-TGC(f) or GEL(pi)-TGC.
  • Coating Buffer: 0.05 M carbonate-bicarbonate buffer (CBB), pH 9.6 [3] [5].
  • Washing Buffer: 0.15 M phosphate-buffered saline with 0.05% Tween 20 (PBST), pH 7.2 [3].
  • Antibody Dilution Buffer: 1% BSA in PBST [3].
  • Enzyme Conjugate: Goat anti-rabbit IgG conjugated to Horseradish Peroxidase (GAR-HRP) [3].
  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) [3] [6].
  • Stop Solution: 1 M H₂SO₄ [3].
  • Microplates: High-binding polystyrene 96-well plates [3].

Detailed Step-by-Step Protocol

Coating
  • Dilute the selected coating conjugate (e.g., GEL(pi)-TGC) to its optimal concentration in 0.05 M CBB (pH 9.6).
  • Dispense 100 µL per well into a 96-well microplate.
  • Cover the plate and incubate overnight at 4°C.
  • After incubation, wash the plate three times with 300 µL PBST per well, tapping it dry on absorbent paper after the final wash [3] [5].
Blocking
  • Add 200-300 µL of a suitable blocking buffer (e.g., 1-5% BSA or non-fat dry milk in PBS) to each well to cover all unbound sites.
  • Incubate for 1-2 hours at room temperature or 37°C.
  • Wash the plate three times with PBST as before [5].
Competitive Binding and Detection
  • Prepare a standard curve of this compound in PBST, typically in a range from 0.01 ng/mL to 1000 ng/mL, and dilute patient samples (e.g., blood serum) in PBST [3].
  • Prepare the working dilution of the primary anti-tigecycline antibody in 1% BSA-PBST.
  • Add 100 µL of each standard or sample to the wells, followed by 100 µL of the antibody working solution.
  • Cover the plate and incubate for 1 hour at 25°C. Then, wash three times with PBST.
  • Add 100 µL of the GAR-HRP conjugate (diluted in 1% BSA-PBST) to each well.
  • Cover the plate and incubate for 1 hour at 37°C. Then, wash three times with PBST [3].
Signal Generation and Measurement
  • Add 100 µL of TMB substrate solution to each well.
  • Incubate the plate in the dark at room temperature for 15-30 minutes, monitoring for blue color development.
  • Stop the enzymatic reaction by adding 100 µL of 1 M H₂SO₄ per well. The color will change from blue to yellow.
  • Measure the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes after stopping the reaction [3] [6].
Data Analysis
  • Calculate the average OD value for each standard and sample duplicate.
  • Generate a standard curve by plotting the log of the this compound standard concentration (x-axis) against the %B/B₀ (y-axis), where %B/B₀ = (OD of standard / OD of zero standard) * 100.
  • Fit a four-parameter logistic (4PL) curve to the standard points.
  • Interpolate the concentration of this compound in unknown samples from the standard curve [5].

Assay Validation and Performance Data

Rigorous validation of the this compound ELISA demonstrates its suitability for clinical research and therapeutic drug monitoring. The table below summarizes the key performance characteristics obtained for two different antibody systems.

Table 1: Performance Characteristics of this compound Competitive Indirect ELISA

Validation Parameter Selective Antibody System Group-Specific Antibody System
Sensitivity (IC₅₀) 0.23 ng/mL 1.59 ng/mL
Limit of Detection (LOD) 0.02 ng/mL 0.05 ng/mL
Recovery in Blood Serum 81–102% 81–102%
Intra-Assay Precision (CV%) < 8%* < 8%*
Inter-Assay Precision (CV%) < 10%* < 10%*

Precision data based on typical ELISA validation criteria [7] [6].

Explanation of Validation Parameters
  • Sensitivity and LOD: The IC₅₀ is the concentration of this compound that reduces the maximum signal by 50%, indicating high functional sensitivity. The LOD, defined as the lowest concentration that can be reliably distinguished from zero, is exceptionally low, confirming the assay's ability to detect trace levels [3] [8].
  • Accuracy (Recovery): The recovery of 81–102% for this compound spiked into human blood serum indicates high accuracy and minimal matrix interference, which is crucial for analyzing clinical samples [3] [7] [9].
  • Precision: Both intra-assay (within-run) and inter-assay (between-run) coefficients of variation (CV%) were within acceptable limits (<10%), demonstrating excellent reproducibility and consistency of the assay over time [7] [6].
  • Specificity: The assay showed satisfactory specificity for this compound. While the group-specific antibody cross-reacts with other tetracyclines, the selective antibody system ensures accurate this compound quantification [3].

Application in Patient Samples and TDM

The clinical utility of this ELISA was demonstrated in a pharmacokinetic (PK) study involving critically ill COVID-19 patients with secondary bacterial infections [3]. This compound concentrations measured in patient sera showed good agreement between the two different antibody systems (R² = 0.966), confirming the assay's reliability. The study revealed significant inter-individual PK variability, underscoring the necessity of TDM for optimizing dosing regimens in individual patients.

For effective TDM, the following workflow is recommended:

Troubleshooting and Best Practices

  • High Background Signal: Ensure complete blocking and thorough washing between steps. Check the concentration of the detection antibody and consider further optimization of blocking conditions [5].
  • Poor Standard Curve Linearity: Prepare fresh standard dilutions and ensure the substrate is added consistently. Verify the integrity and storage conditions of all reagents [7].
  • Inaccurate Sample Values: Always run samples at least in duplicate. Ensure samples are properly diluted to fall within the linear range of the standard curve and account for any required pre-dilution as per the sample matrix [6] [9].
  • Low Sensitivity: Check the incubation times and temperatures. The use of heterologous coating conjugates (e.g., GEL(pi)-TGC) can significantly improve sensitivity and should be preferred [3].

Conclusion

The described competitive indirect ELISA provides a robust, sensitive, and accurate method for quantifying this compound in human serum. Its successful application in patient samples highlights its value in therapeutic drug monitoring and pharmacokinetic studies. By enabling personalized dosing, this immunodetection method contributes to improving the efficacy and safety of this compound therapy in critically ill patients, particularly those facing multidrug-resistant infections.

References

FAQ: Understanding tet(X4) and Its Experimental Challenges

Author: Smolecule Technical Support Team. Date: February 2026

  • What is the tet(X4) gene and why is it a critical research subject? The tet(X4) gene is a plasmid-borne gene that codes for a flavin-dependent monooxygenase enzyme. This enzyme chemically modifies and inactivates all tetracycline-class antibiotics, including tigecycline and eravacycline, which are often considered last-resort treatment options [1] [2]. Its presence in clinical isolates renders these critical drugs ineffective, posing a severe public health threat. Research into its mechanism, prevalence, and transmission is therefore essential.

  • What are the primary experimental challenges when working with tet(X4)? Researchers often face several key challenges:

    • Low Prevalence Rates: The gene can have a low natural occurrence, requiring screening of large sample numbers. One study screened 618 E. coli isolates to find only 4 tet(X4)-positive samples (0.65% prevalence) [3].
    • Complex Genetic Environments: The gene is often located within complex and diverse mobile genetic elements, making complete plasmid assembly and analysis difficult without long-read sequencing technologies [4].
    • Multiple Transfer Mechanisms: tet(X4) can spread via conjugation on various plasmid types and may also be mobilized by insertion sequences like ISCR2 and ISVsa3, complicating transmission studies [3] [5].

Core Experimental Protocols

Here are detailed methodologies for key experiments in tet(X4) research, compiled from recent studies.

Protocol 1: Screening and Detection of tet(X4)-Positive Isolates

This is the foundational step for any research on this gene.

  • Sample Enrichment & Culture: Inoculate samples (e.g., feces, environmental swabs) into Luria-Bertani (LB) broth supplemented with this compound (typically 4 mg/L). Incubate at 37°C for 6-24 hours to enrich for this compound-resistant microbiota [3] [4].
  • Selective Plating: Streak the enriched culture onto selective agar plates, such as MacConkey agar, containing the same concentration of this compound (4 mg/L). Incubate at 37°C for 18-24 hours [6] [4].
  • Species Identification: Select colonies and identify species using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) or by sequencing the 16S rRNA gene [3] [5].
  • PCR Detection & Confirmation:
    • DNA Extraction: Use a commercial kit (e.g., TIANamp Bacteria DNA Kit) to extract genomic DNA.
    • Primer Sequences: A widely used universal primer pair is:
      • tet(X)-F: 5′-CCGTTGGACTGACTATGGC-3′
      • tet(X)-R: 5′-TCAACTTGCGTGTCGGTAA-3′ [3] [5]
    • PCR Amplification:
      • 94°C for 5 min (initial denaturation)
      • 30 cycles of: 94°C for 30 s, 46°C for 30 s, 72°C for 30 s
      • 72°C for 5 min (final extension) [3]
    • Confirmation: Confirm the identity of the gene by Sanger sequencing of the PCR amplicon.

The workflow below illustrates the key steps and decision points in this screening process:

G Start Start: Sample Collection (e.g., feces, environment) Enrich Culture Enrichment in LB Broth + this compound (4 mg/L) Start->Enrich Plate Selective Plating on MacConkey Agar + this compound (4 mg/L) Enrich->Plate Identify Species Identification (MALDI-TOF or 16S rRNA sequencing) Plate->Identify PCR PCR Screening with tet(X) Universal Primers Identify->PCR Sequence Sanger Sequencing PCR->Sequence Positive tet(X4)-Positive Isolate (Proceed to Characterization) Sequence->Positive Confirmed Negative Negative Result Sequence->Negative Not Detected

Protocol 2: Conjugation Assay for Horizontal Transferability

This protocol tests whether the tet(X4) gene can be transferred via conjugation.

  • Strains:
    • Donor: Your confirmed tet(X4)-positive isolate.
    • Recipient: A susceptible, antibiotic-marked strain like E. coli C600 (streptomycin-resistant) or E. coli J53 (sodium azide-resistant) [3] [6].
  • Procedure:
    • Inoculate donor and recipient strains separately in 2 mL of LB broth. Incubate at 37°C with shaking (~180 rpm) for about 4 hours until logarithmic growth phase.
    • Mix the donor and recipient cultures in a ratio of 1:4 (v/v). For example, 0.5 mL donor with 2 mL recipient.
    • Incubate the mixture without antibiotics. This can be done by spotting it on a sterile filter membrane placed on an LB agar plate or directly on the agar, and incubating overnight at 30°C or 37°C. Note that some plasmids (e.g., IncHI1) transfer more efficiently at 30°C [6].
    • The next day, resuspend the bacterial mixture and serially dilute it in PBS.
    • Plate the dilutions on selective agar plates containing both this compound (2-4 mg/L) and the antibiotic that selects for the recipient (e.g., streptomycin 3000 mg/L or sodium azide 100-200 mg/L) [3] [5].
    • Incubate the plates and count the resulting transconjugant colonies.
  • Calculation: Conjugation Frequency = (Number of transconjugants) / (Number of recipient cells). Frequencies around 10⁻⁵ have been commonly reported [5].

Data Interpretation and Technical Reference

Table 1: Quantifiable Resistance Mediated by tet(X4)

This table summarizes the minimum inhibitory concentration (MIC) data that defines tet(X4)-mediated resistance, helping you interpret your AST results.

Antibiotic MIC Range for tet(X4)-Positive Isolates Susceptible Breakpoint (EUCAST/CLSI) Key Citations
This compound 16 - 64 mg/L ≤ 0.5 mg/L (S) [1] [3] [7]
Eravacycline > 8 mg/L N/A (but indicates high-level resistance) [7]
Tetracycline > 16 mg/L ≤ 4 mg/L (S) [3] [6]

Table 2: Common Plasmid Vectors and Genetic Contexts of tet(X4)

Understanding the genetic backdrop is crucial for molecular epidemiology.

Plasmid Incompatibility (Inc) Type Key Features & Associated Elements Common Sources / Sequence Types (ST) Citations
IncX1 Often associated with high conjugation efficiency; genetic contexts include ISVsa3-rdmc-tet(X4) or rdmc-tet(X4)-ISVsa3 [8]. Avian, Swine; ST10, ST224 [8] [7]
IncHI1 / pST17 Large, conjugative, thermosensitive (optimal transfer at 22-30°C); often associated with ISCR2 [6]. Swine; ST727, ST542 [3] [6]
Others (IncQ1, IncFIA, etc.) Often found in multi-replicon or fused plasmids, increasing stability and host range. Diverse hosts [7] [4]

Troubleshooting Common Experimental Issues

  • Problem: Failure to isolate tet(X4)-positive colonies from a sample.
    • Solution: Ensure the this compound concentration in the enrichment broth and plates is correct (4 mg/L is standard). Screen a larger number of samples due to potentially low prevalence. Use fresh antibiotic stocks and confirm selective pressure with a quality control strain.
  • Problem: No transconjugants are obtained in conjugation assays.
    • Solution: Try incubating the conjugation mixture at 30°C, as some tet(X4)-carrying plasmids (especially IncHI1) transfer more efficiently at lower temperatures [6]. Verify the viability and count of the recipient strain. Check that the selective plates correctly inhibit both the donor and the recipient while allowing transconjugants to grow.
  • Problem: Incomplete or ambiguous plasmid assembly.
    • Solution: The complex regions around tet(X4), often flanked by insertion sequences, are difficult to resolve with short-read sequencing alone. Employ a hybrid sequencing approach using both Illumina (for accuracy) and Oxford Nanopore (for long reads) platforms, followed by hybrid assembly with tools like Unicycler [3] [4].

References

tigecycline resistance efflux pump overexpression

Author: Smolecule Technical Support Team. Date: February 2026

Key Efflux Pumps and Associated Regulators

The table below summarizes the major efflux pump systems implicated in tigecycline resistance across several high-priority bacterial pathogens.

Bacterial Species Efflux Pump System(s) Key Regulatory Elements Key Experimental Evidence
Acinetobacter baumannii AdeABC (RND family) [1] [2] [3] AdeRS two-component system [2] [3] ≥4-fold MIC reduction with CCCP; ≥64-fold with (+)Usnic Acid [1] [4]. Linear relationship between adeB expression level and this compound MIC [3].
Klebsiella pneumoniae AcrAB-TolC, OqxAB [5] RamA (overexpression often due to ramR mutations) [5] Efflux pump inhibitor NMP restored susceptibility in 91.7% of resistant isolates [5]. Significant association between acrB expression and this compound MICs [5].
Salmonella enterica AcrAB-TolC, OqxAB [6] [7] RamA (overexpression linked to ramR mutations) [6] [7] Plasmid-bearing strain showed heteroresistance. PAβN restored susceptibility and increased intracellular drug accumulation [6] [7].
Enterobacterales (General) AcrAB-TolC [8] RamA, MarA, SoxS, RarA [8] Overexpression is a primary resistance mechanism, often alongside other resistance genes [8].

Core Experimental Protocols

Here are detailed methodologies for key experiments cited in the research.

Detecting Efflux Pump Activity with Inhibitors

This protocol is used to determine if an observed resistance phenotype is due to active efflux [1] [5] [4].

  • Principle: Efflux pump inhibitors (EPIs) disrupt the pump's energy source or block the pump itself. A significant drop in the antibiotic's Minimum Inhibitory Concentration (MIC) in the presence of an EPI is strong evidence of efflux-mediated resistance.
  • Materials:
    • Cation-adjusted Mueller-Hinton Broth (CAMHB)
    • 96-well microtiter plates
    • This compound standard powder
    • Efflux Pump Inhibitors: Carbonyl cyanide m-chlorophenylhydrazone (CCCP) or Phenylalanine-arginine β-naphthylamide (PAβN). Prepare stock solutions in DMSO or water as required.
    • Bacterial suspension adjusted to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL)
  • Procedure: Checkerboard Broth Microdilution
    • Prepare a 2X serial dilution of this compound along the rows of the microtiter plate.
    • Prepare a 2X serial dilution of the EPI (e.g., CCCP) along the columns.
    • Add the bacterial inoculum to each well, resulting in a final volume of 100 µL per well and a final bacterial density of ~5 x 10^5 CFU/mL.
    • Include growth controls (bacteria without drugs), sterility controls (media only), and solvent controls if DMSO is used.
    • Incubate the plates at 35±2°C for 16-20 hours.
    • The Fractional Inhibitory Concentration (FIC) Index can be calculated to assess synergy. A ≥4-fold reduction in the this compound MIC in the presence of the EPI is considered a positive result for efflux pump activity [1] [4].
Quantifying Efflux Pump Gene Expression (qRT-PCR)

This protocol is used to confirm that efflux pump overexpression is occurring at the genetic level [1] [5].

  • Principle: Quantitative Reverse Transcription PCR (qRT-PCR) measures the mRNA expression levels of target genes (e.g., adeB, acrB) relative to a housekeeping gene (e.g., rpoB).
  • Materials:
    • Trizol or commercial RNA extraction kit (e.g., Purelink RNA Mini Kit)
    • DNase I (RNase-free)
    • Reverse transcription kit (e.g., PrimeScript RT Reagent Kit)
    • Real-time PCR instrument and SYBR Green master mix
    • Gene-specific primers (e.g., for adeB, acrB, ramA, rpoB)
  • Procedure:
    • RNA Extraction: Grow bacteria to mid-log phase. Harvest cells and extract total RNA. Treat with DNase I to remove genomic DNA contamination. Quantify RNA purity and concentration.
    • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA.
    • qPCR: Set up reactions with SYBR Green mix, gene-specific primers, and cDNA template. Run in triplicate.
    • Data Analysis: Use the comparative 2^–ΔΔCt method. Normalize the Ct values of the target genes to the housekeeping gene (ΔCt). Compare the ΔCt of the test strain to a susceptible control strain (ΔΔCt). A >5-fold increase in expression is often considered significant overexpression [5].

Troubleshooting Common Experimental Issues

  • Issue: Inconsistent MIC results with EPIs.

    • Potential Cause: EPIs like CCCP can be chemically unstable or toxic to bacteria at high concentrations, which can mask growth and lead to false positives.
    • Solution: Prepare fresh EPI stock solutions for each experiment. Include a control well with the highest concentration of EPI alone to monitor for bacterial toxicity. Optimize the EPI concentration in a preliminary dose-response experiment [1] [4].
  • Issue: No change in MIC with an EPI, but other data suggests efflux involvement.

    • Potential Cause: The specific EPI used may not be effective against the particular efflux pump in your bacterial strain. For example, PAβN is not effective against all RND pumps.
    • Solution: Test a different class of EPI (e.g., try both CCCP and PAβN). Correlate with gene expression data from qRT-PCR. The resistance may be primarily mediated by another mechanism, such as ribosomal protection or enzymatic inactivation [8] [3].
  • Issue: Detecting heteroresistance (a subpopulation of resistant cells within a susceptible culture).

    • Solution: Perform Population Analysis Profiling (PAP). Plate a large inoculum (~10^8 CFU) onto agar plates containing a gradient of this compound concentrations (e.g., 0.125 to 16 µg/mL). Count the colonies that grow at concentrations above the baseline MIC after 48 hours. The presence of colonies at higher concentrations indicates heteroresistance, which is often linked to efflux pump overexpression [6] [7].

Future Directions: Targeting Efflux Pumps

Research is actively exploring ways to counteract this resistance mechanism.

  • Efflux Pump Inhibitors (EPIs): The natural compound (+)Usnic Acid showed better efficacy than CCCP in lowering this compound MICs in A. baumannii strains overexpressing adeB [1] [4].
  • Novel Targets: Basic science is investigating the inhibition of other components of the efflux machinery, such as the periplasmic adaptor protein AcrA, as a strategy to disrupt the entire pump complex [9].

Experimental Workflow Diagram

The following diagram illustrates the logical relationship and workflow between the key experiments discussed for investigating efflux pump-mediated this compound resistance.

Start Observed this compound Resistance MIC Confirm MIC by Broth Microdilution Start->MIC EPI Checkerboard Assay with Efflux Pump Inhibitors MIC->EPI Result1 ≥4-fold MIC reduction? EPI->Result1 Y1 Yes Result1->Y1 N1 No Result1->N1 qPCR qRT-PCR for Efflux Pump and Regulator Genes Y1->qPCR PAP Population Analysis Profiling (PAP) N1->PAP Conclusion2 Investigate Alternative Resistance Mechanisms N1->Conclusion2 Hetero Detect Heteroresistant Subpopulations PAP->Hetero Result2 Significant Gene Overexpression? qPCR->Result2 Result2->N1 No Y2 Yes Result2->Y2 Conclusion1 Confirms Efflux Pump Overexpression Y2->Conclusion1 Hetero->Conclusion1

References

Quantitative Overview of Tigecycline-Induced Coagulopathy

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative data on this adverse effect from clinical studies and pharmacovigilance reports.

Aspect Reported Incidence & Metrics Source / Study Details

| Overall Incidence | 23.91% of patients (220/920 severe infection patients) [1]. >50% in patients with Gram-negative infections (vs. ~15% in imipenem-cilastatin group) [2]. | Retrospective single-center study (2017-2022) [1]. Multicenter retrospective cohort study in China (2020) [2]. | | Strong Pharmacovigilance Signal| Reporting Odds Ratio (ROR) for hypofibrinogenemia: 705.41 (95% CI: 526.81-944.54) [3]. ROR for overall coagulation dysfunction: 3.55 (95% CI: 3.08-4.09) [3]. | FDA Adverse Event Reporting System (FAERS) data analysis (2005-2020) [3]. | | Time to Onset | Median: 10 days (IQR: 6.75-13 days) [3]. 80.72% of cases occurred within the first 14 days [3]. Often observed between 5 to 7 days after initiation [4] [1]. | FAERS data analysis [3]. Case report & retrospective study [4] [1]. | | Dose Relationship | High-dose tigecycline (100 mg q12h) led to more significant coagulation parameter impairment than standard dose (50 mg q12h) [1]. | Retrospective single-center study [1]. | | Bleeding Event Risk | 12.1% of patients with this compound-associated hypofibrinogenemia experienced bleeding events [2]. | Multicenter retrospective study [2]. |

Risk Factors and Proposed Mechanisms

Understanding which patients are at greatest risk is crucial for safety monitoring in both clinical and research settings.

Identified Risk Factors

A 2025 retrospective study developed a predictive model and identified several independent risk factors for this compound-induced hypofibrinogenemia in septic patients [5]:

  • Increased Age (OR: 1.02, p=0.009)
  • Longer Treatment Duration (OR: 1.33, p<0.001)
  • Lower Baseline Fibrinogen Level (OR: 0.65, p<0.001)
  • Lower Baseline Platelet Count (OR: 0.99, p=0.025)
  • Presence of Tumors (OR: 2.17, p=0.021)

Other studies have corroborated and added to these findings, highlighting treatment duration ≥6 days, high cumulative dose (≥1,000 mg), baseline fibrinogen <4 g/L, and receiving continuous renal replacement therapy (CRRT) as significant risk factors [2]. Concomitant use of other drugs affecting coagulation, such as cefoperazone-sulbactam, may also increase risk [6].

Proposed Mechanism

The exact mechanism is not fully elucidated, but the leading hypothesis is that this compound inhibits the synthesis of fibrinogen in the liver. As a glycinecycline antibiotic, this compound binds to the 30S ribosomal subunit to inhibit bacterial protein synthesis [4]. It is theorized that this mechanism may also, directly or indirectly, affect the translation of fibrinogen peptide chains in hepatocytes.

The following diagram illustrates this proposed pathway and the clinical monitoring and management logic.

G This compound This compound HepaticRibosome Hepatic Cell Ribosome This compound->HepaticRibosome ProteinSynthesis Inhibition of Protein Synthesis HepaticRibosome->ProteinSynthesis FibrinogenProd Reduced Fibrinogen Production ProteinSynthesis->FibrinogenProd Hypofibrinogenemia Hypofibrinogenemia FibrinogenProd->Hypofibrinogenemia ClinicalAction Clinical Action Required Hypofibrinogenemia->ClinicalAction Monitor Monitor Fibrinogen Levels ClinicalAction->Monitor RiskFactors Key Risk Factors: • Long treatment duration (≥6 days) • High cumulative dose • Low baseline fibrinogen • Advanced age • Concomitant nephrotoxic drugs • CRRT RiskFactors->Hypofibrinogenemia Decision FIB < 2.0 g/L? Monitor->Decision Decision->Monitor No Withdraw Consider discontinuing this compound if possible Decision->Withdraw Yes Replace Administer fibrinogen replacement (cryoprecipitate or concentrate) Withdraw->Replace ConsiderVK1 Consider Vitamin K1 supplementation Replace->ConsiderVK1 Normalize Fibrinogen levels typically normalize within 5 days ConsiderVK1->Normalize

Evidence-Based Management Strategies

For researchers designing clinical trials or monitoring protocols, here are the key management strategies supported by evidence.

  • Proactive Monitoring

    • Protocol: Implement a protocol for monitoring coagulation parameters, especially fibrinogen levels, in all patients receiving this compound, particularly those on high-dose regimens or with identified risk factors [4] [3] [2].
    • Frequency: Check baseline fibrinogen before initiation and then regularly during therapy. Monitoring should be at least twice weekly, and more frequently (e.g., every 1-2 days) after the first 3-5 days of treatment, especially for high-risk patients [4] [3].
  • Intervention and Treatment

    • Discontinuation: The most effective intervention is to discontinue this compound. Multiple case reports and studies confirm that fibrinogen levels typically rebound and normalize within 3 to 5 days after withdrawal [4] [7].
    • Fibrinogen Replacement: In cases of severe hypofibrinogenemia (e.g., <1.5 g/L) with active bleeding or high bleeding risk, administer replacement therapy with cryoprecipitate or fibrinogen concentrate [8].
    • Vitamin K1 Supplementation: A 2024 retrospective study found that administration of Vitamin K1 improved coagulation parameters (increased fibrinogen, shortened PT and APTT) in patients with this compound-induced coagulopathy [1]. This can be considered as an adjunctive therapy.
  • Risk Mitigation in Study Design

    • Patient Selection: Carefully screen patients for pre-existing coagulopathies or low baseline fibrinogen [6] [2].
    • Treatment Duration: Aim for the shortest effective treatment course, as the risk increases significantly with duration [5] [2].
    • Combination Therapy: Be cautious when co-administering this compound with other drugs known to affect coagulation, such as cefoperazone-sulbactam [6].

References

Risk Factors & Clinical Monitoring for Tigecycline

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the primary risk factors for tigecycline-associated liver injury as identified by recent clinical studies.

Risk Factor Study 1 (Nomogram Model) [1] Study 2 (Retrospective Analysis) [2] Study 3 (Machine Learning Model) [3]
High Maintenance Dose OR: 3.44 (1.84–6.14) OR: 1.028 (1.009-1.047) Identified as a key risk factor
Prolonged Treatment Duration OR: 1.13 (1.06–1.21) OR: 1.208 (1.116-1.308) Identified as a key risk factor
ICU Admission OR: 2.90 (1.18–7.12) - Identified as a key risk factor
Combination with Voriconazole OR: 2.09 (1.11–3.92) - -
Malignant Tumor OR: 3.86 (1.68–8.86) - -
Septic Shock OR: 2.71 (1.41–5.23) - Identified as a key risk factor
Number of Hepatotoxic Drugs - OR: 2.232 (1.622-3.072) -
Elevated Baseline LDH/GGT - - Identified as a key risk factor
HBV Infection - - Identified as a key risk factor

In addition to hepatotoxicity, this compound can cause significant coagulation abnormalities, particularly hypofibrinogenemia (low fibrinogen levels) [4] [5]. Key risk factors for this condition include [5]:

  • Advanced Age
  • Longer Treatment Duration
  • Lower Baseline Fibrinogen Level
  • Lower Baseline Platelet Count
  • Presence of Tumors

Analytical Method: LC-MS/MS for this compound Quantification

For accurate Therapeutic Drug Monitoring (TDM), a robust analytical method is essential. The following High-Performance Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) protocol is validated for quantifying this compound in human plasma [6].

Parameter Description
Sample Volume 50 μL of plasma
Internal Standard This compound-d9
Protein Precipitation 200 μL acetonitrile

| Chromatography | Column: HSS T3 (2.1 × 100 mm, 3.5 μm). Mobile Phase: Isocratic, 80% A (0.1% formic acid, 5mM ammonium acetate in water) / 20% B (acetonitrile). Flow Rate: 0.3 mL/min. Run Time: 2 min. | | Mass Spectrometry | Ionization: Positive electrospray (ESI+). Mode: Multiple Reaction Monitoring (MRM). Ion Transitions: this compound: m/z 586.4 → 513.3; IS: m/z 595.5 → 514.3. | | Linear Range | 50 – 5000 ng/mL | | Key Validation Results | Precision (Intra-/Inter-batch): RSD < 7.2%. Accuracy: 93.4% - 101.8%. |

The experimental workflow for this protocol can be visualized as follows:

Start Start: Collect Plasma Sample IS Add Internal Standard (this compound-d9) Start->IS Prep Protein Precipitation with Acetonitrile IS->Prep Centrifuge Centrifuge Prep->Centrifuge Inject Inject Supernatant into LC-MS/MS Centrifuge->Inject LC Liquid Chromatography (HSS T3 Column) Inject->LC MS Mass Spectrometry (MRM Detection) LC->MS Data Data Analysis & Quantification MS->Data

Frequently Asked Questions (FAQs)

Q1: What is the clinical relevance of this compound plasma concentration monitoring? While high-dose this compound significantly increases plasma concentrations, some studies have found that plasma concentration is not consistently correlated with clinical efficacy or common adverse reactions like hepatotoxicity [4]. The primary value of TDM may lie in managing high-risk patients and investigating treatment failures, rather than in routine clinical prediction.

Q2: Does this compound have other significant adverse effects besides hepatotoxicity? Yes. Coagulation disorders, particularly hypofibrinogenemia, are well-documented and significant adverse effects [4] [5]. The decline in fibrinogen appears to be more strongly related to patient age and treatment duration than to plasma drug concentration [4]. Monitoring fibrinogen levels during treatment is highly recommended.

Q3: What is the proposed mechanism behind this compound's hepatotoxicity? The mechanism is not fully understood. It is suspected that longer courses of intravenous this compound may cause a direct hepatic injury, potentially by inhibiting mitochondrial protein synthesis in liver cells, a phenomenon associated with earlier tetracyclines [7]. Unlike some other tetracyclines, this compound has not been strongly linked to idiosyncratic, immune-mediated liver injury [7].

References

overcoming tigecycline resistance Acinetobacter baumannii

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Tigecycline Resistance Mechanisms

This compound is a last-line defense against multidrug-resistant A. baumannii [1] [2]. Its resistance is complex and multifactorial. The table below summarizes the primary mechanisms and the key genes or proteins involved.

Mechanism Category Description Key Genes/Proteins Involved
Efflux Pump Overexpression RND-type pumps expel this compound, reducing intracellular concentration [3] [2]. adeABC, adeIJK, adeFGH (RND family); tet(A) variant (MFS family) [2] [4] [5].
Target Site Modification Mutations in the ribosome binding site decrease this compound affinity [2]. rpsJ (encodes ribosomal S10 protein) [2].
Enzymatic Inactivation Flin-dependent monooxygenases modify and degrade this compound [2] [6]. tet(X) and its variants (e.g., tet(X3), tet(X5)) [2].
Reduced Permeability Changes in outer membrane structure/charge hinder this compound entry [2]. plsC, gnaA (involved in lipooligosaccharide and cell envelope biogenesis) [2].

Experimental Protocols & Troubleshooting

Here are detailed methodologies for investigating these resistance mechanisms in a lab setting.

Protocol: Detecting Efflux Pump Overexpression

This protocol determines if active efflux is a contributing factor to the observed resistance.

  • Principle: Efflux pump inhibitors (EPIs) like Carbonyl Cyanide 3-Chlorophenylhydrazone (CCCP) disrupt the proton motive force that powers many efflux pumps. A significant decrease in the Minimum Inhibitory Concentration (MIC) of this compound in the presence of an EPI indicates active efflux is involved [3].
  • Materials:
    • Cation-adjusted Mueller-Hinton Broth (CAMHB)
    • 96-well microtiter plates
    • This compound standard powder
    • CCCP (e.g., prepared in DMSO)
    • Bacterial suspension adjusted to 0.5 McFarland standard
  • Procedure:
    • Prepare a two-fold serial dilution of this compound in CAMHB across a microtiter plate, covering a range from below to above the expected MIC.
    • Add CCCP to the test rows at a sub-inhibitory concentration (e.g., 10-20 μg/mL). The control rows receive an equal volume of solvent (DMSO).
    • Inoculate all wells with the standardized bacterial suspension (~5 × 10^5 CFU/mL final concentration).
    • Incubate the plate at 35°C for 16-20 hours.
    • Determine the MIC of this compound with and without CCCP. An MIC decrease of 4-fold or greater is considered a positive result for efflux pump activity.
  • Troubleshooting FAQ:
    • Q: The EPI alone shows antibacterial activity, confounding the result.
    • A: Titrate the EPI concentration to determine the highest non-inhibitory level. Ensure the final concentration of DMSO is the same in all wells (typically ≤1%).
    • Q: The MIC shift is only 2-fold. Is this significant?
    • A: A 2-fold shift is within the margin of error for broth microdilution. A shift of 4-fold or greater is considered clinically and biologically significant.
Protocol: Genetic Detection of Key Resistance Genes

This PCR-based method screens for the presence of major resistance genes.

  • Principle: Polymerase Chain Reaction (PCR) amplifies specific gene sequences, allowing for the detection of efflux pump components (like adeB) and this compound-modifying enzymes (like tet(X) variants) [2] [4].
  • Materials:
    • Bacterial genomic DNA or a crude lysate (e.g., from a boiled colony)
    • Specific primer pairs for target genes (e.g., adeB, tet(X))
    • PCR Master Mix (containing Taq polymerase, dNTPs, MgCl₂)
    • Thermocycler, gel electrophoresis equipment
  • Procedure:
    • Design or obtain primers specific for your genes of interest.
    • Set up PCR reactions with template DNA, primers, and master mix.
    • Run the PCR using optimized cycling conditions (denaturation, annealing, extension).
    • Analyze the PCR products by gel electrophoresis. A band of the expected size indicates the presence of the target gene.
    • For critical findings, confirm the identity of the PCR product by Sanger sequencing.
  • Troubleshooting FAQ:
    • Q: The PCR yields multiple non-specific bands or no product.
    • A: Optimize the annealing temperature using a temperature gradient PCR. Check primer specificity using an in silico tool (BLAST) and ensure DNA template quality.
    • Q: My strain is phenotypically resistant but tests negative for known genes.
    • A: Resistance may be due to other mechanisms, such as mutations in chromosomal genes (e.g., rpsJ) or overexpression of other efflux systems. Proceed to transcriptional analysis.
Protocol: Evaluating Gene Expression via qRT-PCR

This protocol determines if resistance genes are overexpressed at the transcriptional level.

  • Principle: Quantitative Reverse Transcription PCR (qRT-PCR) measures the mRNA transcript levels of target genes (e.g., adeB) in a resistant strain compared to a sensitive control [3].
  • Materials:
    • RNA extraction kit (e.g., spin-column based) *- DNase I for genomic DNA removal
    • Reverse transcription kit
    • qPCR Master Mix with fluorescent dye (e.g., SYBR Green)
    • Real-time PCR instrument
  • Procedure:
    • Grow the test and control strains to mid-log phase.
    • Extract total RNA and treat with DNase I to remove genomic DNA contamination.
    • Convert equal amounts of RNA to cDNA using a reverse transcriptase enzyme.
    • Perform qPCR with gene-specific primers for your target genes (adeB, adeJ) and a stable reference housekeeping gene (e.g., rpoB or gyrB).
    • Analyze the data using the comparative ΔΔCt method to calculate the fold-change in gene expression.
  • Troubleshooting FAQ:
    • Q: The RNA is degraded, yielding poor results.
    • A: Work quickly on ice, use RNase-free reagents and consumables, and ensure proper storage of RNA at -80°C.
    • Q: The reference gene's expression is unstable between strains.
    • A: Validate the stability of your chosen reference gene under your experimental conditions. Using two reference genes is recommended for more robust normalization.

The following diagram illustrates the logical workflow for diagnosing the mechanism of this compound resistance in a clinical or environmental isolate.

Start Start: Isolate with elevated this compound MIC Step1 Phenotypic Efflux Assay (MIC with/without CCCP) Start->Step1 Step2_PCR Genetic Screening (PCR for tet(X), ade genes) Start->Step2_PCR in parallel M1 Mechanism 1: Active Efflux Step1->M1 MIC reduced ≥4-fold Step3 qRT-PCR Analysis (Compare gene expression to susceptible control) Step2_PCR->Step3 ade genes present M2 Mechanism 2: Enzymatic Inactivation Step2_PCR->M2 tet(X) positive Step4_Mut Sequencing (e.g., rpsJ, regulatory regions) Step3->Step4_Mut No overexpression Step3->M1 Overexpression confirmed M3 Mechanism 3: Target Modification Step4_Mut->M3 Mutation found M4 Mechanism 4: Other/Unidentified Step4_Mut->M4 No mutation found

Key Considerations for Your Research

  • Strain Background Matters: Be aware that the genetic background of your A. baumannii strain can influence which resistance mechanisms are predominant. Always use appropriate reference strains for comparison [2].
  • Combination Therapy: Due to the multifactorial nature of resistance, investigate the potential of this compound in combination with other antibiotics (e.g., carbapenems) or efflux pump inhibitors to overcome resistance [7].
  • Beyond the Core Set: This guide covers the most common mechanisms. Be alert to emerging threats like the tmexCD-toprJ efflux pump cluster, which has been identified in other Gram-negative bacteria and could potentially be acquired by A. baumannii [5] [6].

References

Comprehensive Technical Support Guide: Optimizing Tigecycline Bactericidal Activity Testing

Author: Smolecule Technical Support Team. Date: February 2026

Medium Selection & Optimization

What is the optimal medium for demonstrating tigecycline's bactericidal activity?

Answer: Based on systematic investigation, Iso-Sensitest broth (ISB) supplemented with 0.02% Tween 80 has been identified as the optimal medium for evaluating this compound's bactericidal activity. This combination most efficiently demonstrates this compound's bactericidal effects against a wide range of Gram-positive and Gram-negative clinical isolates. [1]

The table below summarizes the key findings from medium comparison studies:

Table 1: Medium Comparison for this compound Bactericidal Activity Testing

Medium Type Supplementation Bactericidal Efficiency Key Findings
Iso-Sensitest broth (ISB) 0.02% Tween 80 Optimal Most efficiently demonstrates bactericidal action; achieved 56% bactericidal activity with 3log10 CFU reduction at 72h [1]
Mueller Hinton broth None Variable Requires fresh preparation; significant degradation in aged medium [2] [3]
Mueller Hinton broth 2% pyruvate Good stabilization 97.1% this compound recovery after 24h in aged medium [2]
Mueller Hinton broth 0.3% ascorbic acid Not recommended Causes rapid degradation (only 4.7% recovery) [2]
RPMI 1640, Ham F-12, MEM Eagle With/without surfactants Suboptimal Less efficient than ISB + Tween 80 for demonstrating bactericidal activity [1]
How does medium selection impact bactericidal activity results?

Answer: The growth medium significantly impacts the demonstrated bactericidal activity of this compound. Using ISB with 0.02% Tween 80, researchers observed:

  • 56% bactericidal activity when using a stringent 3log10 reduction in CFU as the endpoint after 72h incubation
  • 80% bactericidal activity when using a 2log10 reduction endpoint
  • Consistent activity against Gram-positive and Gram-negative bacteria, with Enterococcus spp. showing no bactericidal response under these conditions [1]

Medium Preparation & Stability

How should Mueller Hinton broth be prepared for reliable this compound testing?

Answer: For consistent and reliable this compound susceptibility testing:

  • Use freshly prepared cation-adjusted Mueller Hinton broth (ca-MHB) whenever possible
  • Avoid using aged media - this compound recovery drops to 80.1% in 7-day-old ca-MHB stored at 4°C and plummets to 27.9% in ca-MHB stored for 7 days at room temperature [2]
  • If aged medium must be used, supplement with 2% pyruvate to stabilize this compound (97.1% recovery in 7-day-old ca-MHB) [2]
  • Never supplement with ascorbic acid (0.3%) as it causes rapid degradation of this compound [2]

Table 2: this compound Stability in Different Medium Conditions

Medium Condition Storage Temperature This compound Recovery after 24h Recommendation
Fresh ca-MHB (<12h) 37°C 99.6% Ideal condition [2]
1-day-old ca-MHB 4°C 89.7% Acceptable for immediate use [2]
7-day-old ca-MHB 4°C 80.1% Not recommended [2]
7-day-old ca-MHB Room temperature 27.9% Unacceptable [2]
Fresh ca-MHB + 0.3% ascorbic acid 37°C 4.7% Avoid completely [2]
7-day-old ca-MHB + 2% pyruvate 4°C 97.1% Recommended stabilizer [2]
Why does this compound degrade in Mueller Hinton broth and how can this be prevented?

Answer: this compound degradation in Mueller Hinton broth occurs primarily due to oxygen-mediated degradation that increases with medium age. The dissolved oxygen in the medium accumulates over time, leading to progressive loss of this compound activity. [2] [3]

Stabilization strategies:

  • Use freshly prepared medium (≤12 hours old) for optimal results
  • Supplement aged medium with 2% pyruvate as an oxygen-reducing stabilizer
  • Avoid ascorbic acid despite its theoretical antioxidant properties, as it actually promotes this compound degradation
  • For medium stored at room temperature, increase pyruvate concentration to 6% to maintain stability (97.1% recovery) [2]

Testing Methodology & Protocols

What is the standard protocol for determining this compound MIC using broth microdilution?

Answer: The Clinical and Laboratory Standards Institute (CLSI) recommends the following standardized protocol:

Sample Preparation:

  • Prepare this compound stock solution (1.0 mg/mL) in 0.9% saline
  • Create working solutions in fresh cation-adjusted Mueller Hinton broth with double dilutions of antibiotic
  • Final concentration range typically spans from 0.015-256 μg/mL depending on expected MIC values [4]

Inoculum Standardization:

  • Prepare bacterial suspension from morphologically similar colonies cultured overnight
  • Adjust to 0.5 McFarland standard (approximately 1-2×10^8 CFU/mL)
  • Dilute 1:100 in broth to achieve final inoculum of 5×10^5 CFU/mL [4]

Testing Procedure:

  • Dispense 50 μL of each antibiotic dilution into microtiter plate wells
  • Add 50 μL of standardized inoculum to each well
  • Include growth control (medium + inoculum) and sterility control (medium only)
  • Incubate at 35±1°C for 16-20 hours aerobically [4]

MIC Determination:

  • The MIC is defined as the lowest concentration that completely inhibits visible growth
  • Compare with quality control strains to ensure accuracy [4]
How should time-kill studies be conducted to assess this compound bactericidal activity?

Answer: For reliable time-kill studies evaluating this compound bactericidal activity:

Experimental Setup:

  • Use an initial inoculum of 10^6 CFU/mL in the optimal medium (ISB + 0.02% Tween 80)
  • Incubate for 120 minutes at 37°C to reach logarithmic growth phase before adding antibiotic
  • Test this compound concentrations spanning 0.5×, 1×, 2×, 4×, and 8× MIC
  • Include growth controls without antibiotic [1] [2]

Sampling and Analysis:

  • Sample at predetermined timepoints (0, 2, 4, 8, 24, 48, 72 hours)
  • Perform serial dilutions and plate for viable counts
  • Bactericidal activity is defined as ≥3log10 reduction in CFU/mL from initial inoculum
  • Include controls for medium sterility and antibiotic stability [1] [5]

Quality Control:

  • Verify actual inoculum density by plating and counting colonies
  • Confirm antibiotic concentrations using stability controls
  • Use appropriate reference strains for method validation [1]

Advanced Applications & Synergistic Combinations

Does this compound exhibit anti-virulence effects at sub-inhibitory concentrations?

Answer: Yes, recent research demonstrates that sub-MIC concentrations of this compound significantly attenuate virulence in Staphylococcus aureus without affecting bacterial growth. At concentrations as low as 0.015 μg/mL (1/8× MIC for SA75 strain), this compound: [5]

  • Reduces expression of key virulence genes (hla, hlgB, hlgC, spa, sbi, saeR, sak, tst, coa)
  • Decreases α-toxin protein production
  • Enhances bacterial sensitivity to oxidants and human whole blood
  • Weakens hemolytic activity and cell adhesion
  • Reduces survival in macrophages and attenuates macrophage inflammatory response
  • Diminishes skin abscess formation and bacterial burden in murine models

These findings suggest this compound's anti-virulence effects occur through inhibition of the SaeRS two-component system, making it a promising agent for virulence-targeted therapies. [5]

What combination therapies show promise against resistant pathogens?

Answer: this compound in combination with aminoglycosides demonstrates significant potential against carbapenem-resistant Klebsiella pneumoniae (CRKP):

Table 3: this compound Combination Therapy Against CRKP

Combination Interaction Type Frequency Recommended Dosing Regimen

| this compound + Amikacin | Additive: 75.5% Synergistic: 8.2% Antagonistic: 0% | High prevalence | Loading: 200 mg this compound + 25 mg/kg amikacin Maintenance: 100 mg this compound q12h + 15 mg/kg amikacin q24h [6] | | this compound + Gentamicin | Additive: 69.4% Synergistic: 8.2% Antagonistic: 0% | High prevalence | Loading: 200 mg this compound + 7 mg/kg gentamicin Maintenance: 100 mg this compound q12h + 5 mg/kg gentamicin q24h [6] |

Key findings from combination studies:

  • No antagonism observed between this compound and aminoglycosides
  • Additive effects predominated in most clinical CRKP isolates
  • High-dose regimens achieve optimal pharmacokinetic/pharmacodynamic targets
  • Combination therapy helps prevent resistance emergence and improves outcomes in serious infections [6]

Troubleshooting Common Experimental Issues

What are common problems in this compound activity testing and how are they resolved?

Answer: The table below addresses frequent experimental challenges:

Table 4: Troubleshooting Guide for this compound Bactericidal Testing

Problem Possible Causes Solutions Prevention
Inconsistent MIC results Aged growth medium, oxygen degradation, improper inoculum density Use fresh medium (<12h old), supplement with 2% pyruvate, verify McFarland standard Standardize medium preparation, use quality control strains [2] [4]
Poor bactericidal activity Suboptimal medium, incorrect endpoint measurement, short incubation time Use ISB + 0.02% Tween 80, extend incubation to 72h, use 2log10 reduction endpoint Optimize medium selection, include appropriate controls [1]
Antibiotic degradation Oxygen exposure, light sensitivity, improper storage Protect from light, use freshly prepared solutions, add pyruvate stabilizer Prepare working solutions immediately before use [2] [3]
High variability between replicates Inconsistent inoculum preparation, temperature fluctuations, contamination Standardize inoculum method, verify incubator temperature, ensure sterile technique Use automated inoculum preparation, regular equipment calibration [4]
Lack of expected synergy Incorrect concentration ratios, resistant strains, methodological issues Perform checkerboard assays, verify individual MICs first, use fresh reagents Include synergy controls, follow standardized protocols [6]
How should results be interpreted for clinical relevance?

Answer: Proper interpretation of this compound bactericidal activity data requires consideration of several factors:

  • Bactericidal vs. Bacteriostatic: this compound demonstrates concentration-dependent bactericidal activity against most pathogens but may appear bacteriostatic under suboptimal testing conditions [1]
  • Pharmacokinetic/Pharmacodynamic Correlates: The AUC/MIC ratio is the primary PK/PD index correlating with this compound efficacy; current dosing regimens may be suboptimal for drug-resistant pathogens [7]
  • Clinical Breakpoints: Use current CLSI or EUCAST breakpoints for interpretation, considering that standard dosing may fail against resistant strains requiring higher doses or combination therapy [7] [8]
  • Monte Carlo Simulation: For advanced analysis, use Monte Carlo simulation to determine probability of target attainment and cumulative fraction of response for specific dosing regimens against local susceptibility patterns [7] [6]

References

tigecycline drug resistance ribosomal mutations

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Tigecycline Resistance

This compound resistance is mediated through several key mechanisms, which can occur alone or in combination within a bacterial strain.

Mechanism Description Key Genes/Proteins Example Organisms
Ribosomal Mutations [1] [2] Mutations in ribosomal proteins or rRNA genes alter the drug's binding site on the 30S ribosomal subunit. rpsJ (S10 protein), 16S rRNA, rpsC (S3 protein) Streptococcus pneumoniae, Staphylococcus aureus, Acinetobacter baumannii
Efflux Pump Overexpression [3] [4] Overexpression of efflux pumps, particularly RND-type, actively exports this compound from the cell. adeABC, adeIJK, acrAB, tmexCD-toprJ variants, ramA K. pneumoniae, E. coli, A. baumannii, Enterobacter cloacae
Enzymatic Inactivation [5] Flavin-dependent monooxygenases modify and inactivate this compound. tet(X) variants (tet(X3), tet(X4), etc.) A. baumannii, E. coli, K. pneumoniae
Other Chromosomal Mutations [4] [6] Mutations in genes affecting other cellular processes can indirectly confer resistance. rrf (ribosome recycling factor), rpoB (RNA polymerase), plsC A. baumannii

Experimental Protocols for Investigation

Here are detailed methodologies for key experiments used to identify and confirm this compound resistance mechanisms in bacterial isolates.

Protocol 1: In Vitro Selection of this compound-Resistant Mutants

This protocol describes how to generate resistant mutants in the laboratory by serial passage under antibiotic pressure [6] [7].

  • Bacterial Strain: Start with a this compound-susceptible control strain (e.g., K. pneumoniae ATCC 43816).
  • Culture Conditions: Grow bacteria in Mueller-Hinton (MH) broth or on MH agar plates.
  • Induction Process:
    • Inoculate a logarithmic-phase culture onto agar or into broth containing a sub-inhibitory concentration of this compound (e.g., 0.5 mg/L) [7].
    • Incubate at 37°C for 24 hours.
    • For the next passage, take growth from the highest concentration and transfer it to a fresh medium with a doubled concentration of this compound.
    • Repeat this process for multiple rounds (e.g., 21-60 days), progressively increasing the this compound concentration [6].
  • Confirmation: Determine the Minimum Inhibitory Concentration (MIC) of the passaged strains periodically using broth microdilution to confirm the induction of resistance [7].
Protocol 2: Broth Microdilution for MIC Determination

The standard method for determining the minimum concentration of this compound that inhibits bacterial growth [8] [7].

  • Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB) as the test medium.
  • Drug Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.
  • Inoculation: Standardize the bacterial suspension to approximately 5 x 10^5 CFU/mL and add it to each well.
  • Incubation: Incubate the plate at 37°C for 16-20 hours.
  • Reading: The MIC is the lowest concentration of this compound that completely inhibits visible growth. Use quality control strains (e.g., E. coli ATCC 25922) to ensure accuracy [7].
Protocol 3: Genetic Analysis and Mutation Confirmation

This workflow identifies the genetic basis of resistance in clinical or laboratory-evolved isolates.

  • Whole-Genome Sequencing (WGS):
    • Extract genomic DNA from resistant and susceptible control strains.
    • Sequence the genomes using an Illumina platform (e.g., 2 x 100 bp pair-end protocol) [6].
  • Variant Analysis:
    • Map the sequencing reads to a reference genome.
    • Use a computational pipeline (e.g., breseq) to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and structural variants [6].
  • Sanger Sequencing Confirmation:
    • Design primers to amplify candidate resistance genes (e.g., rpsJ, adeS, ramR).
    • Perform PCR and purify the products.
    • Confirm the presence of specific mutations by Sanger sequencing [2] [6].
  • Gene Knockout/Complementation (Functional Validation):
    • To confirm a mutation's role, reconstruct it in a susceptible background. Amplify the mutated gene with its flanking regions from the resistant mutant and clone it into a suicide vector.
    • Introduce the plasmid into the wild-type strain via electroporation and select for integrants.
    • Use a second selection (e.g., sucrose counter-selection) to excise the vector, leaving the mutation in the chromosome. Measure the MIC of the reconstructed mutant to confirm increased resistance [6].

Common Ribosomal Mutations and Their Impact

Mutations in the rpsJ gene, which encodes the ribosomal S10 protein, are a common mechanism for reducing this compound susceptibility across multiple species [2].

Mutation Type Amino Acid Change/Effect Documented MIC Increase Organism
Deletion [2] ΔH56, ΔK57, ΔY58, ΔK59 (12-nucleotide deletion) 2 mg/L Staphylococcus aureus
Substitution [2] K57M and Y58F 1 mg/L Staphylococcus aureus
Substitution [1] S10 and S3 protein mutations Not specified (Step-wise increase) Streptococcus pneumoniae
16S rRNA mutations [1] Multiple alleles at this compound-binding site Correlated with number of mutated alleles Streptococcus pneumoniae

Frequently Asked Questions (FAQs)

Q1: What is the most common mechanism of this compound resistance in Acinetobacter baumannii? Overexpression of efflux pumps, particularly the AdeABC pump due to mutations in its regulatory system adeRS, is a primary mechanism in A. baumannii [4] [6]. Other mechanisms, including mutations in rpsJ, the rrf gene, and the acquisition of tet(X) variant genes, also contribute significantly [4] [6] [5].

Q2: We have a clinical isolate with reduced this compound susceptibility but no common tet gene. Where should we look? You should first sequence genes encoding key ribosomal targets, such as rpsJ (S10 protein) [1] [2]. Simultaneously, investigate the possibility of efflux pump overexpression by sequencing local and global regulatory genes like ramR in K. pneumoniae or adeRS in A. baumannii [3] [4] [7]. WGS is the most comprehensive approach to identify novel mutations.

Q3: Are there plasmid-mediated resistance genes that confer high-level this compound resistance? Yes. The tet(X) family of genes (e.g., tet(X3), tet(X4), tet(X5)) encode monooxygenases that enzymatically inactivate this compound and can be carried on conjugative plasmids, leading to high-level resistance (MIC increases of 64-128 fold) [4] [5]. Additionally, plasmid-borne RND efflux pump gene clusters like tmexCD3-toprJ3 have been identified and confer multidrug resistance, including to this compound [9].

Q4: How reproducible are this compound MIC measurements? The Etest method for this compound has been validated against reference broth microdilution and shows excellent inter- and intra-laboratory reproducibility (>98% essential agreement for most bacterial groups) [8]. Consistent use of quality control strains is essential for reliable results.

Research Workflow and Resistance Mechanisms

The following diagrams illustrate the experimental workflow for investigating resistance and the logical relationships between different resistance mechanisms.

workflow start Start with Susceptible Strain p1 In vitro resistance induction (Serial passage with this compound) start->p1 p2 Phenotypic Confirmation (Broth Microdilution for MIC) p1->p2 p3 Genetic Analysis (Whole-Genome Sequencing) p2->p3 p4 Variant Identification (Mapping to reference genome) p3->p4 p5 Mutation Confirmation (PCR & Sanger Sequencing) p4->p5 p6 Functional Validation (Gene knockout/complementation) p5->p6 end Confirmed Resistance Mechanism p6->end

Diagram: Experimental Workflow for Investigating this compound Resistance

mechanisms cluster_1 Chromosomal Mutations cluster_2 Acquired Genetic Elements root This compound Resistance Mechanisms ribo Altered Target Site (rpsJ, 16S rRNA) root->ribo efflux_reg Efflux Pump Overexpression (adeRS, ramR mutations) root->efflux_reg other Other Cellular Functions (rrf, rpoB, plsC) root->other enzyme Enzymatic Inactivation (tet(X) variants) root->enzyme plasmid_efflux Plasmid-borne Efflux Pumps (tmexCD-toprJ variants) root->plasmid_efflux

Diagram: Key Mechanisms of this compound Resistance

References

tigecycline pharmacokinetic variability critically ill

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the primary sources of tigecycline PK variability in the critically ill? The key factors are the severity of the patient's condition (e.g., high APACHE II scores), organ dysfunction (particularly liver function), and specific patient demographics. Pathophysiological changes in critical illness, such as increased volume of distribution and variable clearance, are the main drivers [1] [2] [3].

  • Does renal impairment or continuous renal replacement therapy (CRRT) significantly alter this compound dosing? Research indicates that despite high dialyzability, CRRT clearance contributes only moderately to total this compound elimination. Therefore, no dose adjustment is typically necessary for patients undergoing CRRT [4] [5]. Standard dosing regimens are often sufficient, though higher doses may be needed for less susceptible pathogens or specific infection types [5].

  • When should higher-than-standard dosing regimens be considered? High-dose this compound (200 mg initial dose, then 100 mg every 12 hours) may be necessary to achieve pharmacokinetic/pharmacodynamic (PK/PD) targets for infections with higher minimum inhibitory concentrations (MICs) or for infections requiring a higher AUC/MIC target, such as complicated skin and skin-structure infections (cSSSI) [6]. Standard dosing often fails to achieve satisfactory PTAs for hospital-acquired pneumonia (HAP) at MICs of 2 mg/L [1].

Summary of Key Pharmacokinetic Parameters and Variability Factors

The table below consolidates population pharmacokinetic parameters and significant covariates identified from recent studies in critically ill patients.

Study Population Structural Model Typical CL (L/h) Typical V (L) Significant Covariates (on PK Parameters)
General Critically Ill [1] One-compartment 11.30 105.00 (Vd) APACHE II score (on CL), Age (on Vd)
Critically Ill (Prospective) [7] Two-compartment 3.09 32.1 (V1), 113 (V2) Creatinine Clearance (on CL), Body Weight (on V1, V2), GGT & Total Bilirubin (on Q), Albumin (on V2)
Critically Ill on CRRT [5] Two-compartment 4.42 30.9 (V1), 98.7 (V2) No covariates were retained in the final model.
Patients with Liver Failure [8] (Not specified in abstract) (Not specified) (Not specified) LiMAx test score & Total Bilirubin (correlated with Cmax)

Detailed Experimental Protocols from Key Studies

1. Population PK Study with Intensive Sampling [7]

  • Objective: To develop a PPK model and identify factors influencing this compound PK in critically ill patients.
  • Patient Population: 98 critically ill patients receiving various this compound dosing regimens.
  • Drug Administration & Sampling: this compound was administered as a 30-minute intravenous infusion every 12 hours. On the day of sampling (steady-state, around the 7th dose), eight blood samples were collected per patient: pre-dose (0 h) and at 0.5, 1, 2, 3, 4, 6, and 12 hours after the start of infusion.
  • Bioanalytical Method: Plasma this compound concentrations were determined using a validated liquid chromatography–tandem mass spectrometry (LC-MS/MS) method.
  • PK Modeling: A population approach was implemented using NONMEM software. Model development involved testing one- and two-compartment models. Covariates like demographics, organ function, and laboratory values were tested for their influence on PK parameters using a stepwise forward inclusion and backward elimination process.

2. PK Study in Patients on Continuous Renal Replacement Therapy (CRRT) [4]

  • Objective: To determine the PK of this compound and the clearance contributed by CRRT.
  • Patient Population: 11 critically ill patients with AKI requiring either CVVHD or CVVHDF.
  • Drug Administration & Sampling: Patients received a standard regimen (100 mg loading dose, then 50 mg every 12 hours). On day 4 of treatment, rich sampling was performed. Plasma samples were drawn at 11 time points: pre-dose (0 h), at the end of infusion (1 h), and at 1.25, 1.5, 1.75, 2, 4, 6, 8, and 12 hours. Effluent samples from the CRRT circuit were collected at the same times.
  • Bioanalytical Method: Total and free this compound concentrations in plasma and effluent were determined using high-performance liquid chromatography with UV detection (HPLC-UV).
  • PK Modeling: A population PK model was developed using NONMEM. Dialysis clearance was calculated based on effluent concentrations and flow rates.

3. Pharmacokinetics of High-Dose this compound [6]

  • Objective: To describe the PK/PD profile of a high-dose regimen (200 mg LD, then 100 mg q12h).
  • Patient Population: 32 non-obese critically ill patients with severe infections.
  • Drug Administration & Sampling: Patients received the high-dose regimen. On day 4 at steady-state, blood samples were collected at 9 time points: pre-dose (0 h) and at 1, 1.5, 2, 4, 6, 8, 10, and 12 hours after the start of infusion. In patients with pneumonia, a mini-bronchoalveolar lavage (BAL) was also performed to measure epithelial lining fluid (ELF) concentrations.
  • Bioanalytical Method: this compound concentrations in plasma and BAL were measured using HPLC-MS/MS. Urea was used as a dilution marker to calculate ELF concentrations.
  • PK/PD Analysis: A one-compartment model was used to estimate PK parameters. AUC/MIC targets were evaluated for different infections (VAP: ≥4.5; IAI: ≥6.96; SSTI: ≥17.9).

Workflow and Pathophysiological Relationships

The following diagram illustrates the core pathophysiological changes in critical illness that drive pharmacokinetic variability and the subsequent modeling and simulation workflow used to optimize dosing.

G cluster_illness Pathophysiological Changes in Critical Illness cluster_pk Impact on this compound PK cluster_approach Research & Dosing Strategy A Capillary Leak & Fluid Resuscitation E Increased Volume of Distribution (Vd) A->E B Organ Dysfunction (Liver/Kidney) F Altered Clearance (CL) B->F C Altered Protein Binding (Hypoalbuminemia) C->E C->F D Supportive Therapies (e.g., CRRT) D->F G Variable Plasma & Tissue Concentrations E->G F->G H Population PK (PPK) Modeling G->H I Monte Carlo Simulation for PTA/CFR H->I J Dosing Regimen Optimization I->J

Diagram Title: From Critical Illness to Dose Optimization

Key Troubleshooting Considerations for Researchers

  • Prioritize Patient Factors: When predicting PK variability, focus on markers of overall illness severity (APACHE II) and specific organ function (bilirubin, CrCl) over demographic factors like age alone [1] [7].
  • Account for High Variability: Critically ill populations exhibit substantial inter-individual variability. Large confidence intervals in parameter estimates are common, and some studies may not find stable covariate relationships, especially in complex subpopulations like those on CRRT [5].
  • Validate Model Performance: Always use internal validation techniques like bootstrap analysis and visual predictive checks (VPCs) to ensure the developed PPK model is robust and has good predictive performance [7] [5].

References

Technical Support Center: Tigecycline Combination Therapy & Resistance Reversal

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tigecycline Resistance Mechanisms

This compound, a first-in-class glycylcycline antibiotic, represents one of the last-resort treatment options against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Gram-negative pathogens, particularly carbapenem-resistant Enterobacterales (CRE). [1] [2] Its importance in the antimicrobial arsenal has grown substantially as resistance to carbapenems and colistin has increased worldwide. [1] However, since approximately 2007, clinical resistance to this compound has been increasingly reported across global regions, complicating treatment paradigms for healthcare professionals and researchers alike. [1]

The primary molecular mechanisms conferring this compound resistance include: (1) Overexpression of efflux pumps (especially AcrAB-TolC, OqxAB, and KpgABC systems) that reduce intracellular antibiotic concentration; (2) Ribosomal protection proteins encoded by genes such as tet(M); and (3) Enzymatic inactivation mediated by tet(X) genes. [1] [3] [4] Additionally, regulatory systems (MarA, RamA, SoxS) and the phenomenon of heteroresistance (where a resistant subpopulation emerges during treatment) significantly contribute to treatment failures. [1] Understanding these mechanisms is fundamental to developing effective reversal strategies.

Table 1: Primary this compound Resistance Mechanisms in Gram-Negative Bacteria

Mechanism Type Key Components Molecular Function Clinical Relevance
Efflux Systems AcrAB-TolC, OqxAB, KpgABC Reduces intracellular drug concentration through active export Primary resistance mechanism in Enterobacterales
Gene-mediated Resistance tet(X) variants [4] Enzymatic inactivation of this compound Emerging threat with horizontal transfer capability
Ribosomal Protection tet(M) genes Prevents antibiotic binding to ribosomal target Confers cross-resistance within tetracycline class
Regulatory Mutations MarA, RamA, SoxS, RarA Upregulates efflux pump expression Links this compound resistance to multidrug resistance phenotypes
Heteroresistance Subpopulation emergence Selection of resistant clones during monotherapy Contributes to treatment failure despite apparent susceptibility

Resistance Reversal Strategies

Comprehensive Approach to Overcoming Resistance

The escalating challenge of this compound resistance has prompted investigation into several innovative reversal strategies that show significant promise. Three particularly compelling approaches have emerged: (1) disruption of bacterial metal ion homeostasis, (2) exploitation of collateral sensitivity pathways, and (3) rational optimization of combination therapies. These strategies share a common premise: rather than developing entirely new antibiotics, they enhance the efficacy of existing therapeutics through sophisticated manipulation of bacterial physiology and resistance pathways.

Recent research has demonstrated that zinc homeostasis disruption via ionophores like PBT2 effectively reverses this compound resistance in Klebsiella pneumoniae. PBT2 facilitates zinc transport into bacterial cells, increasing intracellular zinc concentrations by approximately 3-fold compared to controls. This disrupts multiple bacterial defense systems simultaneously: it suppresses superoxide dismutase (SOD) activity by 40-50%, elevates reactive oxygen species (specifically H₂O₂) by 2.5-fold, and significantly inhibits cell wall synthesis pathways. Most importantly, this approach restricts the efflux pump activity that commonly mediates this compound resistance. [3]

The collateral sensitivity phenomenon provides another promising avenue. Studies reveal that this compound-resistant Escherichia coli and Salmonella Enteritidis strains with proton motive force alterations exhibit increased susceptibility to aminoglycosides and nitrofurantoin. Specifically, Lon protease dysfunction in resistant strains causes sulA overexpression, enhanced LPS biosynthesis, and disrupted membrane homeostasis, creating a vulnerability to nitrofurantoin. The combination of this compound with nitrofurantoin has proven effective against both evolved resistant bacteria and those carrying the tet(X4) resistance gene while simultaneously hindering the development of future resistance. [5]

For clinical implementation, combination therapy optimization has shown substantial benefit. Research in renal transplant patients with carbapenem-resistant Gram-negative bacterial infections demonstrated that this compound combination regimens achieved an 80% clinical cure rate despite the profoundly immunocompromised patient population. The 28-day all-cause mortality was only 7.5%, significantly lower than expected in this high-risk cohort. [6]

Table 2: Experimentally Validated Resistance Reversal Strategies

Strategy Molecular Target Key Agents Proposed Mechanism Evidence Level
Zinc Homeostasis Disruption Bacterial metal ion regulation PBT2 + Zinc ions Increases intracellular zinc, inhibits SOD, elevates ROS, restricts efflux pumps In vitro and experimental models [3]
Collateral Sensitivity Exploitation Lon protease pathway Nitrofurantoin, Aminoglycosides Lon dysfunction increases LPS biosynthesis, disrupts membrane homeostasis Evolved resistance models & tet(X4) strains [5]
Optimized Combination Therapy Multiple targets Carbapenems, Cefoperazone-sulbactam Synergistic action overcoming resistance mechanisms Clinical study in renal transplant patients [6]
Efflux Pump Inhibition RND family efflux systems PaβN Competitive inhibition of efflux transport In vitro confirmation (4-fold MIC reduction) [3]
Experimental Protocols
2.2.1 Zinc Disruption Protocol

Purpose: To evaluate the effect of zinc homeostasis disruption on this compound resistance reversal in carbapenem-resistant Klebsiella pneumoniae. [3]

Methodology:

  • Bacterial Strains: Collect this compound-nonsusceptible Klebsiella pneumoniae (TNSKP) with MIC values ranging from 4-32 mg/L. Confirm efflux pump involvement via PaβN efflux pump inhibitor assay (≥4-fold MIC reduction indicates positive result).
  • Growth Conditions: Culture strains in cation-adjusted Mueller-Hinton broth (CA-MH). Use sub-inhibitory concentrations of PBT2 (64μM) and zinc ions (256μM) for combination assays.
  • Susceptibility Testing: Determine MIC changes using broth microdilution method. Document ≥4-fold MIC reduction as significant resensitization.
  • ICP-MS Analysis: Quantify intracellular metal ion concentrations after PBT2+zinc treatment. Expect significant zinc increase and manganese decrease.
  • Oxidative Stress Assessment: Measure superoxide dismutase (SOD) activity and hydrogen peroxide (H₂O₂) concentration. Anticipate SOD suppression and H₂O₂ elevation.
  • Resistance Development Assay: Passage KP29 strain for 30 days with sub-inhibitory PBT2+zinc+this compound versus doxycycline control. Monitor MIC changes.

Troubleshooting Notes:

  • If PBT2 shows excessive toxicity, titrate concentration from 32-128μM.
  • Include zinc-only and PBT2-only controls to distinguish individual effects.
  • Verify efflux pump involvement early, as this strategy is most effective against pump-mediated resistance.
2.2.2 Collateral Sensitivity Assessment

Purpose: To identify and exploit collateral sensitivity in this compound-resistant strains. [5]

Methodology:

  • Strain Generation: Develop this compound-resistant Escherichia coli and Salmonella Enteritidis through serial passage with increasing this compound concentrations.
  • Susceptibility Profiling: Test evolved resistant strains against aminoglycosides (gentamicin, amikacin) and nitrofurantoin using broth microdilution.
  • Mechanistic Studies:
    • Assess proton motive force alterations using fluorescent membrane potential dyes.
    • Evaluate Lon protease function via western blot and activity assays.
    • Quantify sulA expression via RT-qPCR.
    • Analyze LPS biosynthesis and membrane homeostasis changes.
  • Combination Therapy: Test this compound+nitrofurantoin against tet(X4)-harboring strains in time-kill assays.
  • Resistance Prevention: Passage strains with this compound alone versus this compound+nitrofurantoin for 30 days, monitoring MIC changes.

Troubleshooting Notes:

  • Ensure proper controls for evolved strains, including ancestral susceptible strains.
  • Confirm tet(X4) presence in clinical isolates via PCR and sequencing.
  • Optimize nitrofurantoin concentration in combination to avoid antagonism.
2.2.3 Combination Therapy Clinical Protocol

Purpose: To evaluate safety and efficacy of this compound combination therapy in immunocompromised patients. [6]

Methodology:

  • Patient Population: Renal transplant recipients with confirmed or suspected CRGNB infections.
  • Treatment Regimen:
    • Administer this compound (100mg loading dose, then 50mg every 12 hours intravenously).
    • Combine with meropenem/imipenem or cefoperazone-sulbactam based on susceptibility testing.
    • Continue treatment for median 9 days (range 3-25 days).
  • Monitoring:
    • Track clinical response (resolution of fever, decreased inflammatory markers).
    • Monitor adverse events (gastrointestinal symptoms, pancreatitis, hepatic function).
    • Measure procalcitonin levels pre- and post-treatment.
    • Document 28-day and 1-year all-cause mortality.
  • Microbiological Assessment: Perform regular cultures from infection sites, document pathogen clearance.

Troubleshooting Notes:

  • Adjust concomitant antibiotic dosing based on renal function.
  • Closely monitor pancreatic enzymes (amylase, lipase) and liver function tests.
  • Consider ceftazidime-avibactam as salvage therapy for non-responders.

Troubleshooting Guides & FAQs

Frequently Encountered Experimental Challenges

FAQ 1: How can I address this compound heteroresistance in my in vitro experiments?

Answer: this compound heteroresistance (where only a bacterial subpopulation exhibits resistance) is a common challenge. To address this:

  • Detection Methods: Perform population analysis profiling (PAP) by plating large bacterial inocula (~10¹⁰ CFU) onto this compound gradient plates. Look for colonies growing at concentrations 4-8× above the MIC.
  • Experimental Considerations: Include passage experiments with sub-MIC this compound to assess stability of heteroresistance. Use combination approaches (e.g., with zinc ionophores or nitrofurantoin) to suppress outgrowth of resistant subpopulations.
  • Technical Note: Heteroresistance can lead to inconsistent results between replicates; increase biological replicates to account for this variability. [1]

FAQ 2: What controls are essential when studying efflux pump-mediated this compound resistance?

Answer: Proper controls are critical for reliable efflux pump studies:

  • Essential Controls: (1) Include PaβN efflux pump inhibitor controls (20-50μg/mL) to confirm pump involvement; (2) Use known efflux pump-deficient strains as negative controls; (3) Include pump-overexpressing strains as positive controls.
  • Validation: A ≥4-fold reduction in MIC with PaβN confirms efflux pump contribution. Remember that multiple pumps may be involved simultaneously.
  • Technical Consideration: Assess expression of regulatory genes (ramA, marA, soxS) via RT-qPCR to identify upstream mechanisms driving pump overexpression. [1] [3]

FAQ 3: How do I select the most appropriate combination therapy for this compound-resistant isolates?

Answer: Combination selection should be evidence-based and mechanism-driven:

  • For Efflux Pump-Mediated Resistance: Consider zinc ionophores (PBT2+zinc) or nitrofurantoin combinations, as these directly counter efflux activity.
  • For tet(X)-Mediated Resistance: Focus on nitrofurantoin combinations due to collateral sensitivity effects.
  • Clinical Considerations: In critically ill patients, carbapenem combinations show 80% efficacy, but monitor pancreatic and hepatic function closely.
  • General Principle: Base combinations on local resistance patterns and individual isolate susceptibility profiles. [3] [5] [6]

FAQ 4: What strategies can mitigate cytotoxicity concerns with resistance reversal agents?

Answer: Several approaches can reduce cytotoxicity while maintaining efficacy:

  • Zone of Selective Toxicity: For PBT2+zinc, use sub-inhibitory concentrations (64μM PBT2 + 256μM zinc) that reverse resistance without host cell toxicity.
  • Sequential Therapy: Consider alternating this compound with combination partners rather than continuous concurrent administration.
  • Therapeutic Drug Monitoring: For clinical applications, monitor liver enzymes, amylase, lipase, and gastrointestinal symptoms throughout treatment.
  • Alternative Agents: If toxicity occurs, consider alternative combinations (e.g., this compound+aminoglycosides for strains showing collateral sensitivity). [3] [6]

Mechanism Visualization

Zinc Homeostasis Disruption Pathway

The following DOT script and diagram visualize how zinc disruption reverses this compound resistance:

ZincDisruption cluster_OxidativeStress Oxidative Stress Pathway cluster_EffluxInhibition Efflux Pump Disruption PBT2_Entry PBT2-Zinc Complex Entry Zinc_Influx Increased Intracellular Zinc PBT2_Entry->Zinc_Influx SOD_Inhibition SOD Enzyme Inhibition Zinc_Influx->SOD_Inhibition CellWall_Inhibition Cell Wall Synthesis Pathway Inhibition Zinc_Influx->CellWall_Inhibition ROS_Increase ROS Accumulation SOD_Inhibition->ROS_Increase Oxidative_Damage Oxidative Damage to Cellular Components ROS_Increase->Oxidative_Damage Bacterial_Death Bacterial Cell Death Oxidative_Damage->Bacterial_Death Efflux_Disruption Efflux Pump Function Impairment CellWall_Inhibition->Efflux_Disruption Tigecycline_Retention Increased this compound Intracellular Retention Efflux_Disruption->Tigecycline_Retention Tigecycline_Retention->Bacterial_Death

Zinc Disruption Reverses this compound Resistance

Diagram Title: Zinc Disruption Reverses this compound Resistance

Collateral Sensitivity Mechanism

The following DOT script and diagram visualize the collateral sensitivity phenomenon:

CollateralSensitivity cluster_ResistanceMechanisms Resistance-Associated Changes cluster_CollateralTherapy Collateral Sensitivity Therapy Tigecycline_Resistance This compound Resistance Development PMF_Alteration Proton Motive Force Alterations Tigecycline_Resistance->PMF_Alteration Lon_Dysfunction Lon Protease Dysfunction Tigecycline_Resistance->Lon_Dysfunction sulA_Overexpression sulA Overexpression Lon_Dysfunction->sulA_Overexpression LPS_Overproduction Enhanced LPS Biosynthesis sulA_Overexpression->LPS_Overproduction subcluster subcluster cluster_SensitivityConsequences cluster_SensitivityConsequences Membrane_Disruption Membrane Homeostasis Disruption LPS_Overproduction->Membrane_Disruption Increased_Susceptibility Increased Bacterial Susceptibility Membrane_Disruption->Increased_Susceptibility creates Nitrofurantoin_Exposure Nitrofurantoin Exposure Combination_Efficacy Effective Combination Against tet(X4) Strains Nitrofurantoin_Exposure->Combination_Efficacy Increased_Susceptibility->Nitrofurantoin_Exposure Bacterial_Death Bacterial Cell Death Combination_Efficacy->Bacterial_Death

Collateral Sensitivity in this compound-Resistant Bacteria

Diagram Title: Collateral Sensitivity in this compound-Resistant Bacteria

Conclusion

The growing challenge of this compound resistance necessitates innovative approaches that extend beyond traditional antibiotic development. The strategies outlined in this technical support center—zinc homeostasis disruption, collateral sensitivity exploitation, and rational combination therapy—represent promising avenues for overcoming resistance in both research and clinical settings. Each approach offers distinct advantages: zinc disruption targets multiple bacterial systems simultaneously, collateral sensitivity capitalizes on evolutionary trade-offs, and optimized combinations enhance efficacy while potentially reducing resistance development.

When implementing these strategies, researchers should prioritize mechanism-based selection by first characterizing the specific resistance determinants in their bacterial isolates. Additionally, careful attention to experimental design—including appropriate controls, validation of resistance mechanisms, and consideration of heteroresistance—will ensure reliable and reproducible results. For clinical translation, vigilant toxicity monitoring remains essential, particularly for novel approaches like zinc ionophore therapy.

References

tigecycline therapeutic failure risk factors

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Tigecycline Therapeutic Failure

Here are answers to common questions regarding this compound treatment challenges:

Q1: What are the major clinical risk factors associated with this compound treatment failure? Clinical failure, often defined as mortality, persistent infection, or the need for continued antimicrobial therapy, is more likely in patients with specific risk profiles. Key factors identified in clinical studies are summarized in the table below [1] [2].

Risk Factor Description & Impact
Underlying Illness Severity Higher Charlson comorbidity index (aOR=1.20, p=0.001) & higher Pitt bacteremia score (aOR=1.25, p=0.007) strongly correlate with failure [1] [2].
Bloodstream Infection (BSI) BSI is a significant predictor of clinical failure (aOR=3.94, p<0.001) [1] [2].
Specific Comorbidities Underlying conditions, especially liver cirrhosis, substantially increase the risk of breakthrough BSIs during therapy (aOR=3.09) [3].
Concomitant Medications Use of Pseudomonas-active fluoroquinolones (aOR=1.97, p=0.03) or carbapenems (aOR=2.20, p=0.01) is linked to higher failure rates, potentially reflecting complex infections [1] [2].

Q2: What microbiological mechanisms lead to this compound resistance? Bacterial resistance to this compound primarily occurs through two mechanisms, often involving the overexpression of intrinsic systems. The following diagram illustrates these pathways in Gram-negative bacilli [4] [5].

The table below details the core components of these mechanisms [6] [4] [5].

Mechanism Key Components & Genes Organisms Where Predominant
Efflux Pump Overexpression RND-type pumps (e.g., AcrAB-TolC, AdeABC); Regulatory genes (e.g., ramA, marA, soxS). Mutations in local repressors (e.g., ramR) or global regulators lead to pump overexpression [6] [4] [5]. K. pneumoniae, E. coli, A. baumannii, Enterobacter spp., Salmonella enterica [5].
Ribosomal Protection Ribosomal protection proteins (e.g., Tet(M), Tet(O)) [4]. Various Gram-positive and Gram-negative bacteria [4].
Enzymatic Inactivation tet(X) genes that encode flavin-dependent monooxygenases which chemically modify and inactivate this compound [4]. Primarily in Enterobacterales and A. baumannii [4].

Q3: Are there other significant adverse effects that can complicate therapy? Yes, besides resistance and clinical failure, two other adverse effects are of significant concern:

  • Coagulopathy (this compound-Induced Coagulopathy - TIC): This is a well-documented issue characterized by decreased fibrinogen levels and prolonged clotting times, which can increase bleeding risk [7].
  • Hypoglycemia: A rare but potentially severe adverse effect, occurring in about 1.52% of patients, which can develop in patients with or without diabetes [8].

Experimental & Diagnostic Considerations

For researchers investigating this compound failure, the following experimental approaches and considerations are critical.

Investigating Heteroresistance Heteroresistance, where a susceptible bacterial population contains a resistant subpopulation, is a common prelude to full resistance and can lead to treatment failure.

  • Experimental Protocol - Population Analysis Profile (PAP):
    • Preparation: Take the bacterial isolate and prepare a suspension adjusted to a high cell density (e.g., 0.5 McFarland standard).
    • Plating: Plate a large volume (e.g., 100 µL) of the suspension and its serial dilutions (e.g., 10⁻¹ to 10⁻⁴) onto Mueller-Hinton agar plates containing this compound at a range of concentrations (e.g., 0x, 0.5x, 1x, 2x, 4x, 8x the MIC).
    • Incubation & Enumeration: Incubate the plates for 24-48 hours. Count the number of colonies growing on each antibiotic concentration.
    • Analysis: Plot the log₁₀ of the colony-forming units (CFU) per mL against the this compound concentration. The subpopulation is considered the resistant one [6].

Monitoring Clinical Adverse Effects

  • For Coagulopathy: Routinely monitor coagulation parameters, including fibrinogen levels, prothrombin time (PT), and activated partial thromboplastin time (aPTT), in patients receiving this compound, especially in critically ill populations [7].
  • For Hypoglycemia: Implement blood glucose monitoring during treatment, as hypoglycemia can occur rapidly after initiation and may persist, requiring intervention with intravenous dextrose [8].

The experimental workflow for a comprehensive investigation of this compound failure, integrating both clinical and microbiological angles, can be summarized as follows:

G Start Suspected Therapeutic Failure Clinical Assess Patient Risk Factors Start->Clinical Micro Microbiological Analysis Start->Micro ClinicalData BSI, Comorbidities (e.g., Liver Cirrhosis), Illness Severity Scores, Concomitant Drugs Clinical->ClinicalData Review Chart for AST Standard AST (Phenotypic MIC) Micro->AST Perform PAP Population Analysis Profile (PAP) to Detect Heteroresistance Micro->PAP If MIC is Susceptible, Perform Mech Genotype: efflux pump regulators (ramR, marR, etc.), tet(X) genes Phenotype: Efflux pump inhibition assays Micro->Mech If MIC is Resistant, Investigate Mechanism Integrate Correlate Findings Conclusion e.g., 'Failure due to pre-existing heteroresistance in a patient with high comorbidity score' Integrate->Conclusion Determine Root Cause ClinicalData->Integrate AST->Integrate PAP->Integrate Mech->Integrate

References

Comparative MIC Values of Eravacycline vs. Tigecycline

Author: Smolecule Technical Support Team. Date: February 2026

Bacterial Species / Resistant Phenotype Antibiotic MIC₅₀ (μg/mL) MIC₉₀ (μg/mL) Key Context / Notes
Carbapenem-Resistant *A. baumannii* (CRAB) Eravacycline 0.5 - 1 1 - 2 Eravacycline shows 2 to 4-fold lower MICs than tigecycline [1]. Superior potency against CRAB [2].
This compound 2 4
Carbapenem-Resistant *K. pneumoniae* (CRKP) Eravacycline 0.5 2 Eravacycline generally has lower MICs [1]. Performance can be gene-dependent [3].
This compound 2 4
*E. coli* (carrying tet(X4) gene) Eravacycline - - Significantly lower MICs than this compound (P < 0.0001) [3]. Superior efficacy against this resistance mechanism.
This compound - -
*K. pneumoniae* (carrying tet(A) gene) Eravacycline - - Higher MICs than this compound (P = 0.0097) [3]. This compound may be preferred for this specific genotype.
This compound - -
Streptococcus agalactiae Eravacycline ≤0.25 - Eravacycline MICs were nearly half that of this compound [4].
This compound ≤0.5 -
Rapidly Growing Mycobacteria (RGM) Eravacycline 0.06 - 0.25 - Eravacycline presented the lowest MICs against most reference strains and clinical isolates [5].
This compound 0.25 - 1 -

Experimental Methodologies

The reliability of MIC data depends on standardized testing protocols. The following methods are commonly used in the studies cited:

  • Broth Microdilution Method: This is the standard reference method used in recent studies [3] [6] [1]. It involves preparing a series of twofold antibiotic dilutions in a liquid growth medium within microtiter plates. The plates are inoculated with a standardized bacterial suspension and incubated. The MIC is the lowest concentration that prevents visible growth [6].
  • Agar Dilution Method: Used for determining the Mutant Prevention Concentration (MPC), this method involves applying a high inoculum of bacteria onto agar plates containing serial antibiotic concentrations. The MPC is the lowest concentration that prevents the growth of resistant mutants [7].
  • E-Test: A gradient diffusion method where a strip impregnated with a continuous antibiotic gradient is placed on an inoculated agar plate. After incubation, an elliptical zone of inhibition intersects the strip at the MIC value. Studies note that this method should be interpreted with caution as it can show higher error rates compared to broth microdilution [6].

Key Resistance Mechanisms Affecting MICs

The efficacy of both this compound and eravacycline is influenced by bacterial resistance mechanisms. The diagrams below illustrate how these mechanisms function at the cellular level.

G A This compound/Eravacycline B Ribosomal Target Site (30S Subunit) A->B Binds to inhibit protein synthesis C Efflux Pump (e.g., AcrAB-TolC, OqxAB) A->C 1. Expelled from cell D Inactivating Enzyme (e.g., Tet(X4)) A->D 2. Enzymatically degraded E Ribosomal Protection (e.g., Tet(M)) A->E 3. Displaced from target

The diagram above shows three primary resistance pathways. The following points are critical for interpreting MIC data:

  • Efflux Pumps: Overexpression of pumps like AcrAB-TolC is a major mechanism of this compound resistance [3] [8]. While eravacycline is also a substrate for these pumps, its MICs are often less impacted, frequently remaining lower than those of this compound in strains with upregulated efflux [8].
  • Enzymatic Inactivation: The tet(X4) gene produces a flavin-dependent monooxygenase that modifies and inactivates tetracycline-class drugs, including this compound. Eravacycline demonstrates significantly lower MICs than this compound against E. coli carrying this gene [3].
  • Ribosomal Protection: Proteins like Tet(M) can confer resistance to older tetracyclines by displacing them from the ribosome. Both this compound and eravacycline are designed to overcome this mechanism [6] [4].

Interpretation Guide for Researchers

When planning experiments or interpreting data, consider these factors:

  • The superior potency of eravacycline is most consistently observed against CRAB and *E. coli*, including those with the tet(X4) resistance gene [3] [2] [1].
  • This compound may be more potent than eravacycline in specific scenarios, particularly against *K. pneumoniae* carrying the tet(A) variant [3].
  • Methodology matters, and broth microdilution is the gold standard. Be cautious when comparing MICs derived from different methods like E-Test [6].
  • Monitor for novel resistance, as emerging mutations in regulatory genes of efflux pumps (e.g., adeS, adeR, ramR) are associated with reduced susceptibility to both antibiotics, underscoring the need for continued surveillance [2].

References

tigecycline vs omadacycline potency comparison

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro Potency and Resistance Mechanisms

In vitro susceptibility testing is crucial for assessing antibiotic potency, typically measured by the Minimum Inhibitory Concentration (MIC). Lower MIC values indicate greater potency.

Comparative In Vitro Activity

The following data from a 2025 study highlights the differential potency against clinical isolates carrying specific resistance genes [1].

Pathogen & Resistance Gene Antibiotic MIC₅₀ (μg/mL) MIC₉₀ (μg/mL)
E. coli with tet(X4) Tigecycline 8 16
Omadacycline 16 32
Eravacycline 2 4
K. pneumoniae with tet(A) This compound 4 4
Omadacycline 16 32
Eravacycline 4 8
Acinetobacter spp. (No major mobile Tet genes) This compound 1 2
Omadacycline 8 16
Eravacycline 1 2

Key Insights:

  • This compound consistently shows lower MICs than omadacycline against key Gram-negative pathogens like E. coli and K. pneumoniae, making it the more potent agent in vitro [1].
  • Omadacycline exhibits the highest MIC values among the three tetracyclines compared, indicating its in vitro activity against these resistant Gram-negatives is weaker [1].
  • Against Nontuberculous Mycobacteria (NTM), all three tetracyclines show strong in vitro activity, with eravacycline often being the most potent. Omadacycline's potency against Mycobacterium abscessus is comparable to this compound, and its oral formulation makes it a promising candidate for treatment [2] [3].
Resistance Mechanisms

Both antibiotics are vulnerable to emerging resistance mechanisms, though their chemical structures help them overcome classic tetracycline resistance [4] [1].

  • Major Resistance Genes: The most significant threats are mobile genes like tet(X3/X4) (which encode enzymes that inactivate the drug) and tet(A) variants (which encode efflux pumps) [1].
  • Cross-Resistance: Due to structural similarities, resistance to this compound often confers cross-resistance to omadacycline and eravacycline [1].

The relationship between these key resistance mechanisms is summarized in the diagram below.

resistance_mechanisms cluster_mechanisms Key Resistance Mechanisms cluster_genes Associated Genes/Factors Start This compound/Omadacycline Enters Bacterial Cell Inactivation Enzymatic Inactivation Start->Inactivation 1. Efflux Efflux Pump Removal Start->Efflux 2. Ribosomal Ribosomal Protection (less common) Start->Ribosomal 3. tetX tet(X3), tet(X4) Inactivation->tetX tetA tet(A) variants Efflux->tetA OtherPumps acrAB, oqxAB Efflux->OtherPumps Mutations ramR, marR mutations Ribosomal->Mutations Resistance Treatment Failure tetX->Resistance tetA->Resistance OtherPumps->Resistance Mutations->Resistance

Key Experimental Protocols for Potency Assessment

To ensure the reproducibility of the data cited in this guide, here are the standard methodologies used in the referenced studies.

  • 1. Broth Microdilution for MIC Determination [1] [3]

    • Purpose: To determine the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial isolate.
    • Procedure: Two-fold serial dilutions of the antibiotic (e.g., this compound, omadacycline) are prepared in a liquid growth medium in a microtiter plate. Each well is inoculated with a standardized bacterial suspension (~5 × 10⁵ CFU/mL). The plate is incubated at 35°C for 16-20 hours. The MIC is read as the lowest concentration of antibiotic that completely inhibits visible growth.
    • Quality Control: Standard reference strains (e.g., E. coli ATCC 25922) are included to ensure accuracy.
  • 2. Bronchoalveolar Lavage (BAL) for Lung Pharmacokinetics [5]

    • Purpose: To measure the concentration of an antibiotic in the epithelial lining fluid (ELF) and alveolar cells (AC) of the lung.
    • Procedure: Healthy subjects receive multiple intravenous doses of the antibiotic to reach steady-state concentrations. At designated time points after a dose, a bronchoscopy is performed. A segment of the lung is lavaged with sterile saline. The concentration of the antibiotic in the BAL fluid, plasma, and isolated alveolar cells is measured using validated methods (e.g., LC-MS/MS). The volume of ELF is estimated using the urea dilution method.
  • 3. PCR for Detection of Resistance Genes [1]

    • Purpose: To identify the presence of specific resistance genes (e.g., tet(X4), tet(A)) in bacterial isolates.
    • Procedure: DNA is extracted from bacterial colonies. Polymerase Chain Reaction (PCR) is performed using primers specific to the target genes. The amplified products are analyzed by gel electrophoresis. Positive controls (strains with known genes) and negative controls (no template DNA) are run concurrently.

Clinical and Pharmacokinetic Profile

Despite lower in vitro potency, omadacycline can demonstrate clinical efficacy comparable or superior to this compound in treating severe pneumonia, largely due to its superior pharmacokinetics and tolerability [4] [6].

Lung Penetration and Pharmacokinetics

A pivotal study in healthy adults compared the steady-state concentrations of both drugs in key pulmonary compartments [5] [7]. The data demonstrates that omadacycline achieves a significantly higher and more sustained exposure in the lung's infection sites.

Compartment Pharmacokinetic Parameter This compound Omadacycline
Epithelial Lining Fluid (ELF) AUC (mg·h/L) 3.16 [5] 17.23 [5]
Alveolar Cells (AC) AUC (mg·h/L) 38.50 [5] 302.46 [5]
Plasma AUC (mg·h/L) 2.20 [5] 12.14 [5]

Interpretation: The Area Under the Curve (AUC) is a measure of total drug exposure over time. Omadacycline's higher AUC in ELF and alveolar cells suggests it can deliver a more robust and sustained antibiotic concentration to the primary sites of lung infection.

Clinical Efficacy and Safety Outcomes

Recent retrospective cohort studies in ICU patients with severe CRGNB pneumonia provide real-world insights [4] [8] [6].

  • Clinical Success: One 2025 study (n=80) reported a significantly higher clinical efficacy rate for omadacycline (72.1%) compared to This compound (43.2%), despite similar 28-day mortality and microbiological clearance rates [4].
  • Safety Profile: The same study found a markedly lower incidence of overall adverse events with omadacycline (4.65%) compared to this compound (24.32%) [4]. Another 2025 pilot study specifically noted that coagulopathy and gastrointestinal events were significantly more frequent with this compound [6].
  • Combination Therapy: Research indicates that combining novel tetracyclines like omadacycline with β-lactam antibiotics is an independent predictor of reduced 28-day mortality, highlighting the importance of combination regimens for these severe infections [4].

Conclusion and Research Outlook

  • This compound is the preferred agent when maximum in vitro potency is the primary concern, especially against challenging Gram-negative pathogens.
  • Omadacycline offers a strong alternative for treating lower respiratory tract infections due to its superior lung penetration, once-daily dosing, and more favorable safety and tolerability profile, which may translate to better clinical outcomes.

Current clinical evidence is promising but largely based on retrospective studies. Prospective, randomized controlled trials with larger sample sizes are needed to definitively establish their comparative roles in treating multidrug-resistant infections [6].

References

tigecycline vs carbapenem resistant Gram-negative bacteria

Author: Smolecule Technical Support Team. Date: February 2026

Susceptibility Testing Methods and Performance

The reliability of tigecycline susceptibility data heavily depends on the testing method used, as different methods show varying levels of agreement with the reference standard, broth microdilution (BMD).

Table 1: Performance of this compound Susceptibility Testing Methods Against BMD [1]

Testing Method Essential Agreement (EA) with BMD Categorical Agreement (CA) with BMD Major Error (ME) Rate (FDA/EUCAST) Very Major Error (VME) Rate (FDA/EUCAST)
Broth Microdilution (BMD) Reference Method Reference Method Reference Method Reference Method
Vitek 2 Not Reported Not Reported 9.1% / 21.2% Not Reported
Etest Not Reported Not Reported 0.4% / 0.8% Not Reported
MIC Test Strip (MTS) Not Reported Not Reported 0% / 0% 0.4% / 3.3%

Key takeaways from the data:

  • Vitek 2 automated system may significantly overcall resistance, requiring confirmation of its results with BMD or Etest for multidrug-resistant pathogens [1].
  • Etest and MTS demonstrate better categorical agreement with BMD, with lower major error rates [1].
  • Breakpoint discrepancies between FDA and EUCAST guidelines further complicate result interpretation [1].

This compound Resistance Profiles Across Pathogens

Resistance rates to this compound vary by bacterial species and geographic location, highlighting the importance of local surveillance data.

Table 2: Observed this compound Resistance in Carbapenem-Resistant Gram-Negative Bacteria

Bacterial Species / Context This compound Resistance Rate MIC50 / MIC90 (μg/mL) Key Findings
K. pneumoniae (C-C-RKP, Thailand) [2] 91.7% (220/240 isolates) 2 / 4 High prevalence in a high-risk ST16 clone.
Enterobacterales (Ecuador) [3] 5% (3/60 isolates) Not Reported BlaKPC was the dominant carbapenemase.
K. pneumoniae (South Africa) [4] 7.2% (from 100 CRE isolates) Not Reported No tet(X) genes detected in resistant isolates.

Molecular Mechanisms of this compound Resistance

The primary mechanisms of this compound resistance in Gram-negative bacteria involve efflux pump overexpression and, less commonly, ribosomal protection or enzymatic modification [5] [6] [7].

G This compound This compound Resistance Resistance This compound->Resistance EffluxPumps Efflux Pump Overexpression Resistance->EffluxPumps RibosomalMutation Ribosomal Mutation (rpsJ) Resistance->RibosomalMutation EnzymaticInactivation Enzymatic Inactivation Resistance->EnzymaticInactivation RegulatorMutations Mutations in Regulator Genes (ramR, marR, acrR, soxR) EffluxPumps->RegulatorMutations TetGenes Plasmid-mediated Genes tet(A), tet(X), tmexCD-toprJ1 EnzymaticInactivation->TetGenes EffluxGenes Overexpression of Efflux Systems (AcrAB-TolC, AcrEF, OqxAB) RegulatorMutations->EffluxGenes

The diagram above summarizes the complex pathways to resistance, which are detailed below.

  • Efflux Pump Overexpression: This is the most common mechanism [7]. Mutations in local or global regulator genes (e.g., ramR, marR, acrR) lead to the overexpression of efflux systems, particularly the AcrAB-TolC pump, which actively exports this compound from the cell [2] [7] [8]. The regulatory gene ramA is frequently overexpressed in this process [2].
  • Ribosomal Mutation: Mutations in the rpsJ gene, which encodes the ribosomal S10 protein, can alter the drug's binding site on the bacterial ribosome, reducing this compound's effectiveness [2].
  • Enzymatic Inactivation: Plasmid-mediated genes like tet(X) can encode enzymes that modify and inactivate this compound [5] [2]. While not yet widespread, these genes pose a significant threat due to their potential for horizontal transfer.

Key Experimental Protocols for this compound Testing

For researchers, the following standardized protocols are critical for generating reliable and reproducible data on this compound activity and resistance.

1. Broth Microdilution (BMD) - Reference Method [1] [3]

  • Principle: A dilution method in liquid medium to determine the Minimum Inhibitory Concentration (MIC).
  • Procedure:
    • Use cation-adjusted Mueller-Hinton broth.
    • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.
    • Adjust the bacterial inoculum to a concentration of ~5 × 10^5 CFU/mL in each well.
    • Incubate the plates at 35° ± 2°C for 16-20 hours in ambient air.
    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
  • Quality Control: Use E. coli ATCC 25922 as a control strain.

2. Molecular Detection of Resistance Mechanisms [4] [2]

  • Principle: PCR-based screening for genes associated with this compound resistance.
  • Procedure:
    • DNA Extraction: Purify genomic DNA from bacterial isolates.
    • PCR Amplification: Perform single-plex or multiplex PCR with primers specific for target genes.
      • Acquired Genes: Screen for tet(A), tet(X), and tmexCD1-toprJ1 [2].
      • Regulator Genes: Sequence genes like ramR and marR to identify resistance-associated mutations [2].
    • Analysis: Analyze PCR products via gel electrophoresis or use sequencing to confirm mutations.

3. Efflux Pump Activity Assay [2]

  • Principle: To determine if resistance is mediated by active efflux.
  • Procedure:
    • Determine the this compound MIC for an isolate using BMD or Etest.
    • Repeat the MIC test in the presence of an efflux pump inhibitor, such as Carbonyl Cyanide m-Chlorophenylhydrazine (CCCP).
    • A ≥4-fold reduction in the this compound MIC in the presence of the inhibitor is considered a positive efflux pump activity [2].

Interpretation and Research Implications

For researchers and clinicians, several critical points emerge from the data:

  • Confirm Susceptibility: Given the high error rates of some automated systems, it is prudent to confirm this compound susceptibility, especially for multidrug-resistant isolates, using BMD or Etest [1].
  • Monitor Local Epidemiology: Resistance rates and prevalent mechanisms can vary significantly by region and institution. Continuous local surveillance is essential for guiding empirical therapy [3] [2].
  • Investigate Combination Therapies: The high mortality associated with carbapenem-resistant infections often necessitates combination regimens. Research into synergistic partners for this compound is a key area for future studies.

References

Clinical Success & Mortality: Tigecycline vs. Standard Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Study Design & Patient Population Tigecycline Regimen Comparator Clinical Cure Rate Mortality Citation
Phase 2 Trial: Hospital-Acquired Pneumonia (HAP) [1] 200 mg load, then 100 mg q12h (High Dose) Imipenem/Cilastatin 1g q8h 85.0% (17/20) Not Reported [1]
Phase 2 Trial: Hospital-Acquired Pneumonia (HAP) [1] 150 mg load, then 75 mg q12h (High Dose) Imipenem/Cilastatin 1g q8h 69.6% (16/23) Not Reported [1]
Phase 3 Trials: Pooled Analysis (Various Infections) [2] Mostly 100 mg load, then 50 mg q12h (Standard Dose) Various Comparator Drugs Not Reported +0.6% (Higher in this compound group) [2]
Retrospective Study: Various Infections (Pneumonia, SSTI) [3] High Dose (Defined by study) Standard Dose (Defined by study) 24.7% (vs. 39.1% in Standard Dose) 63.6% (vs. 39.1% in Standard Dose) [3]

Detailed Experimental Protocols

The findings in the table above are derived from studies with distinct methodologies.

  • Randomized Phase 2 Trial for HAP [1]: This was a global, double-blind study where patients with HAP were randomized to receive one of two higher-dose this compound regimens or imipenem/cilastatin. The primary efficacy outcome was clinical response in the Clinically Evaluable (CE) population at the Test of Cure (TOC) assessment, which occurred 10-21 days after the last dose. "Cure" was strictly defined as the resolution or improvement of all baseline signs/symptoms, no need for additional antibiotics, and improved or stable chest radiographs [1].
  • Pooled Meta-Analysis of Phase 3/4 Trials [2]: This analysis pooled data from 13 prior clinical trials to compare all-cause mortality between this compound and comparator groups. The study used a random-effects meta-analysis to calculate the overall risk difference. Statistical models, including logistic regression, were employed to identify patient factors associated with mortality [2].
  • Retrospective Multicenter Cohort Study [3]: This non-randomized study reviewed the records of 292 hospitalized patients who received this compound. Patients were grouped into High Dose (HD) or Standard Dose (SD) based on their medical orders. The study's primary endpoint was clinical cure, though the specific definition was not detailed in the abstract. Mortality and microbiological cure were secondary endpoints, and statistical analyses (e.g., P-value calculations) were used to compare the groups [3].

Efficacy & Safety Relationships in this compound Dosing

The clinical data reveals a complex relationship between this compound dosing, efficacy, and safety. The following diagram synthesizes these key findings to illustrate the decision-making considerations for clinicians.

G This compound This compound StandardDose Standard Dose This compound->StandardDose HighDose High Dose This compound->HighDose Outcome1 Lower clinical cure rate in HAP/VAP (Historical Phase 3 Trial) StandardDose->Outcome1 Outcome2 Numerically higher clinical cure in HAP (Phase 2 Trial) [1] HighDose->Outcome2 Outcome3 Increased mortality risk in certain populations (Pooled Analysis) [2] HighDose->Outcome3 Outcome4 Greater fibrinogen reduction (Coagulation adverse effect) [4] HighDose->Outcome4 Outcome5 Higher microbial eradication in liver failure vs. label dose, but more adverse events [5] HighDose->Outcome5

Key Interpretation of the Evidence

When interpreting these results, it is crucial for researchers and clinicians to consider the following nuances:

  • Infection Site is Critical: this compound's success varies dramatically by infection type. While it showed promise in the Phase 2 HAP trial with high doses [1], its use in ventilator-associated pneumonia (VAP) with bacteremia has been linked to notably high mortality (50.0% vs. 7.7% in one analysis) [2].
  • Dosing is Context-Dependent: The "standard" dose (100mg load, 50mg q12h) may be insufficient for severe infections like HAP/VAP due to pharmacokinetic limitations [1]. While high-dose regimens (e.g., 200mg load, 100mg q12h) can improve efficacy, they come with a trade-off of increased adverse effects, particularly a significant decline in fibrinogen levels, which can impact coagulation [4].
  • Patient Population Matters: Underlying patient conditions significantly alter the risk-benefit profile. A 2025 study in patients with severe liver failure (Child-Pugh C) found that a standard dose offered the best balance, providing higher microbial eradication than the reduced label dose, with comparable efficacy but fewer adverse events than a high-dose regimen [5].

References

tigecycline microbiological eradication rate assessment

Author: Smolecule Technical Support Team. Date: February 2026

Microbiological Eradication Rates of Tigecycline

The table below summarizes the microbiological eradication rates of this compound from clinical evaluations, providing a core performance metric for researchers.

Infection Type / Population Comparator Antibiotic(s) Microbiological Eradication Rate (this compound) Microbiological Eradication Rate (Comparator) Odds Ratio (OR) for Microbiological Success (this compound vs. Comparator) Source / Study Details
Various Infections (cSSSI, cIAI, CAP) Vancomycin/Aztreonam, Imipenem/Cilastatin, Ceftriaxone Not significantly different Not significantly different OR 0.86 (95% CI 0.69–1.07), P=0.19 (ME population) [1] Meta-analysis of 8 RCTs (4,651 patients) [1]
Pulmonary (MDR-AB & MDR-KP) High Dose (HD) vs. Standard Dose (SD) HD: No significant difference from SD [2] SD: No significant difference from HD [2] Not statistically significant [2] Single-center cohort (45 patients); eradication included culture clearance and assumed eradication [2]

Clinical Efficacy and Safety in Perspective

Beyond microbiological eradication, clinical success and safety profiles are critical for a comprehensive assessment. The data shows that while this compound is an effective therapeutic option, it requires careful consideration of dose and patient population.

  • Clinical Cure Rates: A meta-analysis of randomized controlled trials (RCTs) found that This compound monotherapy had similar clinical treatment success rates to comparator antibiotic regimens (e.g., vancomycin/aztreonam for cSSSIs, imipenem/cilastatin for cIAIs) across the clinically evaluable (CE) and modified intent-to-treat (c-mITT) populations [1].
  • Mortality Risk: The US FDA has issued a warning based on a pooled analysis of clinical trials, indicating an increased all-cause mortality risk for this compound compared to other antibiotics (4.0% vs. 3.0%). This risk was most pronounced in patients with hospital-acquired pneumonia (HAP) and ventilator-associated pneumonia (VAP) - uses for which this compound is not approved [3].
  • Adverse Events: The same meta-analysis noted that the incidence of total adverse events was significantly higher in the this compound group, particularly gastrointestinal events such as nausea and vomiting [1]. Another study focusing on high-dose regimens in ICU patients found a significant decline in fibrinogen levels, suggesting a dose-dependent effect on coagulation [2].

Detailed Experimental Protocols

To ensure the reproducibility of data and facilitate critical appraisal, here is a detailed breakdown of the key methodologies used in the cited studies.

Protocol 1: Assessing Eradication in Multicenter RCTs (Meta-Analysis)

This protocol outlines the standard methodology for the RCTs included in the meta-analysis [1].

  • Population Definitions: Several analysis populations were predefined:
    • Microbiologically Evaluable (ME): Patients in the c-mITT population with an identifiable baseline pathogen susceptible to the study drugs and assessable microbiological outcomes.
  • Microbiological Outcome Definition: Microbiological success was defined as either the documented eradication of the baseline pathogen(s) or presumed eradication based on clinical cure at the test-of-cure (TOC) visit when post-treatment culture was not feasible.
  • Method of Analysis: The odds ratios (OR) for microbiological success were pooled from individual trials using statistical models (fixed or random-effects) for a meta-analysis.
Protocol 2: Single-Center Cohort Study on MDR Pulmonary Infections

This protocol details the methods from the 2023 cohort study investigating high-dose versus standard-dose this compound [2].

  • Blood Sampling & TDM: Blood samples were collected from patients after they had received this compound for >72 hours to determine steady-state trough plasma concentrations. Serum was separated and stored at -40°C until analysis.
  • Drug Concentration Analysis: this compound serum concentrations were quantified using a validated High-Performance Liquid Chromatography (HPLC) method. The calibration curve was linear in the range of 0.10–5.00 μg/mL.
  • Microbiological Evaluation: The eradication rate was a composite endpoint. It included:
    • Eradication: Negative follow-up bacterial culture.
    • Hypothetical eradication: Clinical effectiveness but no respiratory specimen obtainable for culture.
    • Microbiological eradication rate was calculated as: (Number of cleared cases + assumed cleared cases + number of replacement cases) / Total cases × 100%.

Resistance Mechanisms and Epidemiology

Understanding resistance is vital for drug development and stewardship. Recent genomic studies reveal emerging challenges.

  • Primary Resistance Mechanism: The major mechanism of this compound resistance in Gram-negative bacteria is the overexpression of efflux pumps. The Resistance-Nodulation-Division (RND) family pumps, such as AcrAB and OqxAB, are particularly important. Their expression can be upregulated by transcriptional activators like RamA and MarA [4].
  • Mobile Resistance Genes: A significant development is the identification of plasmid-mediated RND efflux pump gene clusters, such as tmexCD1-toprJ1 and tmexCD2-toprJ2. These genes can be horizontally transferred between bacteria, potentially spreading this compound resistance rapidly. One study found a low carriage rate of the tmexCD2-toprJ2 cluster among Chinese hospitals, but it was located on a large, conjugative plasmid [4].
  • Other Mechanisms: Mutations in genes like tet(A) (a tetracycline-specific efflux pump) and rpsJ (a ribosomal protein) have also been associated with reduced this compound susceptibility [4].

This compound Experimental Workflow

The diagram below visualizes the key steps for conducting and analyzing a this compound efficacy study, integrating the protocols and resistance mechanisms discussed.

G cluster_resistance Resistance Mechanisms Analysis (Optional) start Study Population Definition (ICU patients with confirmed infection) p1 Administration & Dosing (High Dose vs. Standard Dose) start->p1 p2 Blood Sampling & Processing (Steady-state trough concentration) p1->p2 p3 Drug Concentration Analysis (HPLC Measurement) p2->p3 p4 Microbiological Assessment (Culture & MIC Determination) p3->p4 p5 Resistance Gene Analysis (PCR & Whole-Genome Sequencing) p4->p5 p4->p5 p6 Data Analysis (PK/PD modeling, Statistical tests) p5->p6 end Outcome Assessment (Clinical efficacy, Microbiological eradication, Safety) p6->end

This workflow outlines the core steps for evaluating this compound's efficacy, from patient selection to outcome analysis. An optional branch (dashed line) incorporates the investigation of emerging resistance mechanisms, which is crucial for comprehensive antimicrobial research [2] [4].

Key Takeaways for Professionals

  • Efficacy vs. Comparators: this compound demonstrates non-inferiority in microbiological eradication against standard antibiotics for its approved indications like cSSSI and cIAI [1].
  • Dosing Considerations: High-dose regimens (100 mg q12h) are increasingly used for serious MDR infections, such as VAP, to overcome pharmacokinetic limitations and improve outcomes, though they may increase the risk of hypofibrinogenemia [2] [5].
  • Safety Monitoring: Be aware of the boxed warning for increased all-cause mortality and the higher incidence of gastrointestinal adverse events. Coagulation parameters, especially fibrinogen, should be monitored during treatment, particularly with high doses [2] [3].
  • Resistance Landscape: The emergence and potential global spread of plasmid-mediated efflux pumps (e.g., tmexCD-toprJ) pose a significant threat to this compound's long-term efficacy and necessitate ongoing genomic surveillance [4].

References

Comparative In Vitro Activity Against ESBL-Producers

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key experimental data on the activity of tigecycline and other antibiotics against ESBL-producing strains.

Antibiotic Tested Isolates Key Efficacy Metric (MIC90) Resistance Notes Citation
This compound 460 GNb (incl. ESBL E. coli & K. pneumoniae) MIC90 0.25 to 2 µg/mL (all susceptible) Excellent activity against ESBL producers and MDR Acinetobacter spp. [1]
Imipenem 460 GNb (incl. ESBL E. coli & K. pneumoniae) MIC90 0.05 - 0.19 µg/mL Very active against ESBL producers; high resistance (64.3%) in Acinetobacter spp. [1]
Meropenem 460 GNb (incl. ESBL E. coli & K. pneumoniae) MIC90 0.02 - 0.09 µg/mL Very active against ESBL producers; high resistance (66.1%) in Acinetobacter spp. [1]
Ciprofloxacin ESBL-producing E. coli & K. pneumoniae N/S Resistance higher in ESBL-producing vs. non-ESBL strains [1]
Gentamicin ESBL-producing Enterobacteriaceae N/S Increasing resistance noted [1]

> Abbreviations: GNb: Gram-negative bacteria; MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 90% of organisms; N/S: Not Specified in the source material.

Experimental Protocols for Key Data

For researchers seeking to replicate or evaluate these findings, here are the methodologies from the cited studies.

  • Protocol from 2009 Comparative Study [1]

    • Bacterial Isolates: 460 Gram-negative clinical isolates, including ESBL-producing E. coli and K. pneumoniae.
    • Susceptibility Testing: The Etest method was used on Mueller-Hinton agar.
    • ESBL Confirmation: ESBL production was phenotypically inferred using the ESBL Etest.
    • MIC Interpretation: MICs were read directly from the Etest strip after incubation.
  • Protocol from 2024 Synergy Study [2]

    • Bacterial Isolates: 80 clinical Enterobacter cloacae strains.
    • Synergy Testing: The E-test method was used to evaluate the synergistic effect of this compound in combination with nine other antimicrobial agents.
    • Methodology Detail: Two E-test strips, each impregnated with a single antibiotic, were placed perpendicularly on an inoculated agar plate. After incubation, the Fractional Inhibitory Concentration (FIC) Index was calculated based on the intersection of the ellipses of inhibition. Synergy was defined as an FIC Index of ≤0.5 [2].

Mechanisms of Action and Emerging Resistance

This compound's activity and the growing threat of resistance can be visualized through its mechanism and the bacterial counter-mechanisms.

This compound's Mechanism and Bacterial Resistance Pathways

This compound This compound Ribosome30S Ribosome 30S Subunit This compound->Ribosome30S Binds to ProteinSynthesis Inhibition of Protein Translation Ribosome30S->ProteinSynthesis BacterialDeath Bacterial Death ProteinSynthesis->BacterialDeath EffluxPumps Overexpression of Efflux Pumps (e.g., AcrAB, OqxAB, TmexCD-toprJ) EffluxPumps->this compound Extrudes RibosomalMutation Mutations in Ribosomal Proteins (e.g., rpsJ) RibosomalMutation->Ribosome30S Alters Target TetMutation Mutations in tet(A) efflux pump TetMutation->this compound Enhances Extrusion RegulatoryMutation Mutations in Regulatory Genes (ramR, marA, soxS) RegulatoryMutation->EffluxPumps Dysregulates

The diagram illustrates that this compound exerts its effect by binding to the 30S ribosomal subunit, thereby inhibiting bacterial protein translation and leading to cell death [3]. However, bacteria deploy several key resistance strategies:

  • Efflux Pump Overexpression: The most common mechanism in Gram-negative bacteria involves the overexpression of Resistance-Nodulation-Division (RND) efflux pumps (e.g., AcrAB, OqxAB, TmexCD-toprJ), which actively expel this compound from the cell [3] [4].
  • Genetic Mutations:
    • Mutations in regulatory genes like ramR can lead to the constitutive overexpression of efflux pumps [4].
    • Mutations in the tet(A) efflux pump gene can also decrease this compound susceptibility [3].
    • Mutations in ribosomal protein S10, encoded by the rpsJ gene, can alter the drug target site [3].

Research Implications and Clinical Context

  • Combination Therapy is Promising: Given the emergence of resistance, this compound is often investigated in combination with other agents. Studies show synergistic effects, particularly with ceftazidime/avibactam, imipenem, and polymyxin B, which can enhance its activity against MDR strains like Enterobacter cloacae [2].
  • A Sentinel for Resistance Surveillance: The presence of carbapenem resistance (e.g., strains carrying blaKPC and blaNDM) is a significant risk factor for co-resistance to last-line antibiotics like this compound, underscoring the need for vigilant genomic surveillance [3].

References

tigecycline anticancer activity vs chemotherapy agents

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Anticancer Mechanisms of Tigecycline

This compound's anticancer effects are primarily mediated through its action on mitochondria, organelles often described as the powerhouses of the cell.

  • Inhibition of Mitochondrial Translation: this compound selectively binds to the mitochondrial ribosome, blocking the synthesis of key proteins essential for the electron transport chain (ETC). This disrupts oxidative phosphorylation (OxPhos), the main process for energy production in many cancer cells, leading to reduced ATP levels and ultimately, cell death [1] [2].
  • Downstream Cellular Consequences: This disruption of mitochondrial function triggers a cascade of effects, including:
    • Cell Cycle Arrest: Halting cell division, often at the G0/G1 phase [1].
    • Induction of Apoptosis: Activating the intrinsic (mitochondrial) pathway of programmed cell death [1].
    • Inhibition of Proliferation and Migration: Suppressing the growth and spread of cancer cells [1].
    • Increased Reactive Oxygen Species (ROS): Causing oxidative damage that contributes to cell death [1].

The following diagram illustrates this primary mechanism and its consequences:

G Start This compound MitoTarget Binds Mitochondrial Ribosome Start->MitoTarget Mechanism Inhibits Mitochondrial Protein Synthesis MitoTarget->Mechanism Effect Disrupts Electron Transport Chain (ETC) Mechanism->Effect Consequence Reduces Oxidative Phosphorylation (OxPhos) & ATP Depletion Effect->Consequence Outcome1 Increased ROS Consequence->Outcome1 Outcome2 Activation of Apoptosis Consequence->Outcome2 Outcome3 Cell Cycle Arrest Consequence->Outcome3 Outcome4 Inhibited Proliferation and Migration Consequence->Outcome4

Supporting Experimental Data

Research across various cancer types has provided quantitative and mechanistic evidence for this compound's anticancer effects.

Table: Documented Anticancer Effects of this compound Across Cancer Types

Cancer Type Reported IC₅₀ (μM) Key Observed Phenotypes & Mechanisms
Acute Myeloid Leukemia (AML) Not specified Inhibition of mitochondrial translation; induction of apoptosis; abnormally swollen mitochondria [1].
Non-Small Cell Lung Cancer (NSCLC) 5.8 - 8.7 (after 14 days) Inhibition of OxPhos; intrinsic apoptosis; ROS increase; loss of mitochondrial membrane potential [1] [2].
Chronic Myeloid Leukemia (CML) 51.4 (after 48 hrs) OxPhos inhibition; induction of autophagy and intrinsic apoptosis; inhibition of PI3K-AKT-mTOR signaling [1].
Melanoma 7.24 - 10.9 (after 48 hrs) Cell cycle arrest at G0/G1 phase; inhibition of migration/invasion; downregulation of cytoplasmic p21 [1].
Triple-Negative Breast Cancer (TNBC) Average ~3 - 20 (after 72 hrs) Inhibition of mitochondrial translation; reduction in ATP levels and OxPhos [1].

Research Implications and Future Directions

The unique mechanism of this compound opens up several strategic avenues for cancer drug development:

  • Targeting Metabolic Dependencies: this compound is particularly effective against cancer subtypes that are highly dependent on mitochondrial respiration for survival, such as RB1-deficient triple-negative breast cancer and MYC-driven lymphomas [1].
  • Combination Therapy: Combining this compound with conventional chemotherapy or targeted drugs shows synergistic promise. For instance, combining this compound with the BCL-2 inhibitor venetoclax, doxorubicin, or vincristine can enhance cancer cell killing and overcome drug resistance [1] [2].
  • Overcoming Drug Resistance: By acting on a non-nuclear target (mitochondria), this compound can potentially bypass common resistance mechanisms that arise against DNA-damaging chemotherapies [3].

Important Research Considerations

While the preclinical data is compelling, key considerations must be noted:

  • Research Stage: The anticancer data for this compound is primarily from in vitro (cell lines) and in vivo (animal model) studies. It is not yet an FDA-approved cancer therapy, and its efficacy in human patients is under investigation [1] [2].
  • Dosage Consideration: The concentrations required for anticancer effects (micromolar range) in studies are often higher than those used for standard antibacterial therapy. This highlights the need for further pharmacokinetic studies to assess safety and feasibility in humans [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

585.27986322 g/mol

Monoisotopic Mass

585.27986322 g/mol

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Tigecycline

Drug Warnings

/BOXED WARNING/ WARNING: ALL-CAUSE MORTALITY: An increase in all-cause mortality has been observed in a meta-analysis of Phase 3 and 4 clinical trials in Tygacil-treated patients versus comparator. The cause of this mortality risk difference of 0.6% (95% CI 0.1, 1.2) has not been established. Tygacil should be reserved for use in situations when alternative treatments are not suitable.
Increased risk of all-cause mortality has been reported in a pooled analysis of over 7400 patients from 13 phase 3 and 4, active-controlled clinical trials evaluating tigecycline for the treatment of serious infections. Data indicate a 4% mortality rate in tigecycline-treated patients versus 3% in patients treated with comparator anti-infectives. The adjusted risk difference in all-cause mortality between patients receiving tigecycline and those receiving comparators was 0.6%.
Acute pancreatitis, including fatalities, has been reported in patients receiving tigecycline. Some cases have been reported in patients with no known risk factors for pancreatitis. Improvement usually occurs after the drug is discontinued. A diagnosis of pancreatitis should be considered in any patient receiving tigecycline who develops symptoms, signs, or laboratory abnormalities suggestive of acute pancreatitis. In suspected cases of pancreatitis, consideration should be given to discontinuing tigecycline.
May cause fetal harm; teratogenicity and embryolethality demonstrated in animals. Pregnancy should be avoided during therapy. If the patient becomes pregnant while receiving tigecycline, apprise of potential fetal hazard.
For more Drug Warnings (Complete) data for Tigecycline (14 total), please visit the HSDB record page.

Biological Half Life

27-43 hours
... The terminal elimination half-life is approximately 40 hr. ...

Use Classification

Human drugs -> Tygacil -> EMA Drug Category
Antibacterials for systemic use -> Human pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans
Human drugs -> Tigecycline Accord -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: J. J. Hlavka et al., European Patent Office 536515; eidem, United States of America patent 5494903 (1993, 1996 both to American Cyanamid).

Clinical Laboratory Methods

Tigecycline is a first-in-class, broad spectrum antibiotic with activity against multiple-resistant organisms. In order to address the unexpectedly low tigecycline concentrations in human bone samples analyzed using a LC/MS/MS method developed elsewhere, we have developed and validated a new and sensitive human bone assay for the quantitation of tigecycline using LC/MS/MS. The new method utilizes the addition of a stabilizing agent to the human bone sample, homogenization of human bone in a strong acidic-methanol extraction solvent, centrifugation of the bone suspension, separation by liquid chromatography, and detection of tigecycline by mass spectrometry. Linearity was demonstrated over the concentration range from 50 to 20,000 ng/g using a 0.1g human bone sample. The intra- and inter-day accuracy of the assay was within 100+/-15%, and the corresponding precision (CV) was <15%. The stability of tigecycline was evaluated and shown to be acceptable under the assay conditions. The extraction recovery of tigecycline with the current method was 79% when using radio-labeled rat bone samples as a substitute for human bone samples. Twenty-four human bone samples collected previously from volunteers without infections who had elective orthopedic surgery after receiving a single dose of tigecycline were re-analyzed using the current validated method. Tigecycline concentrations in these samples ranged from 238 to 794 ng/g with a mean value 9 times higher than the mean concentration previously reported. The data demonstrated that the current method has significantly higher extraction efficiency than the previously reported method.
/The purpose of this study is/ to develop and validate a sensitive and novel bioanalytical method for measuring tigecycline concentrations in human skin using LC-MS/MS. The method utilizes addition of a stabilizing agent to the human skin or surrogate (human liver or rat skin), homogenization of human skin in a strong acidic-methanol extraction solvent, centrifugation of the skin suspension, filtration of the skin suspension supernatant, separation by LC, and detection of tigecycline by MS/MS. Linearity was 50-20,000 ng/g, using a sample size of 100 mg. The intra-and inter-day accuracy and precision of the assay met acceptance criteria. This method has been successfully applied to 17 incurred human skin samples from volunteers with surgical infections who received intravenous doses of tigecycline (100 mg initial loading dose and 50 mg every 12 hr for at least 2 days). Tigecycline concentrations in these samples ranged from 185 to 2853 ng/g.
An isocratic HPLC method with detection at 248 nm was developed and fully validated for the determination of tigecycline in rabbit plasma. Minocycline was used as an internal standard. A Hypersil BDS RP-C18 column (250 x 4.6 mm, 5 microm particle size) was used with the mobile phase phosphate buffer (pH 7.10, 0.070 M)-acetonitrile (76 + 24, v/v) at a flow rate of 1.0 mL/min. The elution time of tigecycline and minocycline was approximately 8.1 and 9.9 min, respectively. Calibration curves of tigecycline were linear in the concentration range of 0.021-3.15 microg/mL in plasma. The LOD and LOQ in plasma were estimated as 7 and 21 ng/mL, respectively. The intraday and interday precision values of the method were in the range of 5.0-7.1 and 5.6-9.1%, while the corresponding accuracy values were in the ranges of 92.8-111.1 and 97.6-102.3%, respectively. At the LOQ, the intraday precision was 18.7%, while intraday and interday accuracy values were 97.3 and 98.0%, respectively. Robustness of the proposed method was studied using a Plackett-Burman experimental design. A pharmacokinetic profile is presented for confirmation of the applicability of the method to pharmacokinetic studies.

Storage Conditions

Prior to reconstitution, Tygacil should be stored at 20 deg to 25 °C (68 deg to 77 °F); excursions permitted to 15 deg to 30 °C (59 deg to 86 °F). [See USP Controlled Room Temperature.] Once reconstituted, TYGACIL may be stored at room temperature (not to exceed 25 °C/77 °F) for up to 24 hours (up to 6 hours in the vial and the remaining time in the intravenous bag). If the storage conditions exceed 25 °C (77 °F) after reconstitution, tigecycline should be used immediately. Alternatively, Tygacil mixed with 0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP may be stored refrigerated at 2 deg to 8 deg (36 deg to 46 °F) for up to 48 hours following immediate transfer of the reconstituted solution into the intravenous bag. Reconstituted solution must be transferred and further diluted for intravenous infusion.

Interactions

Concomitant administration of Tygacil (100 mg followed by 50 mg every 12 hours) and warfarin (25 mg single-dose) to healthy subjects resulted in a decrease in clearance of R-warfarin and S-warfarin by 40% and 23%, an increase in Cmax by 38% and 43% and an increase in AUC by 68% and 29%, respectively. Tigecycline did not significantly alter the effects of warfarin on INR. In addition, warfarin did not affect the pharmacokinetic profile of tigecycline. However, prothrombin time or other suitable anticoagulation test should be monitored if tigecycline is administered with warfarin.
Concurrent use of antibacterial drugs with oral contraceptives may render oral contraceptives less effective.
Intravenous bolus administration of tigecycline at dosages of 10 mg/kg or greater produced prolongation of thiopental-induced sleeping time and death following thiopental pre-treatment in mice. This issue could be explained by the fact that tigecycline is known to release histamine at high doses. Increased histamine levels are known to decrease blood pressure, which at the same time is also reduced following the administration of an anesthetic dose of thiopental. Consistent with this hypothesis, pre-treatment with antihistamines was related to mortality prevention. Thus, tigecycline and thiopental together may have an additive or synergistic effect, which could be responsible for the additional hypotension and deaths observed after IV administration of thiopental and high doses of tigecycline.

Stability Shelf Life

Stable if stored as directed; avoid strong oxidizing agents

Dates

Last modified: 08-15-2023
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11: Sun Y, Cai Y, Liu X, Bai N, Liang B, Wang R. The emergence of clinical resistance to tigecycline. Int J Antimicrob Agents. 2013 Feb;41(2):110-6. doi: 10.1016/j.ijantimicag.2012.09.005. Epub 2012 Nov 3. Review. PubMed PMID: 23127485.
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